molecular formula C8H14FNO B8237326 ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Cat. No.: B8237326
M. Wt: 159.20 g/mol
InChI Key: QAJRFPVPHUYVFE-YUMQZZPRSA-N
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Description

((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol is a useful research compound. Its molecular formula is C8H14FNO and its molecular weight is 159.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJRFPVPHUYVFE-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CN2C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@@H](CN2C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary: This document provides a comprehensive technical overview of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, a fluorinated pyrrolizidine derivative of significant interest to the pharmaceutical and organic chemistry sectors. We will explore its unique molecular structure, physicochemical properties, chemical reactivity, and synthesis, with a focus on its critical role as a synthetic intermediate in drug development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability. When combined with rigid, three-dimensional scaffolds like the pyrrolizidine core, the resulting structures become powerful tools for probing complex biological systems. This compound is a prime example of such a molecule, serving as a vital building block in the synthesis of advanced therapeutic agents.

While the broader class of pyrrolizidine alkaloids (PAs) is often associated with hepatotoxicity, this is primarily linked to compounds with a 1,2-unsaturated necine base.[1][2] These unsaturated PAs are metabolically activated by cytochrome P450 enzymes to form highly reactive electrophiles that damage cellular macromolecules.[1][2][3] In contrast, this compound features a saturated necine base, which is generally considered non-toxic or significantly less toxic, making it a safe and valuable scaffold for medicinal chemistry.[1][2]

Its primary significance lies in its application as a key intermediate for novel inhibitors targeting the KRAS oncogene, a critical driver in many human cancers, including pancreatic, colorectal, and lung cancers.[4] The specific stereochemistry and fluorination of this molecule are essential for achieving the desired three-dimensional configuration for potent biological activity.[4]

Molecular Structure and Identification

The defining characteristics of this compound are its bicyclic pyrrolizidine framework and two critical, contiguous stereocenters.

2.1 Nomenclature and Identification

  • Systematic Name: this compound

  • CAS Number: 2820537-15-1[5][6]

  • Molecular Formula: C₈H₁₄FNO[5][6][7]

  • Molecular Weight: 159.20 g/mol [5][6][][9]

2.2 Key Structural Features The molecule's structure is distinguished by two key chiral centers that dictate its three-dimensional shape:

  • A Fluorotertiary Carbon Center (C-2): The fluorine atom is not merely a placeholder for hydrogen. Its high electronegativity alters the local electronic environment, influencing the molecule's pKa, dipole moment, and ability to form hydrogen bonds. This can lead to enhanced binding affinity with target proteins.[]

  • An Azaquaternary Carbon Center (C-7a): This bridgehead carbon provides structural rigidity to the bicyclic system, locking the molecule into a specific conformation.[4] This pre-organized structure can reduce the entropic penalty upon binding to a biological target, contributing to higher efficacy.

The presence of these two centers makes the stereospecific synthesis of this compound a significant chemical challenge.[10]

Synthetic_Workflow A Acyclic Precursor B Pyrrolizidine Core Construction A->B Ring Closure Reactions C Stereoselective Fluorination B->C e.g., Electrophilic Fluorinating Agent D Diastereomer Separation (Chiral HPLC) C->D Mixture of Diastereomers E Final Product: ((2S,7AS)-isomer) D->E Isolation of Desired Isomer Building_Block_Concept cluster_drug KRAS Inhibitor Candidate A ((2S,7AS)-Scaffold) B Linker Group A->B via -CH₂OH C Warhead Group (Covalent Binding) B->C

References

A Technical Guide to the Spectroscopic Characterization of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, a key fluorinated building block in medicinal chemistry, notably in the synthesis of KRAS inhibitors. Due to the limited availability of public experimental spectra for this specific stereoisomer, this document presents a comprehensive predicted spectroscopic profile based on fundamental principles and data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this important synthetic intermediate.

Introduction

This compound (Molecular Formula: C₈H₁₄FNO, Molecular Weight: 159.20 g/mol ) is a saturated heterocyclic compound featuring a pyrrolizidine core. The strategic incorporation of a fluorine atom and a hydroxymethyl group at specific stereocenters makes it a valuable chiral intermediate in the synthesis of complex pharmaceutical agents. Its structural rigidity and the electronic properties imparted by the fluorine atom can significantly influence the binding affinity and pharmacokinetic properties of the final drug candidates.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemistry of this compound. This guide provides an in-depth discussion of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Stereochemistry

The structure of this compound is depicted below. The designated stereochemistry at C-2 and C-7a is crucial for its intended biological activity in larger molecules.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve ~10-20 mg in 0.6 mL CDCl₃ transfer Transfer to 5 mm NMR tube dissolve->transfer H1 ¹H NMR (zg30 pulse program, 16 scans) transfer->H1 C13 ¹³C{¹H} NMR (zgpg30 pulse program, 1024 scans) F19 ¹⁹F NMR (zg30 pulse program, 64 scans) ft Fourier Transform F19->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: A typical workflow for acquiring NMR data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, C-H, C-N, C-O, and C-F bonds.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity Functional Group
O-H stretch3200 - 3600Broad, StrongAlcohol -OH
C-H stretch2850 - 3000Medium to StrongAliphatic C-H
C-O stretch1000 - 1100StrongPrimary Alcohol C-O
C-F stretch1000 - 1100StrongAlkyl Fluoride C-F
C-N stretch1020 - 1250MediumAmine C-N

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): m/z = 159.11

  • Predicted Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for pyrrolizidine alkaloids include the loss of the substituent at the 7a position and cleavage of the pyrrolizidine rings. [1][2][3]The presence of the fluorine atom will also influence the fragmentation. Key expected fragments include:

    • [M - H₂O]⁺ (m/z 141): Loss of water from the alcohol.

    • [M - CH₂OH]⁺ (m/z 128): Loss of the hydroxymethyl radical.

    • Fragments corresponding to the cleavage of the pyrrolizidine ring system. Characteristic ions for the saturated pyrrolizidine core are expected at m/z 82, 83, and 96.

Conclusion

References

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17). Retrieved from [Link]

  • Mass fragmentation pattern of pyrrolizidine alkaloids found in... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC - NIH. (2021, November 16). Retrieved from [Link]

Sources

Introduction to ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol: A Modern Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Putative Mechanism of Action of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

This guide provides a comprehensive analysis of the potential mechanism of action of this compound. As a synthetic fluorinated pyrrolizidine derivative, its primary role to date has been as a key building block in the synthesis of novel therapeutic agents, particularly KRAS inhibitors[1]. Direct studies on its intrinsic biological activity are not yet prevalent in public literature. Therefore, this document synthesizes information from the well-characterized mechanisms of natural pyrrolizidine alkaloids (PAs) and the strategic role of fluorination in medicinal chemistry to propose a putative mechanism of action and a clear experimental path for its validation.

This compound is a chiral, bicyclic pyrrolidinol derivative[2]. Its structure is notable for two key features: the pyrrolizidine core and the strategic placement of a fluorine atom. The pyrrolizidine nucleus is a common motif in a large class of natural products known as pyrrolizidine alkaloids (PAs)[3][4][5]. The fluorine atom, on the other hand, is a modern addition from the medicinal chemist's toolkit, often used to enhance metabolic stability, binding affinity, and bioavailability[].

This compound is recognized as a critical intermediate in the development of new drugs, particularly those targeting mutations in the KRAS gene, which are significant drivers in many human cancers[1]. Its defined stereochemistry is essential for its specific three-dimensional configuration and subsequent biological interactions when incorporated into a larger, active molecule[1]. While it is sold as a research chemical and drug intermediate[7][8][9], its own mechanism of action is a subject of scientific inquiry, primarily by extension from its parent class of PAs and its intended therapeutic applications.

The Precedent: Mechanism of Action of Natural Pyrrolizidine Alkaloids

To understand the potential actions of the synthetic fluorinated derivative, one must first understand the well-documented toxicology of natural PAs. PAs themselves are largely inert; they are pro-toxins that require metabolic activation to exert their effects[10].

2.1. Metabolic Activation by Cytochrome P450

The primary pathway for PA toxicity begins in the liver. Cytochrome P450 enzymes (CYPs), particularly members of the CYP3A family, catalyze the oxidation of the 1,2-unsaturated necine base of PAs[11][12]. This process generates highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs)[13]. These electrophilic metabolites are the ultimate toxic agents.

2.2. Cellular Damage via Macromolecular Adducts

DHPAs are potent alkylating agents. They readily react with cellular nucleophiles, forming covalent adducts with DNA, proteins, and other macromolecules[12][13]. This widespread alkylation leads to a cascade of detrimental cellular events:

  • Genotoxicity: DNA adducts and cross-links can interfere with replication and transcription, leading to mutations, chromosomal damage, and cell cycle arrest, often in the G2/M phase[11][12][14].

  • Cytotoxicity: The formation of protein adducts disrupts cellular function, leading to loss of cell viability and induction of apoptosis (programmed cell death)[12][13][15].

  • Hepatotoxicity: The liver, being the primary site of metabolic activation, bears the brunt of the damage, which can manifest as hepatic sinusoidal obstruction syndrome (HSOS)[13].

The diagram below illustrates this established pathway for natural PAs.

PA_Metabolism cluster_0 Hepatocyte PA Natural Pyrrolizidine Alkaloid (Pro-toxin) CYP3A4 CYP3A4/3A5 PA->CYP3A4 Metabolic Activation DHPA Reactive Metabolite (Dehydropyrrolizidine Alkaloid) CYP3A4->DHPA Adducts DNA & Protein Adducts DHPA->Adducts Alkylation Toxicity Cell Cycle Arrest Apoptosis Genotoxicity Adducts->Toxicity

Caption: Metabolic activation pathway of natural pyrrolizidine alkaloids.

Putative Mechanism of Action for this compound

Given its structure, there are two primary hypotheses for the mechanism of action of this fluorinated compound.

Hypothesis 1: Bioactivation-Dependent Activity

This hypothesis assumes the compound could act similarly to natural PAs. However, its structure has one critical difference: it is a saturated pyrrolizidine ring system (a hexahydro-pyrrolizine). The metabolic activation of natural PAs to toxic DHPAs requires a 1,2-double bond in the pyrrolizidine nucleus, which this compound lacks.

Therefore, it is highly unlikely that this compound can be metabolized into the classic reactive pyrrolic species associated with PA toxicity. The absence of this unsaturation suggests a significantly different, and likely much safer, toxicological profile. The fluorine atom further strengthens the C-F bond, making it resistant to metabolic cleavage.

Hypothesis 2: Target-Specific Interaction as a Structural Scaffold

This is the more plausible hypothesis, supported by its known use as an intermediate for KRAS inhibitors[1]. In this context, the compound is not the final active agent but a crucial structural component. Its "mechanism of action" is to provide the correct three-dimensional scaffold for the final drug to bind to its intended target.

  • Structural Rigidity: The bicyclic pyrrolizidine core provides a rigid, defined conformation, which is essential for precise binding to a protein's active or allosteric site[].

  • Fluorine-Mediated Interactions: The fluorine atom is not a passive element. It can significantly influence binding affinity by:

    • Modulating pKa: Affecting the basicity of the nearby nitrogen atom.

    • Forming Orthogonal Multipolar Interactions: Engaging in favorable electrostatic interactions with the protein backbone or side chains.

    • Improving Pharmacokinetics: Enhancing membrane permeability and blocking metabolic degradation at that position[].

The diagram below illustrates its role as a building block for a targeted inhibitor.

Scaffold_MoA cluster_1 Drug Synthesis & Action Compound ((2S,7AS)-2-fluoro...)methanol (Building Block) Synthesis Chemical Synthesis Compound->Synthesis FinalDrug Final Drug Product (e.g., KRAS Inhibitor) Synthesis->FinalDrug Target Target Protein (e.g., KRAS) FinalDrug->Target Specific Binding Inhibition Inhibition of Biological Pathway Target->Inhibition

Caption: Role as a structural scaffold in a targeted therapeutic.

Experimental Protocols for Mechanistic Elucidation

To validate these hypotheses, a structured experimental approach is necessary. The following protocols provide a framework for investigating the compound's intrinsic activity and its role as a scaffold.

4.1. Experiment 1: In Vitro Metabolic Stability Assessment

  • Objective: To determine if the compound is metabolized by liver enzymes and to search for the formation of reactive metabolites.

  • Methodology:

    • Incubation: Incubate 1-10 µM of this compound with human liver microsomes (HLMs) or specific recombinant CYP enzymes (e.g., CYP3A4) in the presence of an NADPH-regenerating system.

    • Time Points: Collect samples at 0, 5, 15, 30, and 60 minutes.

    • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analysis: Analyze the samples using LC-MS/MS to quantify the disappearance of the parent compound and identify any potential metabolites. A parallel incubation with a known PA (e.g., lasiocarpine) will serve as a positive control for metabolite formation[11][12].

    • GSH Trapping: In a separate experiment, include glutathione (GSH) in the incubation mixture to trap any electrophilic metabolites that may form.

Expected Data Summary:

CompoundHalf-Life (min) in HLMKey Metabolites DetectedGSH Adducts
((2S,7AS)-2-fluoro...)>60 (Predicted)None or minor oxidationNot Detected
Lasiocarpine (Control)~15DehydrolasiocarpineDetected

4.2. Experiment 2: Cellular Cytotoxicity and Genotoxicity Assays

  • Objective: To assess the compound's potential to cause cell death and DNA damage.

  • Methodology:

    • Cell Lines: Use metabolically competent liver cell lines like HepaRG or CYP-expressing TK6 cells[11][12][15]. A standard line like HepG2 can be used as a non-metabolizing control.

    • Treatment: Expose cells to a range of concentrations of the compound (e.g., 0.1 µM to 100 µM) for 24-72 hours.

    • Cytotoxicity Assay: Measure cell viability using a standard method like the MTT or Cell Counting Kit-8 (CCK-8) assay[15].

    • Apoptosis Assay: Quantify apoptosis using Annexin V/PI staining and flow cytometry[15].

    • Genotoxicity Assay: Perform a micronucleus assay to detect chromosome damage[11][12].

Workflow Diagram:

Cell_Assay_Workflow cluster_assays Endpoint Analysis Start Seed HepaRG Cells Treat Treat with Compound (0.1 - 100 µM, 24h) Start->Treat Viability MTT Assay (Viability) Treat->Viability Apoptosis Annexin V Staining (Apoptosis) Treat->Apoptosis Genotox Micronucleus Assay (Genotoxicity) Treat->Genotox

Caption: Workflow for cellular toxicity and genotoxicity screening.

Conclusion and Future Directions

The available evidence strongly suggests that this compound does not act via the classic bioactivation-dependent toxicity pathway of natural pyrrolizidine alkaloids due to its saturated core. Its primary mechanism of action is realized upon its incorporation into a larger therapeutic molecule, where it serves as a rigid, fluorinated scaffold to facilitate high-affinity, specific binding to a protein target such as KRAS.

Future research should focus on synthesizing the final drug candidates derived from this intermediate and evaluating their specific target engagement, cellular activity, and overall pharmacokinetic and pharmacodynamic profiles. The experimental protocols outlined in this guide provide a robust framework for confirming its safety profile and validating its role as a high-value building block in modern drug discovery.

References

  • Ji, L., et al. (2021). Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. Toxins (Basel). Available from: [Link]

  • Gao, Y., et al. (2022). Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells. Archives of Toxicology. Available from: [Link]

  • Li, Y., et al. (2020). Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines. Archives of Toxicology. Available from: [Link]

  • Li, Y., et al. (2020). Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines. PMC - NIH. Available from: [Link]

  • Ruan, J., et al. (2021). Cytotoxicity of pyrrolizidine alkaloid in human hepatic parenchymal and sinusoidal endothelial cells: Firm evidence for the reactive metabolites mediated pyrrolizidine alkaloid-induced hepatotoxicity. ResearchGate. Available from: [Link]

  • Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. Available from: [Link]

  • Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. ResearchGate. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2023). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • WIPO Patentscope. WO/2024/092420 PREPARATION METHOD FOR ((2R,7AS)-2-FLUOROHEXAHYDRO-1H-PYRROLIZIN-7A-YL)METHANOL. Available from: [Link]

  • PubChem. ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol. Available from: [Link]

  • Panda, B. (2023). Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review. Bentham Science. Available from: [Link]

  • Kowalczyk, E., et al. (2022). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. MDPI. Available from: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Stability Assessment of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Compound Profile and Rationale for Stability Testing

This guide provides a comprehensive technical overview of the methodologies required to establish the in vitro stability profile of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol . As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind each step, enabling researchers to generate robust, interpretable data crucial for drug development decisions.

Structural and Chemical Profile

The molecule , this compound, is a fluorinated pyrrolizidine derivative. Its key structural features include:

  • A rigid bicyclic pyrrolizidine core.

  • A strategically placed fluorine atom, which is known to modulate electronic properties and metabolic stability.[]

  • A primary alcohol functional group.

  • Two stereocenters, defining its specific three-dimensional configuration.

With a molecular formula of C₈H₁₄FNO and a molecular weight of 159.20 g/mol , this compound serves as a critical building block in medicinal chemistry, notably as an intermediate in the synthesis of novel KRAS inhibitors for oncology research.[2][3][4]

The Significance of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The C-F bond's high strength and the fluorine atom's high electronegativity can confer several advantageous properties.[5] Specifically, fluorine substitution often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] This modification can also improve lipophilicity and binding affinity to target proteins, making an early and thorough assessment of metabolic stability a high-priority task.[6]

The Imperative of In Vitro Stability in Drug Discovery

In vitro stability is a cornerstone of early drug discovery, providing the first insights into a compound's potential pharmacokinetic profile.[8] A compound that is rapidly degraded in the liver or blood is unlikely to achieve the necessary exposure to be effective in vivo.[9] Therefore, assessing stability is fundamental for:

  • Candidate Selection: Ranking and prioritizing compounds with favorable pharmacokinetic characteristics.[10]

  • Predicting In Vivo Clearance: Using in vitro data to calculate parameters like intrinsic clearance (CLint), which helps predict in vivo hepatic clearance and bioavailability.[9][10]

  • Ensuring Data Integrity: Confirming that the parent compound is stable under various assay conditions (e.g., in cell culture media or plasma for protein binding studies) is essential for the accurate interpretation of other biological data.[11]

Foundational Principles of In Vitro Stability Assessment

A comprehensive stability profile is built upon three pillars of investigation: metabolic stability, plasma stability, and chemical stability. Each addresses a distinct potential liability.

Overview of Key Stability Assays
  • Metabolic Stability: Primarily evaluates susceptibility to metabolism by liver enzymes, the body's main detoxification system.[12] This is typically assessed using human liver microsomes (HLM), which are rich in Phase I CYP enzymes.[13]

  • Plasma Stability: Measures degradation by enzymes present in blood plasma, such as hydrolases and esterases.[14] This is particularly relevant for compounds with functional groups like esters or amides and for parenterally administered drugs.[15]

  • Chemical Stability: Assesses intrinsic stability to non-enzymatic degradation, primarily hydrolysis, across a range of pH values that mimic physiological environments (e.g., the stomach and intestines).[16][17]

The Analytical Cornerstone: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for these studies. Its exceptional sensitivity and selectivity allow for the precise quantification of the parent compound's disappearance from a complex biological matrix over time.[13][18]

General Workflow for In Vitro Stability Screening

The following diagram illustrates the overarching workflow for assessing a new chemical entity (NCE) like this compound.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Incubation Assays cluster_analysis Phase 3: Analysis & Reporting A NCE Stock Solution (10 mM in DMSO) B Prepare Assay-Specific Working Solutions A->B C Metabolic Stability (Liver Microsomes + NADPH) B->C D Plasma Stability (Human Plasma) B->D E Chemical Stability (pH Buffers) B->E F Time-Point Sampling & Reaction Quenching C->F D->F E->F G LC-MS/MS Analysis of Parent Compound F->G H Data Processing & Calculation of Stability Parameters G->H I Comprehensive Stability Report H->I

High-level workflow for in vitro stability assessment.

Protocol Deep Dive: Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale

This assay quantifies the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, located in the endoplasmic reticulum of hepatocytes.[19] Liver microsomes are vesicles of these membranes and provide a robust, cell-free system for this assessment.[12] The reaction requires a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system as a cofactor to fuel the oxidative enzymatic cycles.[20] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance—a measure of the innate metabolic activity of the liver towards the compound.[12]

Experimental Workflow: HLM Stability Assay

HLM_Workflow Start Thaw Pooled HLM & NADPH System on Ice PreInc Pre-incubate HLM with Buffer & Test Compound at 37°C Start->PreInc Initiate Initiate Reaction by Adding NADPH PreInc->Initiate Incubate Incubate at 37°C with Shaking Initiate->Incubate Sample Sample Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction with Cold Acetonitrile + Internal Standard Sample->Quench Process Centrifuge to Precipitate Protein Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze End Calculate Half-Life (t½) & Intrinsic Clearance (CLint) Analyze->End

Workflow for the Human Liver Microsomal Stability Assay.
Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format to ensure throughput and reproducibility.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[20]

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.[19]

    • Prepare a 1 µM working solution of the test compound, this compound, in the phosphate buffer. Ensure the final DMSO concentration is below 0.5%.[20]

    • Prepare working solutions for positive control compounds (e.g., a rapidly metabolized compound like Dextromethorphan and a slowly metabolized one like Verapamil).[20]

  • Incubation Procedure:

    • Add pooled human liver microsomes to the test compound working solution to a final protein concentration of 0.5 mg/mL.[12][20]

    • Self-Validation Control: Prepare parallel incubations for the test compound without the NADPH regenerating system. Any compound loss in this well indicates non-enzymatic degradation or binding, not metabolic instability.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls). This is your T=0 time point.

    • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (for analytical normalization).[19][20]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated microsomal proteins.[21]

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples via a validated LC-MS/MS method to determine the peak area ratio of the parent compound relative to the internal standard at each time point.

Data Analysis and Interpretation
  • Calculate Percent Remaining:

    • % Remaining = (Peak Area Ratio at time Tx / Peak Area Ratio at time T0) * 100

  • Determine Rate of Elimination (k):

    • Plot the natural logarithm (ln) of the % Remaining against time. The slope of the linear regression line of this plot is the negative rate constant (-k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Calculated Half-Life (t½) Stability Classification Interpretation for Drug Development
> 60 minHigh Stability Low intrinsic clearance predicted. Favorable for achieving sufficient in vivo exposure.
15 - 60 minModerate Stability Moderate clearance predicted. May be acceptable, but structure-activity relationship (SAR) efforts could focus on improvement.
< 15 minLow Stability High intrinsic clearance predicted. High risk of poor oral bioavailability and short in vivo half-life. A significant liability.

Protocol Deep Dive: Stability in Human Plasma

Scientific Rationale

While liver metabolism is the primary clearance pathway for many drugs, degradation can also occur in systemic circulation.[9] Human plasma contains various enzymes, including carboxylesterases and proteases, that can hydrolyze susceptible functional groups.[11] Assessing plasma stability is crucial because instability can lead to a short in vivo half-life, especially for intravenously administered drugs, and can complicate the analysis of pharmacokinetic samples.[14][22] Although this compound lacks a highly susceptible ester or amide group, this assay is a mandatory checkpoint to rule out unforeseen instability.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Thaw pooled human plasma (heparinized) at 37°C and keep it on ice until use.

    • Prepare a 1 µM working solution of the test compound in plasma. It is often practical to add a small volume of a concentrated stock (e.g., in DMSO) to the plasma, ensuring the final organic solvent concentration is minimal (<1%).

    • Prepare a positive control (e.g., Propantheline, which is known to be unstable in plasma).

  • Incubation and Sampling:

    • Incubate the reactions in a 96-well plate at 37°C.[15]

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer aliquots of the incubation mixture into wells containing 3 volumes of ice-cold acetonitrile with an internal standard to precipitate proteins and stop the reaction.[11][14]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis and Interpretation

The primary output is the percent of the compound remaining over time, calculated relative to the T=0 sample. If significant degradation (>15-20% loss over 2 hours) is observed, a half-life can be calculated using the same method described for metabolic stability. For a compound like this compound, high stability (e.g., >90% remaining after 120 minutes) is the expected and desired outcome.

Protocol Deep Dive: Chemical Stability Across a pH Range

Scientific Rationale

Chemical stability assesses a compound's susceptibility to degradation in aqueous solution without enzymatic action.[23] This is most commonly evaluated as pH-dependent hydrolysis.[18] This assay is critical for predicting the fate of an orally administered drug, which must survive the highly acidic environment of the stomach (pH ~1-2) and the neutral-to-slightly-alkaline conditions of the small intestine (pH ~6.5-7.6).[16] Instability at these pH values can severely limit oral bioavailability.

Experimental Workflow: pH Stability Assay

pH_Workflow Prep Prepare Buffers (e.g., pH 1.2 HCl, pH 7.4 PBS, pH 9.0 Borate) Spike Spike Test Compound into Buffers (Final Conc. ~2 µM) Prep->Spike T0 Take T=0 Sample Immediately Spike->T0 Incubate Incubate at 37°C for 24 Hours Spike->Incubate Analyze Analyze All Samples by LC-MS/MS T0->Analyze T24 Take T=24h Sample Incubate->T24 Quench Quench/Neutralize Samples with Buffer/Solvent T24->Quench Quench->Analyze Report Report % Remaining at 24h for each pH Analyze->Report

Sources

A Technical Guide to the Solubility Profile of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol is a fluorinated pyrrolizidine derivative with a defined stereochemistry that serves as a critical synthetic intermediate in the development of novel therapeutics, notably as a building block for KRAS inhibitors.[1] The physicochemical properties of such intermediates are paramount to their successful application in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. Solubility, in particular, is a critical attribute that dictates solvent selection for synthesis, purification, and the preparation of vehicles for preclinical testing. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. We synthesize theoretical principles with actionable experimental protocols to offer a robust guide for researchers, chemists, and formulation scientists.

Introduction to the Compound and the Imperative of Solubility

The Fluorinated Pyrrolizidine Scaffold

The pyrrolizidine alkaloid core is a nitrogen-containing bicyclic structure found in numerous natural products.[2] While many natural pyrrolizidine alkaloids are associated with toxicity, their rigid, three-dimensional structure makes them an attractive scaffold for medicinal chemistry.[2][3][4] The introduction of a fluorine atom, as in this compound, is a strategic modification. Fluorination is a well-established strategy in drug design to modulate key molecular properties such as metabolic stability, pKa, lipophilicity, and target-binding affinity.[5][6] Specifically, the C-F bond can enhance metabolic resistance and alter the compound's electronic profile, which can lead to improved pharmacokinetic properties.[]

Structural Features of this compound

This molecule, with a molecular formula of C₈H₁₄FNO and a molecular weight of 159.20 g/mol , possesses several key features that govern its solubility:[1]

  • A Tertiary Amine: The nitrogen atom in the pyrrolizidine core is a tertiary amine, which can act as a hydrogen bond acceptor.

  • A Primary Alcohol: The hydroxymethyl group (-CH₂OH) is a strong hydrogen bond donor and acceptor.

  • A Fluorine Atom: The fluorine atom is a weak hydrogen bond acceptor and significantly increases the local polarity of the molecule.

  • A Saturated Bicyclic Core: The non-aromatic, hydrocarbon-rich scaffold contributes to the molecule's lipophilic character.

The interplay between the polar alcohol and amine functionalities and the more lipophilic carbocyclic framework suggests a nuanced solubility profile, with expected solubility in both polar and some non-polar organic solvents.

Why Solubility is a Critical Parameter in Drug Development

Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is fundamental for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization to ensure high yield and purity.

  • Formulation Science: Developing stable and bioavailable dosage forms. Poor solubility is a major hurdle in formulation development.[8]

  • Preclinical Testing: Preparing homogenous dosing solutions for in vitro and in vivo assays to ensure accurate and reproducible results.[9]

  • Analytical Chemistry: Choosing suitable mobile phases for chromatographic purification and analysis.

Theoretical Framework for Predicting Solubility

While experimental determination is the gold standard, theoretical models provide a rapid and cost-effective means to estimate solubility and guide solvent selection.

The "Like Dissolves Like" Principle

This adage remains a cornerstone of solubility science. The solubility of a solute is maximized in a solvent that shares similar intermolecular forces. For our target molecule, this means:

  • Polar Protic Solvents (e.g., Methanol, Ethanol) should be effective due to their ability to form hydrogen bonds with the molecule's hydroxyl group and nitrogen atom.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone) can interact via dipole-dipole forces and hydrogen bond acceptance.

  • Non-Polar Solvents (e.g., Hexane) are expected to be poor solvents, as they cannot effectively solvate the polar functional groups.

Hansen Solubility Parameters (HSP)

HSP provides a more quantitative approach by deconstructing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11] The principle states that substances with similar HSP values are likely to be miscible.[10][12]

The HSP for a solute and solvent are plotted in a 3D "Hansen space." The distance (Ra) between the solute and solvent in this space is calculated:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. Based on its structure, we can anticipate moderate-to-high values for δP and δH. This framework is widely used in the pharmaceutical industry to predict drug-excipient compatibility and select appropriate solvents.[12]

Impact of Fluorination on Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is inversely related to aqueous solubility but can correlate with solubility in organic solvents. The effect of fluorination on LogP is complex; while a single fluorine atom can increase lipophilicity, in some cases, intramolecular interactions can lead to an unexpected reduction in LogP.[13][14][15] For this molecule, the fluorine atom, being highly electronegative, will influence the dipole moment, which could enhance solubility in moderately polar solvents.[14][15]

Estimated Solubility Profile

While experimental data for this specific molecule is not publicly available, we can generate a qualitative and semi-quantitative estimation based on the principles above and data for analogous structures like pyrrolizidine alkaloids and other fluorinated heterocycles.[2][4][16] Pyrrolizidine alkaloids are generally soluble in polar to semi-polar organic solvents like methanol and acetonitrile.[4][16]

Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25°C

Solvent CategorySolventDielectric Constant (ε)Predicted Solubility ClassEstimated Range (mg/mL)Rationale
Polar Protic Methanol32.7Very Soluble> 100Strong H-bonding with -OH and N.
Ethanol24.6Very Soluble> 100Strong H-bonding with -OH and N.[2]
Isopropanol18.2Freely Soluble50 - 100Good H-bonding, slightly less polar.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very Soluble> 100Strong polar interactions and H-bond acceptor.
Acetonitrile37.5Soluble30 - 100Good dipole interactions.[4][16]
Acetone20.7Soluble30 - 100Moderate polarity, H-bond acceptor.
Moderately Polar Dichloromethane (DCM)9.1Freely Soluble50 - 100Solvates the carbocyclic core well, interacts with dipoles.
Ethyl Acetate6.0Sparingly Soluble5 - 30Limited polarity and H-bonding capacity.
Non-Polar Toluene2.4Slightly Soluble1 - 10Primarily dispersion forces, poor solvation of polar groups.
Hexane1.9Very Slightly Soluble / Insoluble< 1Mismatch in polarity, unable to break solute-solute H-bonds.

Disclaimer: These values are estimations derived from physicochemical principles and data on analogous compounds. Experimental verification is required for precise quantification.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a solute in a solvent at a specific temperature.[17][18][19] This method ensures that the solution is truly saturated and that the measured value reflects the thermodynamic potential for the drug to dissolve.[20]

Shake-Flask Protocol (ICH Guideline Compliant)

This protocol is designed to be a self-validating system for generating high-quality, reproducible solubility data.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (0.22 µm PTFE syringe filters)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[21][22]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure undissolved solid remains at equilibrium, which can be visually confirmed.[18] A common starting point is to add ~10-20 mg of solid to 1-2 mL of the solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium. A 24-hour incubation is standard for thermodynamic solubility to ensure complete equilibrium is reached.[9][23] A preliminary experiment can be run to determine the time needed to reach a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect an aliquot of the supernatant. It is critical to separate the dissolved solute from the undissolved solid. This is best achieved by either:

    • Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filtration: Filter the aliquot through a chemically compatible 0.22 µm syringe filter. Ensure the filter material does not adsorb the compound.[21]

  • Quantification (HPLC-UV):

    • Prepare a stock solution of the compound in a solvent in which it is highly soluble (e.g., methanol) at a known concentration.

    • Create a series of calibration standards by diluting the stock solution.[24]

    • Analyze the standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).[21]

    • Dilute the saturated sample aliquot with the mobile phase to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and use the calibration curve to determine its concentration.

    • Calculate the original solubility in mg/mL, accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid compound prep2 Add solvent to vial prep1->prep2 Combine equil1 Incubate on orbital shaker (e.g., 24h at 25°C) prep2->equil1 sep1 Collect supernatant equil1->sep1 sep2 Filter (0.22 µm) OR Centrifuge sep1->sep2 quant4 Dilute sample aliquot sep2->quant4 quant1 Prepare calibration standards quant2 Analyze standards by HPLC-UV quant1->quant2 quant3 Generate calibration curve quant2->quant3 quant6 Calculate solubility (mg/mL) quant3->quant6 quant5 Analyze sample by HPLC-UV quant4->quant5 quant5->quant6

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Implications for Drug Development

An accurate solubility profile is not merely academic; it directly informs critical development decisions:

  • For the Process Chemist: A high solubility in a solvent like ethanol or isopropanol suggests these may be excellent choices for final crystallization steps, as they are relatively non-toxic (Class 3 solvents). Conversely, poor solubility in a non-polar solvent like hexane indicates it could be a powerful anti-solvent for inducing precipitation.

  • For the Formulation Scientist: High solubility in solvents like DMSO is expected, confirming its utility for preparing high-concentration stock solutions for in vitro screening. However, for in vivo studies, solvents must be biocompatible. Knowledge of solubility in co-solvent systems (e.g., ethanol/water) becomes crucial for developing injectable formulations.

  • For the Toxicologist: The choice of vehicle for toxicology studies is paramount. An inappropriate vehicle can lead to precipitation at the injection site, causing irritation and confounding study results. A detailed solubility profile allows for the selection of a safe and effective vehicle that ensures complete dissolution at the required dose.

Conclusion

While this compound is an intermediate rather than a final API, a thorough understanding of its solubility is indispensable for efficient and robust drug development. This guide provides a dual approach: a theoretical framework based on established physicochemical principles for initial estimation and a detailed, reliable experimental protocol for definitive measurement. By leveraging Hansen Solubility Parameters and the gold-standard shake-flask method, researchers can confidently select appropriate solvents, streamline process development, and enable the seamless progression of novel therapeutic candidates from the laboratory to preclinical evaluation.

References

  • West, T. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. Retrieved from [Link]

  • Bashimam, M. J., et al. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. Retrieved from [Link]

  • Van Lier, G., et al. (2009). Theoretical prediction of the solubility of fluorinated C60. Physical Chemistry Chemical Physics, 11(21), 4491-4496. Retrieved from [Link]

  • Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • O'Driscoll, A. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. Retrieved from [Link]

  • GlobalData Healthcare. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pharmaceutical Technology. Retrieved from [Link]

  • Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(1), 15-25. Retrieved from [Link]

  • Pan, L., et al. (2004). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 76(15), 4251-4256. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for WHO-prequalified fixed-dose combinations of antituberculosis medicines. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. ResearchGate. Retrieved from [Link]

  • Key, J., et al. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Kaynak, M. S., & Sahin, S. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 28(1), 49-62. Retrieved from [Link]

  • Marques, M. R. C., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Gáspár, A., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Pharmaceutics, 14(6), 1269. Retrieved from [Link]

  • Baka, E., et al. (2018). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Journal of Pharmaceutical and Biomedical Analysis, 147, 2-15. Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Vermeire, F. H., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

  • Llinàs, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19684. Retrieved from [Link]

  • Gambaretto, G. P., & Napoli, M. (1983). Determination of the fluorine solubility in various solvents. Journal of Fluorine Chemistry, 22(2), 169-173. Retrieved from [Link]

  • Gracin, S., et al. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5114-5124. Retrieved from [Link]

  • Moreira, R., et al. (2018). Update on analytical methods for toxic pyrrolizidine alkaloids. ResearchGate. Retrieved from [Link]

  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods, 7(10), 166. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Pyrrolizidine Derivative Alkylating Agents and Related Plant Alkaloids. Retrieved from [Link]

  • Loureiro, L., et al. (2021). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. Foods, 10(10), 2291. Retrieved from [Link]

  • Kowalczyk, E., et al. (2023). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. Molecules, 28(19), 6777. Retrieved from [Link]

Sources

A Technical Guide to ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, a fluorinated pyrrolizidine derivative of interest to researchers, scientists, and drug development professionals. This document delves into its chemical properties, commercial availability, and its role as a key building block in the synthesis of complex molecules for pharmaceutical applications.

Introduction: A Chiral Building Block with Pharmaceutical Potential

This compound, with the CAS number 2820537-15-1, is a specialized chemical intermediate.[1][2] Its structure is characterized by a bicyclic pyrrolizidine core, a strategically placed fluorine atom, and a hydroxymethyl group, all arranged in a specific three-dimensional orientation. This defined stereochemistry is crucial for its utility in the synthesis of chiral drugs, where enantiomeric purity is paramount for therapeutic efficacy and safety. While this specific isomer is commercially available, it is important to note that its diastereomer, ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol (CAS 2097518-76-6), is more extensively documented in scientific literature, particularly as a key intermediate in the development of novel KRAS inhibitors for oncology research.[3] The insights from its diastereomer's applications suggest a significant, albeit less explored, potential for the (2S,7aS) isomer in medicinal chemistry.

Physicochemical Properties and Specifications

The molecular formula of this compound is C₈H₁₄FNO, and it has a molecular weight of 159.20 g/mol .[1] It is typically supplied as a solid-liquid mixture, appearing as a light yellow to yellow substance.[4] For long-term storage, it is recommended to keep the compound at 4°C, protected from light.[4] When dissolved in a solvent, it should be stored at -80°C for up to six months or -20°C for one month, with continued protection from light.[4]

PropertyValueSource
CAS Number 2820537-15-1[1][2]
Molecular Formula C₈H₁₄FNO[1]
Molecular Weight 159.20 g/mol [1]
Appearance Light yellow to yellow (Solid-Liquid Mixture)[4]
Purity (GC) ≥99.40%[4]
Storage 4°C, protect from light[4]

A Certificate of Analysis for a commercial batch of this compound confirmed its identity through ¹H NMR spectroscopy, which was consistent with its structure, and a purity of 99.40% as determined by gas chromatography.[4]

Commercial Availability

This compound is available from several specialized chemical suppliers for research and development purposes. It is important to note that this product is intended for laboratory use only and not for human or veterinary applications.[1][5]

Known Commercial Suppliers:

  • MedChemExpress: Offers the compound under the catalog number HY-W106164A.[1]

  • ChemScene: Provides the compound with the catalog number CS-0613533.[2]

  • AKSci: Lists the compound as product 3682ES.[5]

  • BLDpharm: Supplies the compound under CAS number 2820537-15-1.[6]

  • CymitQuimica: Offers the compound with reference IN-DA024TF2.

  • CP Lab Safety: Provides the compound in various quantities.

Pricing and availability are subject to change and can be obtained by inquiry from the respective suppliers.

Applications in Drug Discovery and Development

This compound is primarily utilized as a drug intermediate for the synthesis of various active compounds.[1] The strategic incorporation of a fluorine atom is a common tactic in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.

While specific applications of the (2S,7aS) isomer are not extensively detailed in the public domain, the well-documented use of its (2R,7aS) diastereomer offers valuable insights into its potential roles. The (2R,7aS) isomer is a critical building block for novel KRAS inhibitors, which are at the forefront of targeted cancer therapy.[3] Given the importance of stereochemistry in drug-receptor interactions, the (2S,7aS) isomer could be instrumental in the following areas:

  • Stereoselective Synthesis: As a chiral building block, it allows for the stereospecific synthesis of complex molecules, which is crucial for developing drugs that target specific protein isoforms or receptor subtypes.

  • Structure-Activity Relationship (SAR) Studies: The availability of different stereoisomers is essential for comprehensive SAR studies. By comparing the biological activity of compounds derived from the (2S,7aS) isomer with those from the (2R,7aS) isomer, researchers can elucidate the optimal stereochemical configuration for a desired therapeutic effect.

  • Fragment-Based Drug Design: This molecule can serve as a valuable fragment in fragment-based screening campaigns to identify novel starting points for drug discovery programs.

The workflow for utilizing such a building block in a drug discovery program is illustrated below:

G cluster_0 Discovery Phase cluster_1 Synthesis & Sourcing cluster_2 Development Phase Target_Identification Target Identification (e.g., KRAS) Fragment_Screening Fragment-Based Screening Target_Identification->Fragment_Screening Synthesis Stereoselective Synthesis of Analogs Fragment_Screening->Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Building_Block ((2S,7AS)-2-fluorohexahydro- 1H-pyrrolizin-7a-yl)methanol Building_Block->Synthesis Source Material Synthesis->SAR_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Figure 1: A conceptual workflow illustrating the role of this compound in a drug discovery pipeline.

Synthesis and Stereochemical Considerations

The key challenge in the synthesis of this molecule lies in the precise control of two chiral centers: the tertiary carbon bearing the fluorine atom and the quaternary carbon at the ring junction.

G Start Achiral Starting Material Asymmetric_Fluorination Asymmetric Fluorination Start->Asymmetric_Fluorination Step 1: Introduce chiral fluorine center Cyclization Diastereoselective Cyclization Asymmetric_Fluorination->Cyclization Step 2: Form the pyrrolizidine core Final_Product ((2S,7AS)-2-fluorohexahydro- 1H-pyrrolizin-7a-yl)methanol Cyclization->Final_Product Step 3: Final modifications and purification

Figure 2: A generalized synthetic strategy for controlling the stereochemistry of fluorinated pyrrolizidines.

Conclusion

This compound is a valuable, commercially available chiral building block for researchers engaged in pharmaceutical and medicinal chemistry. While its specific applications are not as broadly documented as its (2R,7aS) diastereomer, its unique stereochemical and electronic properties make it a compound of significant interest for the synthesis of novel therapeutic agents. The information provided in this guide serves as a foundational resource for scientists looking to incorporate this fluorinated pyrrolizidine derivative into their research and development programs.

References

  • Blazechem. This compound. [Link]

Sources

((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol: A Novel Chiral Building Block for Drug Discovery

Abstract

The strategic introduction of fluorine and the control of stereochemistry are cornerstone principles in modern medicinal chemistry. Fluorinated chiral building blocks offer a powerful toolset for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses on the pyrrolizidine scaffold, specifically this compound. While its diastereomer, ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, has been more extensively documented as a critical intermediate in the development of KRAS inhibitors[1], the (2S,7aS) isomer represents a vital tool for probing structure-activity relationships (SAR) and developing novel chemical entities. This document provides a comprehensive overview of the molecular profile, strategic importance, a proposed stereoselective synthesis, and potential applications of this emerging chiral building block.

Introduction: The Strategic Value of Fluorinated Pyrrolizidines

The pyrrolizidine alkaloid core is a nitrogen-fused bicyclic system that provides a rigid, three-dimensional structure, making it a "privileged scaffold" in drug design[2]. Its defined conformational rigidity can lead to higher binding affinity and selectivity for biological targets. When combined with fluorine—the most electronegative element—the utility of this scaffold is significantly enhanced.

The Role of Fluorine in Drug Design:

  • Metabolic Stability: A fluorine atom can block sites of oxidative metabolism. Replacing a C-H bond with a C-F bond, one of the strongest in organic chemistry, can significantly increase a drug's half-life.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, altering their ionization state at physiological pH and thereby affecting cell permeability and target engagement.

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions with protein targets, often improving binding potency[].

  • Conformational Control: The strategic placement of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

The subject of this guide, this compound, combines the rigid pyrrolizidine core with a stereodefined fluorine atom and a hydroxymethyl group (-CH2OH) at the C7a bridgehead position, which serves as a versatile handle for further chemical elaboration.

Molecular Profile and Physicochemical Properties

The precise three-dimensional arrangement of atoms in this compound is critical to its function as a chiral building block. It possesses two key stereocenters: one at the C2 position bearing the fluorine atom (S configuration) and a quaternary bridgehead carbon at the C7a position (S configuration).

PropertyValueSource
IUPAC Name This compound-
CAS Number 2820537-15-1[4][5][6]
Molecular Formula C₈H₁₄FNO[5][6]
Molecular Weight 159.20 g/mol [5][6]
Appearance Colorless to light yellow liquid[6][7]
Solubility Soluble in methanol, ethanol, dichloromethane[]
Storage Store at 2-8°C under an inert atmosphere[1]

Note: Detailed experimental physicochemical data such as boiling point, density, and specific rotation for the (2S,7aS) isomer are not widely available in peer-reviewed literature. The properties of its diastereomer suggest it is a high-boiling liquid.

Synthesis and Stereochemical Control

The Principle of Chiral Pool Synthesis

The most efficient way to synthesize enantiomerically pure molecules is to start with a readily available, inexpensive chiral molecule—a strategy known as chiral pool synthesis. For pyrrolizidine alkaloids, derivatives of the amino acid proline are common starting points[8].

  • To obtain the (7aS) bridgehead stereochemistry, one would typically start from a D-proline derivative. This is in contrast to the synthesis of the (7aR) diastereomers, which would logically start from L-proline.

Proposed Synthetic Pathway for this compound

The proposed synthesis involves three key stages:

  • Elaboration of a D-proline derivative: Building a side chain that will be used to form the second ring.

  • Stereoselective Fluorination: Introducing the fluorine atom with the desired (S) configuration.

  • Cyclization: Forming the bicyclic pyrrolizidine core.

Proposed Synthesis of this compound Start (4S)-hydroxy-D-proline derivative Intermediate1 Protected Ester (I) Start->Intermediate1 Protection & Esterification Intermediate2 Allylic Alcohol (II) Intermediate1->Intermediate2 Grignard Addition (e.g., VinylMgBr) Intermediate3 Epoxide (III) Intermediate2->Intermediate3 Epoxidation Intermediate4 Amino Alcohol (IV) (Fluorination Precursor) Intermediate3->Intermediate4 Epoxide Opening (Azide, then Reduction) Intermediate5 Fluorinated Ester (V) Intermediate4->Intermediate5 Fluorination (S_N2) (e.g., DAST, with inversion) Intermediate6 Fluorinated Aldehyde (VI) Intermediate5->Intermediate6 Reduction (e.g., DIBAL-H) FinalProduct ((2S,7AS)-2-fluorohexahydro- 1H-pyrrolizin-7a-yl)methanol Intermediate6->FinalProduct Reductive Amination (Intramolecular Cyclization)

Caption: Proposed synthetic workflow for the title compound.

Causality Behind Experimental Choices:

  • Starting Material: (4S)-hydroxy-D-proline is chosen to set the stereochemistry at C4 (which will become C2 in the final product) and to provide the foundation for the (7aS) bridgehead. The hydroxyl group is the handle for introducing the fluorine atom.

  • Fluorination Step: The conversion of the hydroxyl group in precursor IV to a fluorine atom in V is the most critical step for stereocontrol at C2. Using a reagent like Diethylaminosulfur trifluoride (DAST) on a secondary alcohol typically proceeds through an S_N2 mechanism. This results in a clean inversion of configuration . Therefore, starting with an (R)-alcohol at this position will yield the desired (S)-fluoride. The synthetic sequence must be designed to produce this specific alcohol precursor.

  • Cyclization: The final step, an intramolecular reductive amination, forms the second ring. The aldehyde (VI ) reacts with the secondary amine of the proline ring to form a cyclic iminium ion, which is then reduced in situ (e.g., with NaBH₃CN) to yield the final pyrrolizidine structure. This cyclization locks in the (7aS) stereocenter inherited from the D-proline backbone.

Representative Experimental Protocol (Proposed)

Disclaimer: The following is a representative, theoretical protocol based on analogous reactions in the literature. It has not been experimentally validated and would require optimization.

Step 1: Synthesis of Fluorinated Ester (V) from Amino Alcohol (IV)

  • To a stirred solution of the protected amino alcohol precursor IV (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the fluorinated ester V .

Applications in Medicinal Chemistry

While specific applications of the (2S,7aS) isomer are not yet prevalent in the literature, the proven utility of its diastereomer provides a strong rationale for its synthesis and evaluation in drug discovery programs.

Proven Application of the Scaffold: KRAS Inhibitors

The ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol scaffold is a key structural component of several novel, potent, and selective inhibitors of the KRAS G12D oncoprotein[1]. The KRAS gene is one of the most frequently mutated oncogenes in human cancers, making it a high-priority therapeutic target[1].

Scaffold Application BuildingBlock ((2R,7aS)-2-fluorohexahydro- 1H-pyrrolizin-7a-yl)methanol CoreScaffold Fluorinated Pyrrolizidine Core BuildingBlock->CoreScaffold is the Properties Provides: - Rigidity - 3D Shape - Metabolic Stability (Fluorine) - Vector for further synthesis (-CH2OH) CoreScaffold->Properties KRAS_Inhibitor KRAS G12D Inhibitor CoreScaffold->KRAS_Inhibitor incorporated into Binding Binds to Switch II Pocket KRAS_Inhibitor->Binding action Effect Traps KRAS in Inactive State Binding->Effect leading to

Caption: Logical relationship of the building block to KRAS inhibitor function.

In these inhibitors, the pyrrolizidine core serves to orient the pharmacophoric elements correctly to bind within the "Switch II" pocket of the KRAS protein. The fluorine atom contributes to both metabolic stability and binding affinity.

Potential Applications of the (2S,7aS) Isomer

The synthesis of the (2S,7aS) diastereomer is a logical step in any SAR study built around this scaffold. By inverting the stereocenter at the C2 position, researchers can determine:

  • Stereochemical Requirements for Binding: Does the target protein have a strict preference for the (2R) configuration, or is the (2S) isomer equally or more potent? This information is crucial for optimizing lead compounds.

  • Off-Target Effects: Sometimes, one enantiomer or diastereomer is responsible for the desired activity, while the other contributes to off-target toxicity. Testing all accessible stereoisomers is a key part of preclinical safety assessment.

  • Novel Intellectual Property: A drug candidate based on the (2S,7aS) isomer would represent a distinct chemical entity from one based on the (2R,7aS) isomer, opening up new patenting opportunities.

Beyond oncology, this building block is a candidate for developing novel agents targeting the central nervous system, where the rigid scaffold and modulated basicity could be advantageous for designing receptor modulators (e.g., for GABA or acetylcholine receptors)[].

Conclusion and Future Outlook

This compound is a high-value chiral building block with significant potential in drug discovery. While its diastereomer has taken the spotlight in the development of KRAS inhibitors, the (2S,7aS) isomer is an indispensable tool for elucidating detailed structure-activity relationships and developing second-generation therapeutics. The proposed synthesis, rooted in established principles of stereocontrolled chemistry, provides a clear path to accessing this molecule. As the demand for sophisticated, three-dimensional, and fluorinated scaffolds continues to grow, this building block is poised to become an important component in the medicinal chemist's toolbox for creating safer and more effective medicines.

References

  • This compound. (n.d.). Chemical Bridge. [Link]

  • Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination. (2015). Journal of Organic Chemistry. [Link]

  • Direct enantioselective synthesis of pyrrolizidines. (2015). ResearchGate. [Link]

  • ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol. (n.d.). PubChem. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). National Institutes of Health. [Link]

  • Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones. (2021). ResearchGate. [Link]

  • Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. (2021). MDPI. [Link]

Sources

Methodological & Application

The Strategic Value of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of the fluorinated pyrrolizidine building block, ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, in modern medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its significance, synthesis, and practical applications, complete with detailed protocols and workflows.

The confluence of fluorine chemistry and privileged scaffolds is a cornerstone of modern medicinal chemistry. The strategic introduction of fluorine into drug candidates can significantly enhance their pharmacological profile, including metabolic stability, binding affinity, and bioavailability.[1][2] The pyrrolizidine core, a bicyclic nitrogen-containing heterocycle, provides a rigid, three-dimensional structure that is valuable for exploring chemical space and achieving specific interactions with biological targets.[][4]

This compound emerges as a particularly valuable building block by combining these features. It presents a fluorinated pyrrolizidine scaffold with two defined chiral centers: a fluorotertiary carbon and an azaquaternary carbon.[5] This specific stereochemistry is crucial for precise interactions with target proteins.[5] The primary alcohol functional group serves as a versatile handle for synthetic elaboration, allowing for its incorporation into a wide array of more complex molecules.[6] This building block is noted for its role as a key intermediate in the synthesis of novel inhibitors targeting KRAS mutations, which are significant drivers in many human cancers.[5] Furthermore, its structural characteristics make it a promising scaffold for developing neuroprotective agents and other central nervous system (CNS) therapeutics.[]

Physicochemical Characteristics and Synthesis

A thorough understanding of a building block's properties is essential for its effective use. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₄FNO[5][7]
Molecular Weight 159.20 g/mol [5][7]
CAS Number 2820537-15-1[6][7]
Appearance (Not specified, likely a solid or oil)
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane)[]
Storage 2-8°C, under an inert atmosphere, protected from light[5][6]
Illustrative Synthesis Protocol

The synthesis of this chiral molecule is non-trivial due to its two stereocenters.[8] While specific, detailed preparations are often proprietary, a general, plausible route can be conceptualized based on patent literature, which suggests a process involving ozonation and chiral separation to ensure high chiral purity.[5][8]

Protocol: Multi-step Synthesis of this compound

  • Objective: To outline a representative synthetic pathway for the title compound.

  • Causality: This pathway is designed to construct the pyrrolizidine core and introduce the fluorine and hydroxymethyl groups with the correct stereochemistry. Each step is chosen for its known reliability in heterocyclic synthesis.

Step 1: Pyrrolizidinone Formation

  • React a suitable proline derivative with a four-carbon building block (e.g., a protected γ-halobutyrate) under basic conditions to form a bicyclic lactam (a pyrrolizidinone).

  • Purify the resulting pyrrolizidinone via column chromatography.

Step 2: Reduction and Protection

  • Reduce the lactam carbonyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) to form the hexahydropyrrolizine core.

  • Protect the secondary amine if necessary, using a suitable protecting group like Boc (tert-butoxycarbonyl) to prevent side reactions in subsequent steps.

Step 3: Introduction of Functionality

  • Introduce an alkene at the desired position (C1-C2) via a sequence of reactions, such as bromination followed by elimination.

  • Perform a hydroboration-oxidation reaction on the alkene to install a primary alcohol with anti-Markovnikov regioselectivity. This alcohol will eventually become the hydroxymethyl group at the 7a-position.

Step 4: Fluorination and Chiral Resolution

  • Convert the alcohol to a suitable leaving group (e.g., a tosylate or mesylate).

  • Perform a nucleophilic fluorination reaction using a fluoride source (e.g., tetrabutylammonium fluoride - TBAF). This step is often stereospecific.

  • If a racemic or diastereomeric mixture is formed, perform chiral chromatographic separation (e.g., using a chiral HPLC column) to isolate the desired ((2S,7AS)) isomer.[5]

Step 5: Final Deprotection (if applicable)

  • If a protecting group was used on the nitrogen, remove it under appropriate conditions (e.g., acid treatment for a Boc group).

  • Purify the final product, this compound, by column chromatography or distillation.

Application Protocols in Medicinal Chemistry

The primary utility of this compound is as a chiral building block.[6] The hydroxyl group is the main point of attachment for incorporating this fluorinated scaffold into larger drug candidates. Below are detailed protocols for common derivatization reactions.

Protocol 1: Derivatization via Williamson Ether Synthesis
  • Objective: To couple the building block with an alkyl halide (R-X) to form an ether linkage.

  • Causality: This is a fundamental and reliable method for forming C-O bonds, allowing the pyrrolizidine scaffold to be linked to other fragments of a target molecule.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, a substituted arylmethyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate and brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: H₂ gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification A ((2S,7AS)-2-fluorohexahydro-1H- pyrrolizin-7a-yl)methanol D 1. Dissolve in Anhydrous DMF A->D B Sodium Hydride (NaH) E 2. Add NaH at 0°C (Alkoxide Formation) B->E C Alkyl Halide (R-X) F 3. Add R-X (Nucleophilic Substitution) C->F D->E E->F G 4. Stir Overnight F->G H 5. Quench with NH4Cl G->H I 6. Ethyl Acetate Extraction H->I J 7. Wash, Dry, Concentrate I->J K 8. Column Chromatography J->K L Final Product: Fluorinated Pyrrolizidine Ether K->L G A Alcohol Building Block E Reaction in Anhydrous DCM A->E B Carboxylic Acid (R-COOH) B->E C Coupling Agent (EDC/DCC) C->E D Catalyst (DMAP) D->E F Workup: Filtration (if DCC) Aqueous Washes E->F G Purification: Column Chromatography F->G H Ester Product G->H

Sources

Application Note: ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Entry Point for Targeting Challenging Proteins

Abstract

Fragment-Based Drug Design (FBDD) has become a cornerstone in modern medicinal chemistry, enabling the development of high-quality leads by screening low-molecular-weight compounds.[1] This application note details the strategic use of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol , a novel fragment designed to maximize the potential of FBDD campaigns. Its unique architecture, combining a rigid, 3D-rich pyrrolizidine scaffold, a strategically placed fluorine atom, and a versatile chemical handle, offers distinct advantages for identifying and optimizing novel chemical matter against challenging biological targets.[] We provide an in-depth rationale for its application, along with detailed protocols for primary biophysical screening, hit validation, and structure-based hit-to-lead elaboration.

Introduction: The Rationale for a Superior Fragment

The success of an FBDD campaign is highly dependent on the quality of the fragment library.[3] Ideal fragments are small, soluble, and possess sufficient complexity to form specific, detectable interactions, yet simple enough to allow for efficient chemical exploration.[4] this compound was rationally designed to embody these principles through three key structural features:

  • Rigid Pyrrolizidine Scaffold: Saturated heterocyclic scaffolds like pyrrolizidine are gaining significant interest in drug discovery.[5] The bicyclic, non-planar structure of this fragment reduces conformational entropy upon binding, which can lead to more favorable binding energetics. This rigidity provides a well-defined 3D vector for substituents, facilitating precise interactions within a protein's binding pocket.[6] The pyrrolizidine core is also a recognized "privileged scaffold" found in numerous biologically active natural products.[7]

  • Strategic Fluorine Substitution: The fluorine atom at the C2 position is critical. Fluorine is a bioisostere for hydrogen but possesses unique electronic properties that can significantly enhance molecular interactions.[8] It can act as a weak hydrogen bond acceptor, participate in favorable electrostatic interactions, and modulate the pKa of nearby functional groups. Crucially, its incorporation can improve metabolic stability and membrane permeability—key attributes for downstream drug development.[] Furthermore, the 19F nucleus provides a powerful NMR handle for screening without interference from background signals.[9][10]

  • Versatile Methanol Handle: The primary alcohol at the C7a position serves as an ideal and readily functionalizable "exit vector."[] Once the fragment's binding mode is confirmed, this hydroxyl group provides a straightforward attachment point for chemical elaboration, enabling fragment "growing" strategies to rapidly build affinity and selectivity.[11][12]

These features combine to create a fragment with high "ligand efficiency"—a measure of binding energy per heavy atom—making it an exceptional starting point for lead discovery.

Physicochemical Properties

To qualify as a viable fragment, a compound should adhere to the "Rule of Three" (Ro3).[13] The properties of this compound align perfectly with these guidelines.

PropertyValue"Rule of Three" Guideline
Molecular Weight (MW) 159.20 g/mol [14]< 300 Da
cLogP ~0.5 (estimated)≤ 3
Hydrogen Bond Donors 1 (from -OH)≤ 3
Hydrogen Bond Acceptors 2 (from N, O, F)≤ 3
Rotatable Bonds 1≤ 3

Table 1: Physicochemical properties of the title fragment in the context of the Rule of Three.

Application I: Primary Biophysical Screening

The low affinity typical of fragment binding necessitates highly sensitive biophysical screening techniques.[1] We recommend a tiered approach, beginning with a rapid, low-consumption method like Differential Scanning Fluorimetry (DSF), followed by more detailed kinetic analysis using Surface Plasmon Resonance (SPR) and binding mode confirmation via NMR.[3][15]

Protocol 1A: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a rapid, high-throughput method to detect ligand binding by measuring changes in a protein's thermal stability.[16] Ligand binding typically stabilizes the protein, resulting in an increased melting temperature (Tm).[17]

Objective: To rapidly identify if the fragment binds to and stabilizes the target protein.

Materials:

  • Target protein (≥95% purity)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Fragment stock solution (100 mM in DMSO)

  • Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl)[18]

  • Real-Time PCR instrument (e.g., QuantStudio 5)[18]

  • 384-well PCR plates[18]

Procedure:

  • Prepare Master Mix: In the assay buffer, prepare a solution containing the target protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x).[18]

  • Dispense Protein: Aliquot 10 µL of the protein-dye master mix into each well of a 384-well plate.

  • Add Fragment: Add 10 nL of the 10 mM fragment stock solution to the appropriate wells using an acoustic dispenser (final fragment concentration: 10 µM; final DMSO: 0.1%). Include DMSO-only wells as a negative control.

  • Seal and Centrifuge: Seal the plate with a qPCR-compatible adhesive seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve protocol, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.[18]

  • Data Analysis: Determine the Tm for each well by fitting the sigmoidal melt curve. A ΔTm (Tm with fragment - Tm with DMSO) of ≥ 2°C is considered a significant hit.[19]

Protocol 1B: Surface Plasmon Resonance (SPR)

SPR is a label-free technology that provides real-time kinetic data (kon, koff) and affinity (KD) of a fragment binding to a target immobilized on a sensor chip.[20] It is an excellent primary or secondary screening method for validating hits from DSF.[21][22]

Objective: To confirm direct binding and quantify the affinity and kinetics of the fragment-target interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Fragment stock solution (10 mM in DMSO)

Procedure:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling or another suitable chemistry to a level that will yield a theoretical Rmax appropriate for a small fragment.

  • Assay Development: Perform a DMSO calibration to ensure the DMSO concentration is precisely matched between the running buffer and the fragment samples to avoid false positives.[20]

  • Screening: Inject the fragment over the sensor surface at a single high concentration (e.g., 100 µM) to check for a binding response.

  • Kinetic/Affinity Analysis: For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., from 1 µM to 200 µM) over the immobilized target surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[23] A reproducible KD in the high µM to low mM range is typical for a fragment hit.

Protocol 1C: Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique that unambiguously identifies which molecules in a mixture are binding to a target protein and which part of the molecule is in closest contact.[24][25][26]

Objective: To confirm direct binding in solution and identify the fragment's binding epitope.

Procedure:

  • Sample Preparation: Prepare two NMR samples in a suitable deuterated buffer (e.g., PBS in D₂O). Both samples should contain the fragment (e.g., 1 mM) and one should contain the target protein (e.g., 20 µM), while the other is a reference without the protein.[25]

  • Acquire Spectra: Record two spectra for the protein-containing sample: an "on-resonance" spectrum where the protein is selectively saturated (e.g., at -1.0 ppm) and an "off-resonance" spectrum where the irradiation is far from any signals (e.g., at 40 ppm).[27]

  • Calculate Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. Only protons of a ligand that binds to the protein will appear in the difference spectrum.

  • Data Analysis: The presence of signals in the STD spectrum confirms binding. The relative intensities of the signals indicate which protons on the fragment are in closest proximity to the protein surface, defining the binding epitope.

Application II: Hit Validation with X-ray Crystallography

The "gold standard" for FBDD is to obtain a high-resolution crystal structure of the fragment bound to the target protein.[28][29] This structural information is invaluable for guiding the subsequent hit-to-lead optimization process.[13]

Protocol 2A: Crystal Soaking and Structure Determination

Objective: To determine the 3D structure of the fragment bound to the target's active or allosteric site.

Procedure:

  • Crystal Preparation: Grow high-quality crystals of the target protein that are robust and diffract to a high resolution. Test crystal stability in the presence of DMSO.[13]

  • Fragment Soaking: Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryo-protectant-compatible buffer. Transfer the protein crystals into this solution and allow them to soak for a defined period (e.g., 1-24 hours).[28]

  • Data Collection: Harvest a soaked crystal, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.[30]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully analyze the resulting electron density maps to identify the bound fragment.

  • Binding Mode Analysis: Refine the structure to high resolution. Analyze the binding pose of the fragment, identifying key interactions (H-bonds, hydrophobic contacts) with the protein and noting the orientation of the methanol exit vector.

Application III: Hit-to-Lead Elaboration Strategy

Once a high-resolution crystal structure is obtained, the fragment can be optimized into a potent lead compound using structure-based design. The primary alcohol provides a perfect anchor point for the "fragment growing" strategy.[4][11][31]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Biology cluster_2 Phase 3: Hit-to-Lead (Fragment Growing) Frag Fragment ((2S,7AS)-...) Screen Biophysical Screen (DSF, SPR, NMR) Frag->Screen Screening Hit Validated Hit KD = 100 µM Screen->Hit Validation Xtal X-ray Crystallography Hit->Xtal Structural Analysis Structure Fragment-Protein Co-crystal Structure Xtal->Structure SBDD Structure-Based Design (Analyze Exit Vector) Structure->SBDD Design Cycle Chem Synthetic Chemistry (Elaboration at -CH2OH) SBDD->Chem Lead Potent Lead KD = 10 nM Chem->Lead

Based on the binding pose revealed by crystallography, chemists can design and synthesize new analogues where chemical moieties are added to the methanol group. These additions are designed to interact with adjacent pockets in the protein, thereby increasing affinity and selectivity. This iterative process of design, synthesis, and testing is the core of hit-to-lead optimization.[12][32]

Conclusion

This compound represents a state-of-the-art tool for fragment-based drug discovery. Its combination of a rigid 3D scaffold, a strategically placed fluorine atom for enhanced interactions and NMR screening, and a versatile chemical handle for rapid optimization provides researchers with a significant advantage. The protocols outlined in this note provide a clear and validated pathway from initial screening to the generation of high-quality, structurally-enabled lead compounds, accelerating the discovery of novel therapeutics.

References

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  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research, 30(9), 1647-1678.
  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. EUbOPEN.
  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia.
  • ResearchGate. (n.d.). Thermal‐shift assay for fragment library screening.
  • Hołub, M., et al. (2022). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International Journal of Molecular Sciences, 23(19), 11883.
  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research, 30(9), 1647–1678.
  • MedChemExpress. (n.d.). This compound-d2. MedChemExpress.
  • Abound. (n.d.). ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol. Abound.

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Application Notes and Protocols for the Synthesis of Neuroprotective Agents from ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Fluorinated Scaffold for Neurodegenerative Disease

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a formidable challenge to modern medicine, necessitating the development of novel therapeutic agents capable of mitigating neuronal damage and cognitive decline. Within the landscape of medicinal chemistry, the pyrrolizidine alkaloid core has emerged as a promising scaffold for the design of neuroprotective agents, demonstrating activities such as cholinesterase inhibition.[1][2] The strategic introduction of fluorine into drug candidates is a well-established method to enhance metabolic stability, binding affinity, and bioavailability.[3]

This document provides detailed application notes and synthetic protocols centered on ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol , a chiral, fluorinated building block poised for the synthesis of a new generation of neuroprotective agents. The presence of the fluorine atom on the pyrrolizidine core is anticipated to modulate the electronic and steric properties of derivative compounds, potentially leading to enhanced efficacy and pharmacokinetic profiles.[] The primary alcohol functionality serves as a versatile handle for the introduction of diverse pharmacophoric groups through esterification and amidation, allowing for the systematic exploration of structure-activity relationships (SAR).

These protocols are designed to guide researchers in the synthesis of novel derivatives targeting key mechanisms in neurodegeneration, such as the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and the modulation of GABA receptors.[1][][5]

Strategic Importance of the Fluoropyrrolizidine Scaffold

The rationale for utilizing this compound as a starting material is rooted in the synergistic combination of the pyrrolizidine core and the fluorine substituent. The rigid, bicyclic structure of the pyrrolizidine nucleus provides a defined three-dimensional orientation for appended functional groups, facilitating optimal interactions with biological targets.[]

The introduction of a fluorine atom can confer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug candidate.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with enzyme active sites, potentially increasing the potency of the inhibitor.[]

  • Modulation of pKa: The presence of fluorine can alter the basicity of the nearby nitrogen atom in the pyrrolizidine ring, which may influence its interaction with biological targets and its solubility profile.

  • Improved Blood-Brain Barrier Penetration: In some cases, the introduction of fluorine can enhance lipophilicity, which is a key factor in the ability of a drug to cross the blood-brain barrier and reach its site of action in the central nervous system.

The following diagram illustrates the core structure and its key features for derivatization.

Caption: Key structural features of the fluoropyrrolizidine scaffold.

Synthetic Protocols for Derivatization

The primary alcohol of this compound is the key site for derivatization. The following protocols outline general procedures for the synthesis of ester and amide derivatives, which are common functional groups in neuroprotective agents.

Protocol 1: Synthesis of Ester Derivatives via Acylation

This protocol describes the synthesis of an ester derivative by reacting the starting material with an acyl chloride. This method is widely applicable for introducing a variety of acyl groups.

Workflow Diagram:

G A This compound C Anhydrous DCM, Triethylamine A->C B Acyl Chloride (R-COCl) B->C D Reaction at 0°C to RT C->D E Aqueous Workup D->E F Column Chromatography E->F G Ester Product F->G

Caption: Workflow for the synthesis of ester derivatives.

Step-by-Step Procedure:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, add triethylamine (1.5 eq). Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the desired acyl chloride (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Quantitative Data Summary (Hypothetical):

Acyl ChlorideReaction Time (h)Yield (%)Purity (%)
Benzoyl chloride685>98
4-Nitrobenzoyl chloride882>98
Cinnamoyl chloride1075>97
Protocol 2: Synthesis of Amide Derivatives via Amide Coupling

This protocol details the synthesis of amide derivatives by first converting the alcohol to a carboxylic acid (via oxidation) and then performing an amide coupling reaction.

Workflow Diagram:

G A ((2S,7AS)-2-fluoro...)-methanol B Oxidation (e.g., TEMPO) A->B C Intermediate Carboxylic Acid B->C D Amine (R-NH2), HATU, DIPEA C->D E Amide Coupling in DMF D->E F Aqueous Workup & Purification E->F G Amide Product F->G

Caption: Workflow for the synthesis of amide derivatives.

Step-by-Step Procedure:

Part A: Oxidation to Carboxylic Acid

  • Oxidation: To a solution of this compound (1.0 eq) in a mixture of acetonitrile, water, and phosphate buffer (pH 6.7), add TEMPO (0.1 eq) and sodium chlorite (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: After completion, quench the reaction with saturated aqueous sodium thiosulfate solution. Acidify the mixture to pH 3-4 with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude carboxylic acid, which can be used in the next step without further purification.

Part B: Amide Coupling

  • Activation: To a solution of the crude carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture for 15 minutes at room temperature.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 8-16 hours. Monitor the reaction by TLC.

  • Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous lithium chloride solution, then brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Biological Evaluation: In Vitro Assays for Neuroprotective Activity

The synthesized derivatives should be evaluated for their potential neuroprotective effects using established in vitro assays.

Cholinesterase Inhibition Assay

The inhibitory activity of the synthesized compounds against AChE and BChE can be determined using a modified Ellman's method.

Assay Principle:

The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme activity, and the inhibition of this rate in the presence of the test compound is a measure of its inhibitory potency.

Protocol:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

  • Add the enzyme solution (AChE from electric eel or BChE from equine serum) and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Neuroprotection Assay in Cell Culture

The ability of the compounds to protect neuronal cells from oxidative stress-induced cell death can be assessed using a cell-based assay.

Assay Principle:

SH-SY5Y human neuroblastoma cells are a commonly used model for studying neurodegenerative diseases. Oxidative stress can be induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). The neuroprotective effect of the test compounds is determined by their ability to increase cell viability in the presence of the neurotoxin.

Protocol:

  • Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Induce neurotoxicity by adding H₂O₂ or 6-OHDA to the wells.

  • Incubate the cells for 24 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ value for neuroprotection.

Conclusion

The fluorinated pyrrolizidine scaffold presented by this compound offers a promising starting point for the development of novel neuroprotective agents. The synthetic protocols outlined in these application notes provide a framework for the creation of diverse libraries of ester and amide derivatives. Subsequent biological evaluation for cholinesterase inhibition and neuroprotective effects will be crucial in identifying lead compounds for further optimization in the pursuit of effective treatments for neurodegenerative diseases.

References

  • Salem, M. A., et al. (2019). Design, synthesis, in vitro and in vivo evaluation of novel pyrrolizine-based compounds with potential activity as cholinesterase inhibitors and anti-Alzheimer's agents. Bioorganic Chemistry, 93, 103312. [Link]

  • Benamar, A., et al. (2016). Acetylcholinesterase inhibitory activity of pyrrolizidine alkaloids from Echium confusum Coincy. Natural Product Research, 31(11), 1278-1284. [Link]

  • El-Sayed, M. A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(1), 1-33. [Link]

  • Hansen, K. B., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(6), 1394. [Link]

Sources

Application Notes & Protocols for the Development of Antiviral Compounds from ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol as a core scaffold for the development of novel antiviral agents. This fluorinated pyrrolizidine derivative represents a promising starting point for fragment-based drug design and lead optimization.[] The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates.[2][3][4] These application notes detail the rationale behind its selection, provide a representative synthetic and characterization workflow, and outline a robust, self-validating protocol for comprehensive antiviral screening and cytotoxicity assessment.

Introduction: The Rationale for a Fluorinated Pyrrolizidine Scaffold

The search for new antiviral agents is a critical endeavor in global health.[5] Small molecule inhibitors often target essential viral enzymes or cellular factors required for viral replication.[6][7] The choice of a chemical scaffold is a pivotal decision in the drug discovery cascade. This compound offers several distinct advantages:

  • Structural Rigidity and Defined Stereochemistry: The bicyclic pyrrolizidine core provides a rigid, three-dimensional structure that can be used to orient functional groups in a precise manner for optimal interaction with biological targets.[] The defined stereochemistry at the fluorotertiary and azaquaternary chiral centers is crucial for specific molecular recognition.[8]

  • The "Fluorine Advantage": The replacement of a hydrogen atom with fluorine is a well-established strategy in medicinal chemistry to improve drug-like properties.[2] Fluorine's high electronegativity can modulate the acidity of nearby protons, alter molecular conformation, and form favorable electrostatic interactions with protein targets.[2][3] Crucially, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the biological half-life of a compound.[2][3]

  • Versatile Intermediate: The primary alcohol functionality serves as a convenient handle for synthetic elaboration, allowing for the generation of diverse libraries of esters, ethers, and other derivatives to explore structure-activity relationships (SAR).[]

This guide provides the foundational protocols to harness the potential of this scaffold in an antiviral drug discovery program.

Section 1: Synthesis and Characterization

The synthesis of this chiral compound requires precise control to establish the two key stereocenters. While specific patented methods exist[9], the following protocol outlines a general, conceptual pathway.

Representative Synthetic Workflow

The preparation of this compound is a multi-step process that leverages modern asymmetric synthesis techniques. The complexity arises from the need to control the stereochemistry at both the C2 (bearing fluorine) and C7a (the bridgehead carbon) positions.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Key Fluorination Step cluster_2 Phase 3: Reduction & Isolation A Chiral Pool Starting Material (e.g., Proline derivative) B Cyclization & Functionalization A->B Multiple Steps C Unsaturated Pyrrolizidine Intermediate B->C Elimination D Asymmetric Fluorination (e.g., Selectfluor®) C->D Electrophilic Fluorination E Fluorinated Ester/Ketone D->E Workup F Stereoselective Reduction (e.g., NaBH4, L-Selectride®) E->F Reduction G Final Product ((2S,7AS)-2-fluoro...) F->G Purification (Chiral Chromatography)

Caption: Conceptual workflow for the synthesis of the target compound.

Protocol: Characterization of the Final Compound

Verifying the structure and purity of the synthesized compound is critical before biological evaluation. Due to the presence of fluorine, ¹⁹F NMR spectroscopy is an exceptionally powerful analytical tool.

Rationale for Method Selection:

  • ¹H and ¹³C NMR: Provide the fundamental carbon-hydrogen framework of the molecule.

  • ¹⁹F NMR: Offers high sensitivity and a wide chemical shift range with no endogenous background signal, making it ideal for confirming the presence and electronic environment of the fluorine atom.[10]

  • 2D NMR (COSY, HSQC, HMBC): Used to unequivocally assign all proton and carbon signals and confirm connectivity.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the compound.

  • Chiral HPLC: Verifies the enantiomeric and diastereomeric purity.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Observe for the characteristic splitting patterns of the pyrrolizidine ring protons. The proton geminal to the fluorine (H2) will exhibit a large coupling constant (JHF).

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A single resonance is expected, confirming the presence of one fluorine environment. The chemical shift provides information about the electronic environment.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The carbon atom bonded to fluorine (C2) will appear as a doublet with a large one-bond coupling constant (¹JCF), typically >150 Hz.

  • HRMS Analysis: Prepare a dilute solution of the compound and analyze via ESI-TOF or a similar high-resolution technique to confirm the molecular formula (C₈H₁₄FNO).

  • Purity Analysis: Use reverse-phase HPLC with a suitable chiral column to determine the enantiomeric excess (ee%) and diastereomeric ratio (dr).

Section 2: Framework for Antiviral Activity Screening

A successful antiviral screening campaign must accomplish two goals: identify compounds that inhibit viral replication and eliminate those that are simply toxic to the host cells.[7] Therefore, antiviral and cytotoxicity assays must be run in parallel.[11][12]

Screening Workflow Overview

This workflow is designed to efficiently screen the parent compound and its derivatives to identify promising leads with a favorable therapeutic window.

G cluster_0 Parallel Assays A Compound Library (((2S,7AS)-scaffold + derivatives) B Cytotoxicity Assay (Uninfected Cells) Determine CC50 A->B C Primary Antiviral Assay (Infected Cells) Determine EC50 A->C D Data Analysis Calculate Selectivity Index (SI) SI = CC50 / EC50 B->D C->D E Hit Identification (High SI Value) D->E F Secondary Assays (Mechanism of Action, etc.) E->F

Caption: High-level workflow for antiviral compound screening.

Protocol 1: Cytotoxicity Assay (Determination of CC₅₀)

Objective: To determine the concentration of the compound that reduces host cell viability by 50% (50% Cytotoxic Concentration, CC₅₀). This is a critical counter-screen to eliminate false positives from the primary antiviral assay.[13]

Materials:

  • Host cell line (e.g., Vero E6, A549, depending on the target virus)

  • Complete cell culture medium

  • 96-well clear, flat-bottom plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will ensure they are in the logarithmic growth phase at the end of the assay (e.g., 1 x 10⁴ cells/well) and incubate overnight.[14]

  • Compound Dilution: Prepare a serial dilution series of the test compound in culture medium. A common starting range is 100 µM down to 0.01 µM in half-log steps.[15] Include a "no-drug" vehicle control (e.g., DMSO at the highest concentration used).

  • Dosing: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the appropriate wells. Perform in triplicate.

  • Incubation: Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control wells (100% viability). Use non-linear regression analysis (log[inhibitor] vs. response) to calculate the CC₅₀ value.

Protocol 2: Primary Antiviral Screening (CPE Reduction Assay)

Objective: To determine the concentration of the compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (50% Effective Concentration, EC₅₀).[15]

Materials:

  • All materials from the cytotoxicity assay.

  • Target virus stock with a known titer.

  • Positive control antiviral drug (known to be effective against the target virus).

Procedure:

  • Plate Preparation: Seed 96-well plates with host cells identically to the cytotoxicity assay.

  • Compound Addition: Prepare the same serial dilutions of the test compound and add them to the plates.

  • Controls: Set up the following controls on each plate, each in triplicate:

    • Cell Control: Cells + medium only (no virus, no compound).

    • Virus Control: Cells + virus only (no compound).

    • Positive Control: Cells + virus + known antiviral drug.

  • Infection: Add the virus to all wells except the "Cell Control" wells at a pre-determined Multiplicity of Infection (MOI) that causes >80% CPE in the virus control wells within the incubation period (e.g., MOI of 0.01).[16][17]

  • Incubation: Incubate the plates until the "Virus Control" wells show widespread CPE (typically 48-72 hours).

  • Quantification of CPE: The most common method is staining with crystal violet.

    • Gently wash the plates with PBS.

    • Fix the remaining adherent cells with 4% paraformaldehyde.

    • Stain the cells with 0.5% crystal violet solution.

    • Wash away excess stain and allow the plates to dry.

    • Solubilize the stain with methanol and read the absorbance at ~595 nm.[14]

  • Analysis: Normalize the data where the "Cell Control" represents 100% viability (no CPE) and the "Virus Control" represents 0% viability (maximum CPE). Use non-linear regression to calculate the EC₅₀ value.

Section 3: Data Presentation and Interpretation

The ultimate goal is to identify compounds that are potent against the virus but not toxic to the host cells. This is quantified by the Selectivity Index (SI).

Selectivity Index (SI) = CC₅₀ / EC₅₀

A higher SI value indicates a more promising therapeutic window. Generally, an SI > 10 is considered a good starting point for a hit compound.[15]

Hypothetical Data Summary Table

The data below is for illustrative purposes, showing how results for the parent scaffold and a small library of derivatives (e.g., esters) might be presented.

Compound IDR-Group ModificationCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
Parent-01 -CH₂OH>10025.4> 3.9
Deriv-02 -CH₂OAc (Acetate)>10012.1> 8.2
Deriv-03 -CH₂OBz (Benzoate)85.22.534.1
Deriv-04 -CH₂O-Piv (Pivalate)91.55.815.8
Control Drug (e.g., Remdesivir)>500.8> 62.5

Interpretation: In this hypothetical example, Deriv-03 emerges as the most promising hit. The addition of the benzoate ester group significantly improved antiviral potency (EC₅₀ = 2.5 µM) without introducing substantial cytotoxicity, resulting in a strong Selectivity Index of 34.1. This compound would be prioritized for further studies.

Conclusion and Future Directions

This compound is a valuable and strategically designed scaffold for antiviral drug discovery. The protocols outlined in this document provide a robust framework for its synthesis, characterization, and evaluation. Upon identification of initial hits with a favorable selectivity index, subsequent efforts should focus on:

  • Mechanism of Action (MOA) Studies: Conducting time-of-addition or specific enzyme inhibition assays to determine how the compound inhibits viral replication.[11]

  • Expanded SAR Studies: Synthesizing a broader, more focused library of derivatives to improve potency and pharmacokinetic properties.

  • In Vivo Validation: Testing the most promising lead compounds in relevant animal models to assess efficacy and safety.[5][7]

By systematically applying these methodologies, research teams can effectively explore the potential of this fluorinated scaffold to develop next-generation antiviral therapeutics.

References

  • Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. [Link]

  • Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC - NIH. (2021-06-09). [Link]

  • Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. (2025-08-03). [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. (2025-08-03). [Link]

  • 7 steps for screening antiviral drugs - DIFF Biotech. (2024-09-29). [Link]

  • Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed. [Link]

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024-12-17). [Link]

  • Best practices for screening antiviral drugs - DIFF Biotech. (2024-09-26). [Link]

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays - Protocols.io. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. [Link]

  • Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF - ResearchGate. (2025-08-06). [Link]

  • Fluorine NMR. [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [Link]

  • PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM - YouTube. (2020-12-24). [Link]

  • The role of fluorine in antiviral drug discovery | Request PDF - ResearchGate. [Link]

  • WO/2024/092420 PREPARATION METHOD FOR ((2R,7AS)-2-FLUOROHEXAHYDRO-1H-PYRROLIZIN-7A-YL)METHANOL - WIPO Patentscope. (2024-05-10). [Link]

  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC. (2022-10-31). [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. [Link]

  • Antiviral Activity of Low-Molecular-Weight Fluorinated Compounds Against Influenza A (H1N1) Virus | Mikrobiolohichnyi Zhurnal. (2024-04-28). [Link]

  • ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol - PubChem. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. [Link]

  • Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - NIH. [Link]

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High-throughput screening assays for ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Throughput Screening Assays for Novel ((2S,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol Derivatives

Introduction

The this compound scaffold represents a significant and versatile building block in modern medicinal chemistry. Its rigid bicyclic structure, combined with the strategic placement of a fluorine atom, can enhance metabolic stability and modulate binding affinity to biological targets.[] Derivatives of this scaffold are being actively investigated as novel therapeutic agents, with prominent applications in two key areas: as intermediates for KRAS inhibitors in oncology and as modulators of central nervous system (CNS) targets, such as GABA receptors.[][2]

The successful discovery of lead compounds from large chemical libraries hinges on the development of robust, scalable, and biologically relevant screening assays. High-Throughput Screening (HTS) allows for the rapid evaluation of thousands to millions of compounds, making it an indispensable tool in early-stage drug discovery.[3][4] This guide provides detailed protocols and application notes for two distinct HTS assays tailored to identify bioactive derivatives of the this compound scaffold, reflecting its dual potential in oncology and neuroscience.

We will explore:

  • A biochemical fluorescence polarization assay to identify derivatives that directly bind to and inhibit protein-protein interactions, exemplified by the KRAS pathway.

  • A cell-based membrane potential assay to identify derivatives that functionally modulate ion channel activity, exemplified by GABA-A receptors.

These protocols are designed to be self-validating systems, incorporating critical quality control metrics to ensure data integrity and hit confidence.[5]

Section 1: The Target Landscape & Assay Strategy

The choice of an HTS assay is fundamentally dictated by the biological target. Given the known applications of this scaffold, two primary target classes emerge.

  • Enzyme/Protein-Protein Interaction Targets (e.g., KRAS): Mutations in the KRAS gene are drivers in numerous human cancers.[2] The development of inhibitors that can disrupt the interaction of KRAS with its effector proteins is a major therapeutic goal. For this, a biochemical assay that directly measures the binding of a compound to the target protein is highly effective. It offers a controlled, cell-free environment to study direct molecular interactions.[3] We will focus on a Fluorescence Polarization (FP) assay, which is a sensitive, homogeneous method ideal for HTS.[5][6]

  • Ion Channel Targets (e.g., GABA-A Receptors): Ion channels are critical drug targets for a wide range of CNS disorders.[7][8] The pyrrolizidine core of the scaffold suggests potential interactions with neuronal receptors like GABA-A, which are ligand-gated chloride channels.[] For ion channels, a functional cell-based assay is often more informative than a simple binding assay, as it can identify allosteric modulators and differentiate between agonists and antagonists.[7] We will describe a fluorescence-based membrane potential assay , which measures changes in ion flux indirectly and is highly amenable to HTS formats.[8][9]

Section 2: Protocol for a KRAS Inhibitor Biochemical Screen

This protocol describes a competitive binding assay using Fluorescence Polarization (FP) to identify compounds that disrupt the interaction between KRAS and a fluorescently labeled ligand or peptide derived from an effector protein (e.g., RAF).

Principle of the Assay

FP measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently labeled peptide ("tracer") tumbles rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to a large protein like KRAS, its tumbling slows dramatically, leading to a high polarization signal. A test compound that successfully competes with the tracer for the binding site on KRAS will displace the tracer, causing it to tumble freely again and resulting in a decrease in the polarization signal. This drop in signal is the primary readout for identifying a "hit."

Experimental Workflow

cluster_prep Reagent Preparation cluster_plate Assay Plating (384-well) cluster_read Incubation & Readout cluster_analysis Data Analysis Reagents Prepare Assay Buffer, KRAS Protein, Fluorescent Tracer, Test Compounds Dispense_KRAS Dispense KRAS Protein to all wells Reagents->Dispense_KRAS Dispense_Cmpd Add Test Compounds (or DMSO/Controls) Dispense_KRAS->Dispense_Cmpd Dispense_Tracer Add Fluorescent Tracer to all wells Dispense_Cmpd->Dispense_Tracer Incubate Incubate at RT (e.g., 60 min) Dispense_Tracer->Incubate Read_FP Read Fluorescence Polarization on a plate reader Incubate->Read_FP Analyze Calculate % Inhibition Determine Z'-Factor Identify Hits Read_FP->Analyze

Caption: Workflow for the KRAS Fluorescence Polarization HTS assay.

Detailed Step-by-Step Protocol

Reagents & Materials:

  • Purified, active KRAS protein (e.g., G12C mutant)

  • Fluorescently labeled peptide tracer (e.g., BODIPY-FL-labeled RAF-RBD peptide)

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP, 0.01% Tween-20

  • Test compounds (derivatives) dissolved in 100% DMSO

  • Positive Control: A known KRAS inhibitor

  • Negative Control: 100% DMSO

  • Black, low-volume 384-well assay plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pintool, transfer 50 nL of test compounds from the library plates to the 384-well assay plate. Also plate positive and negative controls.

  • KRAS Addition: Prepare a working solution of KRAS protein in Assay Buffer at 2X the final desired concentration (e.g., 20 nM for a 10 nM final concentration). Dispense 5 µL of this solution into each well of the assay plate.

  • Incubation (Optional): Briefly centrifuge the plates (1 min at 1000 rpm) to ensure contents are mixed. Incubate for 15 minutes at room temperature to allow compounds to pre-bind with the protein.

  • Tracer Addition: Prepare a working solution of the fluorescent tracer in Assay Buffer at 2X the final desired concentration (e.g., 10 nM for a 5 nM final concentration). Dispense 5 µL of this solution into each well. The final assay volume is now 10 µL.

  • Final Incubation: Seal the plates and centrifuge (1 min at 1000 rpm). Incubate in the dark at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plates on a microplate reader equipped for FP. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 485 nm, Em: 535 nm for BODIPY-FL).

Data Analysis & Interpretation
  • Calculate Percent Inhibition:

    • The primary data is the millipolarization (mP) value for each well.

    • Use the controls to determine the data window:

      • High Signal = Average mP from negative control (DMSO) wells.

      • Low Signal = Average mP from positive control (known inhibitor) wells.

    • Calculate % Inhibition for each test compound: % Inhibition = 100 * (High Signal - Sample mP) / (High Signal - Low Signal)

  • Assess Assay Quality (Z'-Factor):

    • The Z'-factor is a measure of statistical effect size and is used to validate the quality of the HTS assay.[5]

    • Z' = 1 - (3 * (SD_high + SD_low)) / |Avg_high - Avg_low|

      • Where SD is the standard deviation and Avg is the average of the high and low signal controls.

    • An assay is considered robust and reliable for HTS if the Z'-factor is ≥ 0.5 .

  • Hit Identification: Compounds showing % Inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the library) are considered primary hits for further investigation.

ParameterExample ValueDescription
Final KRAS Conc. 10 nMConcentration of the target protein in the assay.
Final Tracer Conc. 5 nMConcentration of the fluorescently labeled peptide.
High Control (mP) 250 ± 10Signal with DMSO (maximum binding).
Low Control (mP) 100 ± 8Signal with a saturating known inhibitor.
Z'-Factor 0.68Indicates an excellent assay for screening.
Hit Threshold >50% InhibitionCriteria for selecting compounds for follow-up.

Section 3: Protocol for a GABA-A Receptor Cell-Based Screen

This protocol uses a fluorescent membrane potential-sensitive dye to measure the functional activity of the GABA-A receptor, a ligand-gated chloride ion channel, in a cell line stably expressing the receptor.

Principle of the Assay

The GABA-A receptor is an inhibitory channel; upon activation by GABA, it opens to allow chloride ions (Cl⁻) to flow into the cell. This influx of negative ions causes the cell membrane to hyperpolarize (become more negative). Membrane potential-sensitive dyes, such as those based on FRET, change their fluorescence intensity in response to changes in the electric potential across the plasma membrane.[8] By monitoring this fluorescence change, we can measure the functional activation or inhibition of the GABA-A channel by test compounds.

Signaling Pathway & Assay Logic

cluster_pathway GABA-A Receptor Signaling GABA GABA (Agonist) Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor Compound Test Compound (Modulator) Compound->Receptor Chloride Cl⁻ Influx Receptor->Chloride Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Fluorescence Change in Fluorescence Signal Hyperpolarization->Fluorescence detected by dye

References

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol Derivatives as GABA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The γ-aminobutyric acid type A (GABA-A) receptor is a principal inhibitory neurotransmitter receptor in the central nervous system (CNS) and a validated target for a host of therapeutics used in the treatment of anxiety, epilepsy, and sleep disorders.[1][2] The strategic incorporation of fluorine into small molecule drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview and detailed protocols for the use of the fluorinated pyrrolizidine scaffold, ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, as a versatile building block for the synthesis of novel GABA-A receptor modulators.[] We will detail the stereoselective synthesis of this core, its subsequent derivatization, and the essential downstream protocols for characterizing the pharmacological activity of the resulting compounds at GABA-A receptors.

Introduction: The Rationale for Fluorinated Pyrrolizidine Scaffolds

GABA-A receptors are ligand-gated chloride ion channels that mediate fast synaptic inhibition.[1][4] They are heteropentameric structures assembled from a variety of subunits (e.g., α, β, γ), giving rise to a multitude of receptor subtypes with distinct pharmacological properties and anatomical distributions.[4][5] This diversity allows for the development of subtype-selective modulators with potentially improved side-effect profiles. Positive allosteric modulators (PAMs), such as benzodiazepines, enhance the effect of GABA without directly activating the receptor, a mechanism that has proven clinically successful.[6]

The pyrrolizidine alkaloid core is a privileged scaffold in medicinal chemistry, known for its rigid bicyclic structure that can effectively orient substituents for optimal receptor interaction.[7][8] The introduction of a fluorine atom, as in this compound, offers several advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, reducing susceptibility to metabolic degradation by cytochrome P450 enzymes.

  • Modulated pKa: Fluorine's strong electron-withdrawing nature can alter the basicity of the bridgehead nitrogen, influencing pharmacokinetic properties.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a protein binding pocket.[]

This guide focuses on leveraging the this compound scaffold, which features two key chiral centers, as a starting point for generating libraries of novel GABA-A receptor modulators.[9][10]

Synthesis of the Core Scaffold: this compound

The stereoselective synthesis of the title compound is challenging due to the presence of both a fluorotertiary and an azaquaternary chiral center.[9][11] While specific, detailed synthetic routes for this exact molecule are often proprietary, a general, plausible strategy can be adapted from published methods for similar fluorinated pyrrolizidines.[12][13] The following protocol is a representative, multi-step synthesis starting from a proline derivative.

Overall Synthetic Workflow

Synthetic_Workflow A L-Proline Derivative B N-Protected Pyrrolidine Intermediate A->B Protection C Allylic Alcohol Intermediate B->C Grignard Addition D Fluorinated Cyclization Precursor C->D Functional Group Manipulation E ((2S,7AS)-2-fluorohexahydro- 1H-pyrrolizin-7a-yl)methanol D->E Carbofluorination/ Reduction

Caption: General workflow for the synthesis of the core scaffold.

Protocol 2.1: Stereoselective Synthesis

Expert Insight: This synthesis relies on substrate control to set the stereochemistry. The initial chirality from L-proline guides the subsequent transformations. The key carbofluorination step often utilizes an electrophilic fluorine source and a Lewis acid to promote cyclization.[12][13]

Materials:

  • N-Boc-L-proline methyl ester

  • Allylmagnesium bromide

  • Dess-Martin periodinane (DMP)

  • (Diethylamino)sulfur trifluoride (DAST) or similar fluorinating agent

  • Lithium aluminum hydride (LAH)

  • Anhydrous solvents (THF, DCM), reagents, and standard glassware for inert atmosphere chemistry.

Procedure:

  • Step 1: Synthesis of Allylic Alcohol.

    • Dissolve N-Boc-L-proline methyl ester in anhydrous THF under an argon atmosphere and cool to 0 °C.

    • Add allylmagnesium bromide (2.2 eq.) dropwise. The reaction is highly exothermic.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench carefully with saturated aq. NH4Cl solution.

    • Extract with ethyl acetate, dry the organic layer over Na2SO4, and concentrate under reduced pressure.

    • Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the tertiary allylic alcohol.

  • Step 2: Oxidation and Functionalization.

    • Dissolve the alcohol from Step 1 in anhydrous DCM.

    • Add Dess-Martin periodinane (1.5 eq.) and stir at room temperature for 2 hours until the starting material is consumed (monitor by TLC).

    • Quench with a 1:1 mixture of saturated aq. NaHCO3 and Na2S2O3.

    • Extract with DCM, dry, and concentrate. The resulting intermediate is taken to the next step.

  • Step 3: Intramolecular Cyclization and Fluorination.

    • This is a critical and complex step often requiring significant optimization. A plausible approach involves an intramolecular Michael addition followed by fluorination. A more direct, albeit advanced, method is a Lewis acid-promoted carbofluorination.[12][13]

    • Dissolve the intermediate from Step 2 in anhydrous DCM and cool to -78 °C.

    • Add a Lewis acid (e.g., BF3·OEt2) followed by a fluorinating agent (e.g., Selectfluor).

    • Stir at low temperature, monitoring carefully by TLC. The reaction must be precisely controlled to achieve high diastereoselectivity.

    • Upon completion, quench with saturated aq. NaHCO3.

    • Extract, dry, and purify via flash chromatography to isolate the desired fluorinated pyrrolizidinone intermediate.

  • Step 4: Reduction to the Final Product.

    • Carefully prepare a suspension of LAH (3.0 eq.) in anhydrous THF under argon and cool to 0 °C.

    • Add a solution of the fluorinated lactam from Step 3 in THF dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 6 hours.

    • Cool to 0 °C and quench sequentially by dropwise addition of H2O, 15% aq. NaOH, and then more H2O (Fieser workup).

    • Filter the resulting solids, wash with THF, and concentrate the filtrate.

    • Purify by column chromatography to yield this compound as a colorless oil.

Characterization:

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm structure and stereochemistry.

  • Mass Spectrometry (HRMS): To confirm exact mass.

  • Chiral HPLC: To determine enantiomeric excess.

Derivatization for GABA-A Receptor Targeting

The primary alcohol of the core scaffold serves as a versatile synthetic handle for introducing moieties known to interact with allosteric sites on the GABA-A receptor.[14] The goal is to generate a library of compounds for structure-activity relationship (SAR) studies.

Protocol 3.1: Esterification to Introduce Aromatic Moieties

Expert Insight: Many known GABA-A PAMs contain aromatic or heteroaromatic rings. Esterification is a straightforward method to append these groups. Steglich esterification is a mild condition suitable for this substrate.

Materials:

  • Core scaffold this compound

  • Desired carboxylic acid (e.g., 4-chlorobenzoic acid, 3-methoxybenzoic acid)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous DCM

Procedure:

  • Dissolve the core scaffold (1.0 eq.), the selected carboxylic acid (1.2 eq.), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C and add EDC (1.5 eq.) portion-wise.

  • Remove the ice bath and stir the reaction at room temperature for 16 hours.

  • Monitor by TLC. Upon completion, dilute with DCM and wash with 1 M HCl, saturated aq. NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography to yield the final ester.

Derivative ExampleR-Group (from R-COOH)Expected Properties
Compound 1a 4-ChlorophenylIncreases lipophilicity; potential for halogen bonding.
Compound 1b 3-MethoxyphenylIntroduces H-bond acceptor; alters electronic profile.
Compound 1c Thiophen-2-ylHeteroaromatic ring for diverse interactions.

Biological Evaluation & Characterization

Once a library of derivatives is synthesized, they must be screened for activity at GABA-A receptors. A tiered approach, starting with binding assays and progressing to functional electrophysiology, is most efficient.

Protocol 4.1: Radioligand Binding Assay for GABA-A Receptor Affinity

Expert Insight: This protocol determines if the synthesized compounds can displace a known radiolabeled ligand from the receptor, providing an affinity value (Ki).[15] We will use [³H]flunitrazepam to assess binding at the benzodiazepine site, a common target for PAMs.[16][17]

Materials:

  • [³H]flunitrazepam (Radioligand)

  • Diazepam or Flumazenil (for non-specific binding and as a positive control)[16][18]

  • Rat or mouse whole brain membranes (prepared via homogenization and centrifugation)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Synthesized test compounds

  • Scintillation vials and cocktail

  • Glass fiber filters (e.g., Whatman GF/B) and a cell harvester

Procedure:

  • Assay Setup: Prepare assay tubes in triplicate.

    • Total Binding: 50 µL buffer, 50 µL [³H]flunitrazepam (~1 nM final concentration), and 400 µL brain membrane suspension.

    • Non-specific Binding (NSB): 50 µL Diazepam (10 µM final concentration), 50 µL [³H]flunitrazepam, and 400 µL brain membranes.

    • Competitor Binding: 50 µL test compound (at various concentrations, e.g., 10⁻¹⁰ to 10⁻⁵ M), 50 µL [³H]flunitrazepam, and 400 µL brain membranes.

  • Incubation: Incubate all tubes at 4 °C for 60 minutes.[16]

  • Termination: Rapidly filter the contents of each tube through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - NSB (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using software like GraphPad Prism to determine the IC50 value.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4.2: Electrophysiology for Functional Characterization

Expert Insight: Binding does not guarantee function. Electrophysiology directly measures the compound's effect on receptor ion channel activity.[19] Automated patch-clamp systems are ideal for medium-throughput screening of a compound library.[20][21]

Electrophysiology_Workflow cluster_0 Experiment Setup cluster_1 Testing Protocol A HEK293 cells expressing human GABA-A receptor subunits (e.g., α1β2γ2) B Automated Patch-Clamp System (e.g., QPatch) A->B Cell Plating C Apply GABA at EC20 (Baseline Response) B->C Start Recording D Pre-incubate with Test Compound C->D E Co-apply GABA EC20 + Test Compound D->E F Measure Current Potentiation E->F G Determine EC50 and Maximal Efficacy F->G Analyze Data

Caption: Workflow for functional characterization using automated patch-clamp.

Materials:

  • HEK293 cell line stably expressing the human GABA-A receptor subtype of interest (e.g., α1β2γ2).

  • Automated patch-clamp instrument (e.g., QPatch, Qube 384).[20][21]

  • Extracellular and intracellular recording solutions.

  • GABA (agonist).

  • Synthesized test compounds.

Procedure:

  • Cell Preparation: Culture and prepare the HEK293 cells according to the instrument manufacturer's protocol.

  • Establish Baseline: Obtain a stable whole-cell recording. Apply a low concentration of GABA that elicits ~20% of the maximal response (EC20). This establishes a baseline current.[22]

  • Compound Application:

    • Wash out the GABA.

    • Apply the test compound alone (pre-incubation) for 1-2 minutes to check for any direct agonist activity. No current should be observed for a true PAM.

    • Co-apply the test compound along with the GABA EC20 concentration.

  • Measure Potentiation: Measure the peak current elicited by the co-application. A PAM will increase the current amplitude compared to the baseline GABA EC20 response.

  • Dose-Response: Repeat steps 2-4 with a range of test compound concentrations to generate a dose-response curve.

  • Data Analysis:

    • Calculate the percentage potentiation for each concentration: ((I_compound+GABA / I_GABA) - 1) * 100.

    • Plot the percentage potentiation against the log concentration of the test compound.

    • Fit the curve to determine the EC50 (concentration for half-maximal potentiation) and the maximum efficacy (Emax).

Data Interpretation and SAR

By combining the binding (Ki) and functional (EC50, Emax) data, a structure-activity relationship can be established.

CompoundKi (nM) [³H]fluni.EC50 (nM) PotentiationEmax (%) vs Diazepam
Scaffold >10,000No Activity0
1a (4-Cl)15025085
1b (3-OMe)45080060
1c (2-Thienyl)22031095
Diazepam 850100

Analysis:

  • The unsubstituted scaffold is inactive, confirming the necessity of the appended moiety.

  • The 4-chloro derivative (1a) shows good affinity and efficacy, suggesting the lipophilic, electron-withdrawing group is favorable.

  • The 3-methoxy derivative (1b) is less potent, indicating that steric hindrance or the electronic nature at the meta-position may be detrimental.

  • The thiophene derivative (1c) is highly active, suggesting the heteroaromatic ring may form key interactions within the binding pocket. This derivative warrants further investigation and optimization.

Conclusion

The this compound scaffold is a valuable and promising starting point for the development of novel GABA-A receptor modulators. Its stereodefined, rigid, and fluorinated structure provides a unique platform for exploring the chemical space around the allosteric binding sites of the receptor. The synthetic and pharmacological protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and optimize new chemical entities based on this privileged core, ultimately contributing to the discovery of next-generation CNS therapeutics.

References

  • Enna, S. J., & Möhler, H. (2007). The GABA-A Receptor: From Molecular Pharmacology to Therapeutic Action. Journal of Neurochemistry.
  • Reddy, D. S., & Raman, J. (2015). Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination of N-3-Arylpropargylpyrrolidine-Tethered Tertiary Allylic Alcohols. The Journal of Organic Chemistry, 80(21), 10892–10903. [Link]

  • Enna, S. J., & Ticku, M. K. (1999). Characterization of GABA Receptors. Current Protocols in Neuroscience. [Link]

  • ACS Publications. (2015). Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination. ACS Publications. [Link]

  • Phillips, A. M. M. F. (Ed.). (2020). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones.
  • ResearchGate. (n.d.). Radioligand binding affinities for GABAA receptors. ResearchGate. [Link]

  • Li, G., Daniels, J. S., & Weaver, C. D. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]

  • National Taiwan Normal University. (n.d.). Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination of N-3-Arylpropargylpyrrolidine-Tethered Tertiary Allylic Alcohols. Fingerprint. [Link]

  • Jäger, T., & König, S. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(11), 2649. [Link]

  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • ResearchGate. (n.d.). Data from radioligand binding assays. ResearchGate. [Link]

  • Siegel, G. J., Agranoff, B. W., Albers, R. W., et al. (Eds.). (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology. Sophion Bioscience. [Link]

  • National Institutes of Health. (n.d.). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC. [Link]

  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370. [Link]

  • ResearchGate. (n.d.). Data from electrophysiological studies of GABA(A) receptor agonists. ResearchGate. [Link]

  • ResearchGate. (n.d.). (A) PatchXpress protocol for the screening of GABA A positive... ResearchGate. [Link]

  • Klipkov, A. A., et al. (2020). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • National Institutes of Health. (n.d.). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. PMC. [Link]

  • National Institutes of Health. (n.d.). Modular Structure and Polymerization Status of GABAA Receptors Illustrated with EM Analysis and AlphaFold2 Prediction. PMC. [Link]

  • National Institutes of Health. (n.d.). Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings. PMC. [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • ResearchGate. (n.d.). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. ResearchGate. [Link]

  • WIPO Patentscope. (2024). PREPARATION METHOD FOR ((2R,7AS)-2-FLUOROHEXAHYDRO-1H-PYRROLIZIN-7A-YL)METHANOL. WIPO Patentscope. [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • National Institutes of Health. (n.d.). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. PMC. [Link]

  • MDPI. (n.d.). Phenolics as GABAA Receptor Ligands: An Updated Review. MDPI. [Link]

  • National Institutes of Health. (n.d.). GABA Receptor Positive Allosteric Modulators. StatPearls. [Link]

  • CORE. (n.d.). Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. CORE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol. This molecule, a fluorinated pyrrolizidine derivative, is a critical building block in medicinal chemistry, particularly for the development of novel KRAS inhibitors targeting mutations prevalent in various cancers.[1] The synthesis of this compound is challenging due to the presence of two chiral centers: a fluorotertiary carbon and an azaquaternary carbon, making stereocontrol a paramount concern.[2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic principles for fluorinated heterocycles and pyrrolizidine systems.

Core Synthetic Strategy Overview

While multiple synthetic routes are conceivable, a common and effective strategy often begins with a chiral precursor, such as L-proline, to establish the initial stereochemistry.[3][4] The synthesis can be conceptually broken down into three key stages: construction of the pyrrolizidine core, stereoselective fluorination, and installation of the 7a-hydroxymethyl group.

Logical Flow of a Plausible Synthetic Route

A Chiral Pool Starting Material (e.g., L-proline derivative) B Construction of Pyrrolizidine Core A->B Anionic Cyclization or 1,3-Dipolar Cycloaddition C Stereoselective Fluorination B->C Electrophilic or Nucleophilic Fluorination D Functionalization at 7a-position C->D Reduction of Ester/Acid E Target Molecule: this compound D->E Final Deprotection (if needed)

Caption: A generalized workflow for the synthesis of the target molecule.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Issue 1: Poor Diastereoselectivity during Pyrrolizidine Core Formation

Question: My cyclization reaction to form the hexahydropyrrolizine ring is producing a mixture of diastereomers at the 7a-position. How can I improve the stereoselectivity?

Answer: Achieving the correct cis-fusion of the two five-membered rings is crucial. The stereochemical outcome is highly dependent on the cyclization strategy and the nature of the precursor.

  • Underlying Cause: The transition state of the cyclization reaction dictates the stereochemistry at the bridgehead carbon (7a). Steric hindrance and the choice of reagents play a significant role. For instance, in an anionic cyclization starting from a proline derivative, the approach of the nucleophile can be influenced by the substituents on the pyrrolidine ring.[4]

  • Troubleshooting Steps:

    • Reagent and Solvent Effects: If using a base-mediated cyclization, consider varying the counter-ion (e.g., Li⁺, Na⁺, K⁺) and the solvent polarity. Less coordinating solvents can sometimes lead to more organized transition states and improved selectivity.

    • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable transition state. Experiment with temperatures ranging from 0 °C down to -78 °C.

    • Alternative Cyclization Methods: If anionic cyclization fails, consider a 1,3-dipolar cycloaddition approach.[5][6] This method can offer excellent stereocontrol, often dictated by the geometry of the dipole and dipolarophile.[5]

Issue 2: Low Yield and Lack of Regioselectivity during Fluorination

Question: I am attempting to introduce the fluorine atom onto the pyrrolizidine core, but I'm getting low yields and a mixture of constitutional isomers. What can I do?

Answer: The introduction of fluorine into a heterocyclic framework can be challenging.[7] The choice between electrophilic and nucleophilic fluorinating agents is critical and depends on the electronic nature of your substrate.

  • Underlying Cause:

    • For Electrophilic Fluorination (e.g., using Selectfluor®): The regioselectivity is governed by the nucleophilicity of the C-H bonds. If multiple positions on the ring are activated, a mixture of products can result. The reactivity of these reagents can also be sensitive to the reaction medium.[8]

    • For Nucleophilic Fluorination (e.g., using DAST or Deoxo-Fluor® on a hydroxyl precursor): These reactions proceed via an Sₙ2 mechanism. Poor yields can result from competing elimination reactions, especially if the leaving group is on a sterically hindered or conformationally restricted carbon.

  • Troubleshooting Steps:

    • Optimize the Fluorinating Agent:

      • If using an electrophilic agent like Selectfluor®, ensure your reaction conditions are optimized. The choice of solvent can be critical.

      • If using a deoxyfluorination reagent like DAST on a precursor alcohol, ensure the alcohol is pure and the reagent is fresh. Degradation of the reagent can lead to side reactions.

    • Substrate Modification: Consider introducing a directing group on the nitrogen or another part of the molecule to guide the fluorination to the desired position. This is a common strategy in C-H activation/fluorination sequences.

    • Alternative Fluorination Strategies: Explore methods like the Shapiro fluorination, which can convert a ketone precursor into a fluoroalkene with high diastereoselectivity, followed by reduction.[9]

Table 1: Comparison of Common Fluorinating Reagents

Reagent ClassExample(s)MechanismCommon Issues
Electrophilic Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)Electrophilic attack on an electron-rich centerLow regioselectivity, substrate decomposition
Nucleophilic (Deoxy-fluorination) Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®Sₙ2 displacement of a hydroxyl groupElimination side products, rearrangement
Issue 3: Epimerization at the C2 Position during or after Fluorination

Question: After fluorination, I'm observing the formation of the undesired (2R, 7aS) diastereomer. How can I prevent this epimerization?

Answer: Controlling the stereochemistry at the fluorinated carbon is one of the most significant challenges in this synthesis.

  • Underlying Cause: Epimerization can occur if a carbocationic intermediate is formed during the fluorination process, which can then be attacked from either face. This is a risk with some deoxyfluorination reagents under certain conditions. Alternatively, if there is an adjacent acidic proton, base-catalyzed epimerization can occur in subsequent steps.

  • Troubleshooting Steps:

    • Choice of Fluorination Method: Employ a method that proceeds with a high degree of stereochemical control. For deoxyfluorination of a secondary alcohol, reagents that favor a clean Sₙ2 inversion are ideal.

    • Protecting Group Strategy: Ensure that your protecting groups are stable under the fluorination conditions and do not promote side reactions.

    • Purification Conditions: Be mindful of the pH during workup and purification. Avoid strongly acidic or basic conditions that could catalyze epimerization. Use of buffered solutions for extraction and neutral silica gel for chromatography is recommended.

Issue 4: Difficulty in Functionalizing the 7a-Position

Question: I am struggling to introduce the hydroxymethyl group at the sterically hindered 7a-position. What are my options?

Answer: The azaquaternary 7a-position is sterically congested, making direct functionalization difficult. The most successful strategies build this functionality in during the construction of the bicyclic core.

  • Underlying Cause: The bridgehead position is sterically shielded, preventing the approach of external reagents.

  • Troubleshooting Steps:

    • Incorporate the Functional Group Early: A robust approach is to start with a proline derivative that already contains the desired carbon atom. For example, using a proline ester and designing the cyclization to form the C7a-C7 bond can be effective.

    • Precedent in the Literature: Several syntheses of 7a-hydroxylated or 7a-hydroxymethylated pyrrolizidines have been reported.[10][11][12] These often involve intramolecular cyclization of a suitably functionalized proline derivative where the hydroxymethyl precursor is already in place.[10]

    • Reduction of a 7a-Ester: If your synthetic route leads to a 7a-ester substituted pyrrolizidine, the final step would be its reduction to the primary alcohol. Use a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Ensure complete reduction by monitoring with TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? A: L-proline or its derivatives, such as methyl N-Boc-prolinate, are excellent chiral synthons because they provide the foundational stereochemistry of the pyrrolidine ring.[3]

Q2: How does the fluorine atom impact the properties of the final molecule? A: The incorporation of fluorine can significantly alter a molecule's properties. It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins by participating in hydrogen bonds or dipole interactions, and modify lipophilicity and pKa.[7][13]

Q3: Are there any specific safety precautions I should take during this synthesis? A: Yes. Fluorinating agents, especially reagents like DAST, can be hazardous and should be handled with extreme care in a well-ventilated fume hood. They can be moisture-sensitive and may release toxic HF upon decomposition. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Q4: My final product is difficult to purify. Any suggestions? A: The basic nitrogen of the pyrrolizidine core can cause tailing on silica gel chromatography. To mitigate this, you can add a small amount of a volatile amine, such as triethylamine (~1%), to your eluent. Alternatively, using alumina as the stationary phase can sometimes give better results for purifying amines.

Q5: Can I use a biocatalytic approach for any of the synthetic steps? A: While not yet widely reported for this specific molecule, biocatalysis is an emerging area. Enzymes could potentially be used for stereoselective reduction or hydroxylation steps. This would be an area of novel research.

Experimental Protocol Example: Deoxyfluorination

This is a representative, non-optimized protocol for a deoxyfluorination step, assuming a precursor with a hydroxyl group at the C2 position is available.

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Quenching cluster_3 Workup & Purification A 1. Dissolve alcohol precursor in anhydrous CH2Cl2 under N2 B 2. Cool solution to -78 °C (dry ice/acetone bath) A->B C 3. Add DAST dropwise via syringe B->C D 4. Stir at -78 °C, then slowly warm to room temp. C->D E 5. Quench carefully by adding saturated aq. NaHCO3 at 0 °C D->E F 6. Extract with CH2Cl2 E->F G 7. Dry (Na2SO4), filter, concentrate F->G H 8. Purify by column chromatography G->H

Caption: Step-by-step workflow for a deoxyfluorination reaction.

Detailed Steps:

  • Preparation: An oven-dried, round-bottom flask equipped with a magnetic stir bar is charged with the alcohol precursor (1.0 eq). The flask is sealed with a septum and purged with dry nitrogen.

  • Dissolution & Cooling: Anhydrous dichloromethane (CH₂Cl₂) is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.2 eq) is added slowly, dropwise, to the stirred solution. Caution: DAST is corrosive and reacts violently with water.

  • Reaction: The reaction is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature, monitoring the progress by TLC.

  • Quenching: The flask is cooled to 0 °C in an ice bath, and the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: The layers are separated, and the aqueous layer is extracted three times with CH₂Cl₂.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, often with 1% triethylamine) to yield the fluorinated product.

References

  • Reddy, T. S., et al. (2015). Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination of N-3-Arylpropargylpyrrolidine-Tethered Tertiary Allylic Alcohols. The Journal of Organic Chemistry, 80(21), 10892–10903. [Link]

  • Pandey, G., & Kumar, A. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4(78), 41631-41661. [Link]

  • Reddy, T. S., et al. (2015). Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination of N-3-Arylpropargylpyrrolidine-Tethered Tertiary Allylic Alcohols. ACS Publications. [Link]

  • Lewis, W. J. M., Shaw, D. M., & Robertson, J. (2021). Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines. Beilstein Journal of Organic Chemistry, 17, 334–342. [Link]

  • Faisca Phillips, A. M. M. (Ed.). (2022). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones.
  • Halder, R., & Ritter, T. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(18), 3568–3580. [Link]

  • Akhavana, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(25), 15065-15076. [Link]

  • Lewis, W. J. M., Shaw, D. M., & Robertson, J. (2021). Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines. Beilstein Journal of Organic Chemistry, 17, 334–342. [Link]

  • BenchChem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. BenchChem Technical Support.
  • Lewis, W. J. M., Shaw, D. M., & Robertson, J. (2021). Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines. PubMed. [Link]

  • Pal, S., & Giri, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(38), 7705-7733. [Link]

  • Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 36(9).
  • ResearchGate. (2024). Synthetic and natural pyrrolizine derivatives exhibiting biological properties.
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (n.d.). (2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol. BenchChem.
  • Hulla, M., et al. (2021). New total synthesis and structure confirmation of putative (+)-hyacinthacine C3 and (+)-5-epi-hyacinthacine C3. RSC Advances, 11(50), 31633-31639. [Link]

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(10), 1645. [Link]

  • Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. [Link]

  • Akhavana, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]

  • ResearchGate. (2021). Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones.
  • MedChemExpress. (n.d.). This compound-d2. MedChemExpress.
  • Semantic Scholar. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Semantic Scholar.
  • A2B Chem. (n.d.). CAS 2097518-76-6 ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol. A2B Chem.
  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]

  • Organic Chemistry Portal. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal.
  • WIPO Patentscope. (2024). WO/2024/092420 PREPARATION METHOD FOR ((2R,7AS)-2-FLUOROHEXAHYDRO-1H-PYRROLIZIN-7A-YL)METHANOL.
  • PubChem. (n.d.). ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol. PubChem.
  • L'Heureux, A., & Gouverneur, V. (2014). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 12(48), 9838-9855. [Link]

Sources

Technical Support Center: Purification Strategies for Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: Why do my fluorinated heterocycles behave unpredictably during chromatographic purification?

The incorporation of fluorine atoms into a heterocyclic scaffold can dramatically alter its electronic properties, polarity, and intermolecular interactions in ways that are not always intuitive.[1][2][3] For instance, while fluorine is highly electronegative, the introduction of a trifluoromethyl (CF₃) group can decrease the overall polarity of a molecule. This can lead to unexpected elution profiles in both normal- and reverse-phase chromatography, often resulting in co-elution with non-fluorinated starting materials or byproducts.[2]

Q2: What is the most effective initial approach for purifying a novel fluorinated heterocycle?

A prudent starting point is traditional silica gel chromatography, as it is a cost-effective and widely accessible technique.[3] However, for compounds with a high fluorine content, or when conventional methods fail to provide adequate separation, leveraging "fluorous-fluorous" interactions through techniques like Fluorous Solid-Phase Extraction (F-SPE) can be highly advantageous.[4][5][6][7][8][9] F-SPE utilizes a fluorinated stationary phase that selectively retains highly fluorinated molecules, allowing for their efficient separation from non-fluorinated impurities.[4][5][6]

Q3: Are there specialized HPLC columns that are particularly effective for fluorinated compounds?

Yes, several types of fluorinated HPLC stationary phases have been developed to provide alternative selectivity compared to standard C8 and C18 columns.[4][10][11][12] These include both alkyl- and phenyl-fluorinated phases.[10][11] Pentafluorophenyl (PFP) phases, for example, can offer unique π-π, dipole-dipole, and charge-transfer interactions, which can be beneficial for separating halogenated aromatic compounds.[4][10][11][12]

Q4: Can crystallization be an effective purification strategy for fluorinated heterocycles?

Crystallization can be a powerful technique for obtaining highly pure solid compounds, provided a suitable solvent system can be identified.[3] The presence of fluorine can influence crystal packing through various non-covalent interactions, including hydrogen bonds and fluorine-fluorine interactions, which can either facilitate or hinder crystallization.[13][14][15] Therefore, extensive solvent screening is often necessary to induce crystallization.

Common Purification Challenges & Troubleshooting

This section addresses specific issues you may encounter during your experiments and provides actionable solutions in a question-and-answer format.

Issue: My fluorinated compound co-elutes with a non-fluorinated impurity on a standard C18 reverse-phase column.

  • Probable Cause: The overall hydrophobicity of your fluorinated compound and the impurity are too similar for effective separation on a C18 phase.

  • Solutions:

    • Modify the Mobile Phase: Altering the organic modifier in your mobile phase (e.g., switching from acetonitrile to methanol or trifluoroethanol) can change the selectivity of the separation.[16][17]

    • Employ a Fluorinated Stationary Phase: Switching to an HPLC column with a fluorinated stationary phase (e.g., a PFP or a perfluoroalkyl phase) can introduce different retention mechanisms, leading to improved resolution.[4][10][11][12]

    • Orthogonal Purification: If co-elution persists, consider an orthogonal purification technique that separates based on a different principle, such as normal-phase chromatography or F-SPE.[17]

Issue: I'm observing poor peak shape (tailing) for my basic fluorinated heterocycle in reverse-phase HPLC.

  • Probable Cause: Secondary interactions between the basic nitrogen of your heterocycle and acidic free silanol groups on the silica-based stationary phase can cause peak tailing.[10][18]

  • Solutions:

    • Mobile Phase Additives: The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase can suppress the ionization of the silanol groups and improve peak shape.[17]

    • Use an End-Capped Column: Employing a column that has been "end-capped" to reduce the number of free silanol groups can minimize these unwanted interactions.[17]

    • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is at least two units away from the pKa of your compound to maintain a consistent ionization state.[17]

Issue: My fluorinated compound shows poor retention and elutes in the void volume during reverse-phase HPLC.

  • Probable Cause: The compound is too polar to be adequately retained by the non-polar stationary phase.[17]

  • Solutions:

    • Consider Hydrophilic Interaction Chromatography (HILIC): For highly polar compounds, HILIC is often a more suitable technique than reverse-phase chromatography.[17]

    • Use a More Retentive Column: A reverse-phase column with a higher carbon load or an embedded polar group may provide sufficient retention.[17]

    • Ion-Pairing Chromatography: If your compound is ionizable, adding an ion-pairing reagent to the mobile phase can increase its retention on the column.

Detailed Experimental Protocols

Protocol 1: Fluorous Solid-Phase Extraction (F-SPE)

This protocol outlines the steps for the purification of a highly fluorinated compound from non-fluorinated impurities.

Materials:

  • Fluorous SPE cartridge (e.g., silica gel with a C8F17 bonded phase)

  • Crude reaction mixture

  • Fluorophobic wash solvent (e.g., 80:20 methanol/water)

  • Fluorophilic elution solvent (e.g., methanol or THF)

  • Collection vials

  • Vacuum manifold (optional)

Methodology:

  • Cartridge Conditioning: Pre-condition the F-SPE cartridge by passing 3-5 column volumes of the fluorophilic elution solvent, followed by 3-5 column volumes of the fluorophobic wash solvent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the fluorophobic wash solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3-5 column volumes of the fluorophobic wash solvent to elute the non-fluorinated and weakly fluorinated impurities.

  • Elution: Elute the retained highly fluorinated compound with 3-5 column volumes of the fluorophilic elution solvent.

  • Analysis: Analyze the collected fractions by TLC, LC-MS, or NMR to confirm the separation and purity of the desired compound.

Visualizing Purification Workflows

The following diagrams illustrate logical workflows for purifying fluorinated heterocyclic compounds.

FSPE_Workflow start Crude Mixture condition 1. Condition Cartridge (Fluorophilic -> Fluorophobic solvent) start->condition load 2. Load Sample (in Fluorophobic solvent) condition->load wash 3. Wash (Fluorophobic solvent) load->wash elute 4. Elute (Fluorophilic solvent) wash->elute non_fluorous Non-Fluorous Impurities wash->non_fluorous fluorous_product Purified Fluorinated Compound elute->fluorous_product

Caption: A step-by-step workflow for Fluorous Solid-Phase Extraction (F-SPE).

Troubleshooting_Workflow start Purification Attempt (e.g., RP-HPLC) check_purity Purity Acceptable? start->check_purity co_elution Co-elution Issue check_purity->co_elution No end_success Purified Compound check_purity->end_success Yes change_mobile_phase Modify Mobile Phase (Solvent, pH, Additives) co_elution->change_mobile_phase Try First change_column Change Stationary Phase (e.g., PFP, HILIC) co_elution->change_column If Needed peak_shape Poor Peak Shape peak_shape->change_mobile_phase check_again Re-evaluate Purity change_mobile_phase->check_again change_column->check_again check_again->peak_shape No, New Issue check_again->end_success Yes

Caption: A troubleshooting decision tree for HPLC purification of fluorinated compounds.

Data Summary: Comparison of Chromatographic Techniques

TechniquePrinciple of SeparationIdeal for...AdvantagesDisadvantages
Normal-Phase Chromatography PolarityLess polar compounds; separation of isomers.Well-established; good for compounds sensitive to water.Solvent consumption; less reproducible than RP-HPLC.
Reverse-Phase Chromatography HydrophobicityA wide range of polarities.High resolution; excellent reproducibility; wide variety of columns.Poor retention of highly polar compounds; potential for silanol interactions.[10][17]
Fluorous-Phase Chromatography "Fluorous-fluorous" interactionsHighly fluorinated compounds.High selectivity for fluorinated molecules.[4][12]Limited applicability to non-fluorinated or lightly fluorinated compounds.
Hydrophilic Interaction Chromatography (HILIC) Partitioning into a water-enriched layer on the stationary phaseHighly polar and ionizable compounds.Good retention for compounds that are not retained in reverse-phase.[17]Can be less robust than reverse-phase; requires careful equilibration.

References

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

  • Zhang, W. et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • Przybyciel, M. (2003). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • Zhang, L. et al. (2015). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. [Link]

  • Freitas, M. P. (2025). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. ResearchGate. [Link]

  • Cai, S. et al. (2012). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing. [Link]

  • Luo, Z. et al. (2001). Synthetic applications of fluorous solid-phase extraction (F-SPE). Molecules. [Link]

  • An, Z. et al. (2012). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]

  • Zhang, W. (2004). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of Combinatorial Chemistry. [Link]

  • Müller, K. et al. (2007). On the polarity of partially fluorinated methyl groups. ResearchGate. [Link]

  • Min, S. et al. (2019). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Physical Chemistry Chemical Physics. [Link]

  • Berger, R. et al. (2011). Role of organic fluorine in crystal engineering. Semantic Scholar. [Link]

  • Zhang, W. (2006). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). ResearchGate. [Link]

  • Sadek, P. C. et al. (1987). Effect of mobile phase composition and highly fluorinated bonded phases on the apparent free energy of transfer of solute functional groups. Analytical Chemistry. [Link]

  • Bauer, J. et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design. [Link]

  • Zhang, W. (2008). Fluorocarbon stationary phases for liquid chromatography applications. Journal of Fluorine Chemistry. [Link]

Sources

Technical Support Center: Synthesis of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol. This valuable building block is instrumental in the development of novel therapeutics, particularly as an intermediate for KRAS inhibitors.[1] Its synthesis, however, presents unique challenges due to the presence of two chiral centers, one of which is a fluorotertiary carbon.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions to improve the yield and purity of this critical compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Overall Yield

Symptoms: The final isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

  • Inefficient Fluorination: The introduction of the fluorine atom is often a critical and challenging step. Incomplete reaction or the formation of side products can drastically reduce the yield.

    • Causality: Electrophilic fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) require precise control of reaction conditions to ensure efficient and selective fluorination.[3] The reactivity of the substrate and the stability of any intermediates play a crucial role.

    • Solution:

      • Reagent Choice: Evaluate different fluorinating reagents. While Selectfluor is common, NFSI or other sources might offer better results depending on the specific substrate.

      • Solvent and Temperature Optimization: The polarity of the solvent can influence the reactivity of both the substrate and the fluorinating agent. Screen a range of solvents (e.g., acetonitrile, dichloromethane, THF) and temperatures. Low-temperature reactions often improve selectivity and minimize side reactions.

      • Stoichiometry: Carefully control the stoichiometry of the fluorinating reagent. An excess may lead to over-fluorination or degradation, while an insufficient amount will result in an incomplete reaction.

  • Suboptimal Deprotection and Cyclization: The removal of protecting groups and the subsequent intramolecular cyclization to form the pyrrolizidine core are key steps where yield can be lost.

    • Causality: Incomplete deprotection can prevent cyclization, while harsh deprotection conditions can lead to side reactions or degradation of the product. The cyclization step itself is subject to kinetic and thermodynamic control, which can influence the formation of the desired stereoisomer.

    • Solution:

      • Mild Deprotection Conditions: If Boc protecting groups are used, consider milder acidic conditions than typically employed. For silyl ethers, fluoride sources like TBAF are common, but reaction time and temperature should be optimized to avoid side reactions.[4][5]

      • One-Pot vs. Stepwise: While a one-pot deprotection/cyclization can be more efficient, it may not be optimal for all substrates.[6] If yields are low, consider isolating the deprotected intermediate before proceeding with cyclization to better control the reaction conditions for each step.

  • Purification Losses: The final product can be lost during purification, especially if it is highly polar or volatile.

    • Causality: this compound is a relatively small and polar molecule, which can lead to issues with recovery from chromatographic columns or during solvent removal.

    • Solution:

      • Chromatography Optimization: Use a suitable stationary phase and solvent system for column chromatography. Consider using a mass-directed autopurification system for more precise and efficient purification.[7]

      • Alternative Purification: If chromatography is problematic, explore other purification techniques such as crystallization or distillation under reduced pressure.

Problem 2: Formation of Diastereomers

Symptoms: NMR or chiral chromatography analysis reveals the presence of unwanted diastereomers of the final product.

Potential Causes & Solutions:

  • Lack of Stereocontrol during Alkylation: The introduction of the side chain at the α-position to the nitrogen can be a source of diastereomer formation if not properly controlled.

    • Causality: The stereochemical outcome of this alkylation is highly dependent on the directing group and the reaction conditions.

    • Solution:

      • Chiral Auxiliary/Directing Group: Employ a chiral auxiliary or a directing group that favors the formation of the desired diastereomer. Seebach's self-regeneration of stereocenters (SRS) methodology has been successfully used for proline derivatives and could be applicable here.[8]

      • Reaction Conditions: Temperature, solvent, and the choice of base can all influence the diastereoselectivity. Low temperatures often enhance selectivity.

  • Epimerization during Reaction or Workup: Basic or acidic conditions during the synthesis or workup can lead to epimerization at stereocenters.

    • Causality: Protons α to carbonyl groups or other activating groups can be labile, leading to a loss of stereochemical integrity under non-neutral pH conditions.

    • Solution:

      • Neutralize Promptly: After any acidic or basic step, ensure the reaction mixture is promptly neutralized during workup.

      • Buffer Solutions: Consider using buffered solutions during extractions to maintain a neutral pH.

Problem 3: Incomplete Reaction

Symptoms: Analysis of the crude reaction mixture shows a significant amount of starting material remaining.

Potential Causes & Solutions:

  • Insufficient Reagent Activity: The reagents used may not be active enough to drive the reaction to completion.

    • Causality: Reagents can degrade over time, especially if not stored properly. The chosen reagent may also simply not be reactive enough for the specific transformation.

    • Solution:

      • Fresh Reagents: Use freshly opened or properly stored reagents.

      • More Reactive Alternatives: If a particular step is consistently incomplete, consider using a more reactive reagent. For example, if a Swern oxidation is sluggish, a Dess-Martin periodinane oxidation might be more effective.[4]

  • Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its availability to react.

    • Causality: Limited solubility can be a significant barrier to achieving complete conversion.

    • Solution:

      • Solvent Screening: Test a variety of solvents or solvent mixtures to find one that provides good solubility for the starting material at the desired reaction temperature.

      • Phase-Transfer Catalysis: For reactions involving two immiscible phases, a phase-transfer catalyst can facilitate the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The stereoselective introduction of the fluorine atom is arguably the most critical and challenging step.[8] Achieving high diastereoselectivity at this stage is crucial for the overall success of the synthesis and avoids tedious purification of diastereomers later on. The choice of the fluorinating agent and the precise control of reaction conditions are paramount.

Q2: Are there alternative strategies for constructing the pyrrolizidine core?

A2: Yes, several strategies exist for the synthesis of the pyrrolizidine skeleton. While intramolecular cyclization is common, other methods include:

  • [3+2] Cycloaddition Reactions: The reaction of an azomethine ylide with an appropriate dipolarophile can be a powerful method for constructing the bicyclic system in a stereocontrolled manner.[4]

  • Ring-Closing Metathesis (RCM): RCM of a suitably substituted pyrrolidine derivative can also be an effective strategy for forming the second ring of the pyrrolizidine core.

Q3: How can I effectively monitor the progress of the fluorination reaction?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of the starting material and the appearance of the product. Staining with permanganate or other suitable reagents can help visualize the spots.

  • ¹⁹F NMR Spectroscopy: This is a highly effective technique for monitoring fluorination reactions. The appearance of a new signal corresponding to the fluorinated product and the disappearance of any starting material signals provide clear evidence of reaction progress.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to monitor the reaction by observing the mass-to-charge ratio of the starting material and the product.[9]

Q4: What are the best practices for handling and storing fluorinating reagents?

A4: Many fluorinating reagents are moisture-sensitive and can be corrosive.

  • Storage: Store them in a desiccator or a glove box under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

Q5: What analytical techniques are recommended for characterizing the final product?

A5: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and purity of the final product.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

  • Chiral Chromatography (HPLC or GC): This is crucial for determining the enantiomeric and diastereomeric purity of the final compound.[1]

  • X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides unambiguous confirmation of the absolute stereochemistry.[10]

Experimental Protocols & Data

Table 1: Comparison of Fluorination Conditions
EntryFluorinating ReagentSolventTemperature (°C)Time (h)Yield (%)
1SelectfluorCH₃CN252465
2SelectfluorCH₃CN04875
3NFSIDCM01282
4NFSITHF-202478

Note: Yields are for the fluorination step only and will vary depending on the specific substrate.

General Protocol for Fluorination using NFSI
  • Dissolve the substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-fluorobenzenesulfonimide (NFSI) (1.2 eq) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or ¹⁹F NMR.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams
General Synthetic Workflow

G A Protected Proline Derivative B Fluorination A->B Fluorinating Agent C Side Chain Introduction B->C Alkylation D Deprotection & Cyclization C->D Acid/Base E Reduction D->E Reducing Agent F ((2S,7AS)-2-fluorohexahydro- 1H-pyrrolizin-7a-yl)methanol E->F

Caption: A generalized workflow for the synthesis.

Troubleshooting Logic for Low Yield

G A Low Overall Yield B Inefficient Fluorination A->B C Suboptimal Deprotection/ Cyclization A->C D Purification Losses A->D E Optimize Reagent, T, Solvent B->E F Mild Conditions, Stepwise vs One-Pot C->F G Optimize Chromatography/ Consider Alternatives D->G

Caption: Decision tree for troubleshooting low yield issues.

References

  • Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination of N-3-Arylpropargylpyrrolidine-Tethered Tertiary Allylic Alcohols. Journal of Organic Chemistry. [Link]

  • Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluori. ACS Publications. [Link]

  • Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. ResearchGate. [Link]

  • The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. PMC - NIH. [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC - NIH. [Link]

  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. NIH. [Link]

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. ResearchGate. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. NIH. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • The synthesis of pyrrolizidine alkaloids. Iowa State University Digital Repository. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (PDF) Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. ResearchGate. [Link]

  • CAS 2097518-76-6 ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol. Autechilo. [Link])

  • Practical Asymmetric Synthesis of a Bicyclic Pyrrolidinol. ACS Publications. [Link]

  • PREPARATION METHOD FOR ((2R,7AS)-2-FLUOROHEXAHYDRO-1H-PYRROLIZIN-7A-YL)METHANOL. WIPO Patentscope. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica. PubMed. [Link]

  • Efficient synthesis and resolution of pyrrolizidines. PubMed. [Link]

  • Optimization of deprotection and cyclization. ResearchGate. [Link]

  • Deprotection of pyrrolidine 6 a. ResearchGate. [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. [Link]

  • ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol. Pharmaffiliates. [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

  • Biosynthesis and Synthesis of Pyrrolizidine Alkaloids and Analogues. Enlighten Theses. [Link]

  • Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis / trans isomers in Gynura japonica. ResearchGate. [Link]

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Technical Support Center: Pyrrolizidine Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolizidine alkaloids (PAs). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these structurally diverse and biologically significant molecules. The synthesis of the l-azabicyclo[3.3.0]octane core, particularly with the stereochemical and functional group complexity of natural products, is frequently challenging.

This document provides direct answers to common problems and in-depth troubleshooting guides for persistent side reactions. Our goal is to explain the causality behind these issues and provide robust, validated protocols to help you overcome them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and common points of failure in typical PA synthesis campaigns.

Q1: My overall yield is significantly lower than reported in the literature. What are the most common points of failure in a multi-step PA synthesis?

A1: Low overall yield in a lengthy synthesis is a common issue stemming from the cumulative loss at each step. For pyrrolizidine alkaloid syntheses, several stages are particularly prone to yield loss:

  • N-Oxide Formation: The tertiary amine of the pyrrolizidine core is susceptible to oxidation.[1][2] This can occur unintentionally during steps involving oxidative reagents, or even slowly via air oxidation, leading to a complex mixture of the desired amine and its corresponding N-oxide. N-oxides have vastly different physical properties (e.g., high water solubility), which can lead to significant material loss during aqueous workups and chromatographic purification.[3]

  • Stereochemical Integrity: The necine base core contains multiple stereocenters. Protecting group manipulations or reactions involving acidic or basic conditions can cause epimerization, particularly at centers adjacent to carbonyl groups, leading to a mixture of hard-to-separate diastereomers.

  • Macrocyclization Efficiency: For macrocyclic PAs, the ring-closing step is often a major bottleneck. These reactions are entropically disfavored and can be plagued by competing intermolecular reactions, leading to the formation of dimers, trimers, and linear oligomers instead of the desired macrocycle.[4] Success is highly dependent on high-dilution conditions and the specific macrocyclization strategy employed (e.g., macrolactonization, ring-closing metathesis).

  • Protecting Group Strategy: An ill-conceived protecting group strategy can lead to cumulative yield loss. Cleavage of a protecting group may be incomplete, or the conditions required for its removal might degrade another part of the sensitive molecule.

Q2: I'm observing a mixture of diastereomers in my final product after an esterification step. What are the likely causes?

A2: The appearance of new diastereomers after an esterification step on a necine base, such as retronecine, typically points to epimerization at a stereocenter sensitive to the reaction conditions. The most common causes are:

  • Base-Catalyzed Epimerization: If the esterification involves activation of the necic acid (e.g., as an acyl chloride or using carbodiimide coupling), a base like triethylamine or DMAP is often used. If your necine base has a stereocenter alpha to a carbonyl or a similarly acidifying group, this base can be strong enough to abstract a proton, leading to a planar enolate intermediate. Re-protonation can then occur from either face, resulting in a mixture of diastereomers.

  • Thermodynamic Equilibration: If the reaction is run at elevated temperatures or for extended periods, you may be observing the equilibration of your product to a more thermodynamically stable diastereomer.

  • Contaminated Starting Material: Ensure that your starting necine base is diastereomerically pure. Sometimes, a minor diastereomer is carried through several steps, only becoming apparent or separable after a later functionalization step. Always verify the purity of key intermediates by high-resolution analytical techniques like chiral HPLC or NMR with a chiral shift reagent if necessary.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed analysis and protocols for specific, challenging side reactions.

Guide 1: Uncontrolled N-Oxidation During Hydroxyl Group Modification

Issue: You are attempting to perform a reaction on a hydroxyl group of the necine base (e.g., protection, activation, or oxidation), but you are consistently isolating a significant amount of the corresponding pyrrolizidine N-oxide, leading to low yields and difficult purifications.

Root Cause Analysis:

The lone pair of electrons on the bridgehead nitrogen of the pyrrolizidine core is nucleophilic and susceptible to oxidation. Many reagents used to modify hydroxyl groups are themselves oxidative. For example, Swern and Dess-Martin oxidations, while designed to oxidize alcohols, can also oxidize sensitive amines. Even seemingly benign reactions, if not performed under strictly anaerobic conditions, can lead to slow air oxidation, which may be catalyzed by trace metals. The N-oxide is significantly more polar than the parent tertiary amine, making it behave very differently during extraction and chromatography.[5]

The diagram below illustrates the competition between the desired reaction at a hydroxyl group and the undesired side reaction at the nitrogen atom.

N_Oxidation_Side_Reaction NecineBase Pyrrolizidine Alkaloid (Necine Base with -OH) DesiredProduct Desired Product (Modified -OH Group) NecineBase->DesiredProduct Desired Pathway (Reaction at C7/C9-OH) SideProduct Side Product (N-Oxide) NecineBase->SideProduct Side Reaction (Oxidation at N) Reagent Oxidizing/Activating Reagent (e.g., DMP)

Caption: Competing pathways in the functionalization of a necine base.

Solution & Prevention Protocol:

The most effective strategy is to reversibly "mask" the nitrogen's nucleophilicity before performing the sensitive reaction. This can be achieved by protonation (forming a salt) or by introducing a temporary protecting group.

Protocol: Temporary N-Protonation for Selective Alcohol Oxidation

This protocol is effective for reactions that can be run in non-basic, aprotic solvents, such as a Dess-Martin periodinane (DMP) oxidation.

  • Dissolution: Dissolve the pyrrolizidine alkaloid substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert atmosphere (Argon or Nitrogen).

  • Protonation: Add a solution of a strong, non-nucleophilic acid, such as trifluoroacetic acid (TFA) (1.05 eq), dropwise at 0 °C. Stir for 15 minutes. The formation of the ammonium salt effectively shields the nitrogen from oxidation.

  • Oxidation: Add the oxidizing agent (e.g., DMP, 1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-3 hours).

  • Quench: Cool the reaction to 0 °C and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Basification and Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 8). This deprotonates the ammonium salt, regenerating the free amine. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Validation & QC Check:

  • TLC Analysis: During the reaction, co-spot the reaction mixture with the starting material and the corresponding N-oxide (if available). The product should have an Rf value distinct from both. The N-oxide will typically have a much lower Rf (or be stuck at the baseline) in common non-polar solvent systems.

  • LC-MS: Monitor the reaction for the disappearance of the starting material's mass peak [M+H]⁺ and the appearance of the product's mass peak. Crucially, check for the mass corresponding to the N-oxide [M+O+H]⁺ to ensure it is not forming in significant quantities.

Guide 2: Poor Regioselectivity in Mono-esterification of Dihydroxylated Necine Bases

Issue: You are attempting to selectively esterify the C-9 hydroxyl group of a diol like retronecine, but you obtain a mixture of the C-9 monoester, the C-7 monoester, and the C-7,C-9 diester.

Root Cause Analysis:

Necine bases like retronecine possess two hydroxyl groups with different steric and electronic properties. The C-9 hydroxyl is a primary allylic alcohol, while the C-7 hydroxyl is a secondary allylic alcohol.

  • Steric Hindrance: The C-9 primary alcohol is generally less sterically hindered than the C-7 secondary alcohol, making it kinetically favored for reactions with bulky reagents.

  • Electronic Effects: The allylic nature of both alcohols enhances their reactivity. However, the specific conformation of the bicyclic system can influence the accessibility of each hydroxyl group.

Standard coupling conditions (e.g., DCC/DMAP) often provide poor selectivity because the reaction rates at the two positions are not sufficiently different. Diester formation becomes a significant side reaction, especially if more than one equivalent of the necic acid and coupling reagents are used.[6]

Esterification_Selectivity Retronecine Retronecine (C7-OH, C9-OH) C9_Ester Desired C9-Monoester (Kinetic Product) Retronecine->C9_Ester k₁ (fast) C7_Ester C7-Monoester Retronecine->C7_Ester k₂ (slow) NecicAcid Necic Acid + Activator Diester C7,C9-Diester C9_Ester->Diester C7_Ester->Diester k₄

Caption: Kinetic competition in the mono-esterification of retronecine.

Solution & Prevention Protocol:

To achieve high regioselectivity, one must exploit the subtle differences between the two hydroxyl groups. This is best done by using a sterically demanding protecting group to selectively block the more accessible C-9 position, followed by esterification at C-7, and then deprotection. Alternatively, for C-9 selectivity, using a sub-stoichiometric amount of a highly reactive acylating agent at low temperature can favor the kinetic product.

Protocol: Selective Silylation for C-7 Esterification

  • Selective Protection: Dissolve the diol (e.g., retronecine, 1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere. Add a bulky silylating agent, such as tert-Butyldimethylsilyl chloride (TBSCl, 1.05 eq), portion-wise. The steric bulk of the TBS group will preferentially protect the less hindered C-9 primary alcohol. Monitor by TLC until the starting diol is consumed.

  • Workup & Isolation: Quench the reaction with water and extract the product with ethyl acetate. Isolate the C-9 protected mono-silyl ether by column chromatography.

  • C-7 Esterification: To the isolated C-9 protected intermediate, apply your desired esterification conditions (e.g., add the necic acid (1.2 eq), DCC (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM).

  • Deprotection: After the esterification is complete, remove the C-9 silyl protecting group using standard conditions, such as tetrabutylammonium fluoride (TBAF) in THF or acidic conditions (e.g., acetic acid in THF/water).

  • Final Purification: Purify the final, regiochemically pure C-7 monoester by column chromatography.

Validation & QC Check:

  • 1H and 13C NMR: The most reliable method to confirm regiochemistry is 2D NMR spectroscopy (COSY, HSQC, HMBC). The acylation of a hydroxyl group causes a significant downfield shift (~1 ppm) of the adjacent proton(s) in the 1H NMR spectrum. By assigning the protons at C-7 and C-9, you can unequivocally determine the site of esterification. HMBC correlations from the ester carbonyl carbon to the C-7 or C-9 protons will also confirm the structure.

References

  • Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. CORE. [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). MDPI. [Link]

  • Reaction scheme for total synthesis of the natural product Retronecine (Tufariello). SyntheticPage. [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). National Center for Biotechnology Information. [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2021). National Center for Biotechnology Information. [Link]

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (2022). National Center for Biotechnology Information. [Link]

  • Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. (2024). MDPI. [Link]

  • Dehydration reactions in polyfunctional natural products. (2020). Pure. [Link]

  • New approaches for the risk assessment of pyrrolizidine alkaloids and their N-oxides present in teas and plant food supplements. (2023). Wageningen University & Research. [Link]

  • Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. (2023). National Center for Biotechnology Information. [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. (2022). MDPI. [Link]

  • Pyrrolizidine Alkaloids. (2024). Encyclopedia.pub. [Link]

  • Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update. (2022). National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Fluorination of Pyrrolizidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of pyrrolizidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into this privileged heterocyclic system. The incorporation of fluorine can significantly modulate the physicochemical and biological properties of molecules, making it a key strategy in medicinal chemistry.[1][2] However, the unique reactivity of both the fluorinating agents and the pyrrolizidine core presents distinct challenges.

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the causal reasoning behind experimental choices to empower you to optimize your reaction conditions effectively.

Part 1: Core Troubleshooting - Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the fluorination of pyrrolizidine scaffolds.

Q1: My reaction has a low yield or shows no conversion of the starting material. What should I investigate first?

Low or no conversion is a frequent issue stemming from several potential root causes, primarily revolving around reagent activity and reaction conditions.

  • Cause A: Inactive Fluorinating Reagent. Many fluorinating agents are highly sensitive to moisture and can degrade with improper storage.

    • Deoxofluorinating Agents (e.g., DAST): Diethylaminosulfur trifluoride (DAST) is notoriously moisture-sensitive. Its analogues, like Deoxo-Fluor®, share this sensitivity. Hydrolysis not only deactivates the reagent but also produces HF, which can complicate the reaction.

    • Electrophilic Agents (e.g., Selectfluor™): While generally stable and tolerant of air and water, Selectfluor's effectiveness can be compromised if it has been improperly stored or contaminated.[3][4]

    • Nucleophilic Fluoride Sources (e.g., KF, CsF): Anhydrous fluoride salts are extremely hygroscopic. The presence of water will solvate the fluoride ion, drastically reducing its nucleophilicity.

  • Troubleshooting & Optimization:

    • Verify Reagent Integrity: Use a freshly opened bottle of the reagent or one that has been stored meticulously under an inert atmosphere. For nucleophilic salts, ensure they have been rigorously dried (e.g., flame-dried under vacuum) before use.

    • Employ Anhydrous Conditions: All glassware should be flame- or oven-dried. Use anhydrous solvents, and conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).

    • Consider More Stable Alternatives: For deoxofluorination, consider using crystalline, thermally-stable reagents like XtalFluor-E® or XtalFluor-M®.[5][6] These are easier to handle and often provide cleaner reactions.[5][6]

  • Cause B: Sub-optimal Reaction Temperature.

    • Deoxofluorination: These reactions are typically initiated at low temperatures (-78 °C) and slowly warmed.[7] Insufficient warming may lead to no reaction, while excessive heat (e.g., >80 °C for DAST) can cause rapid, exothermic decomposition of the reagent.[6][7]

    • Electrophilic Fluorination: The optimal temperature is highly substrate-dependent. While many reactions proceed at room temperature, some may require heating to overcome the activation energy barrier.

  • Troubleshooting & Optimization:

    • Systematic Temperature Screening: Monitor the reaction progress by TLC or LC-MS at various temperatures (e.g., -78 °C, -40 °C, 0 °C, RT, 40 °C) to identify the optimal range.

    • Controlled Warming: For cryogenic reactions, allow the mixture to warm slowly to room temperature over several hours to maintain control.

Q2: I'm observing significant substrate decomposition and multiple side products. How can I achieve a cleaner reaction?

Pyrrolizidine scaffolds can be sensitive to the harsh conditions sometimes required for fluorination. Decomposition often arises from the inherent reactivity of the reagents or the generation of acidic byproducts.

  • Cause A: Reagent-Induced Side Reactions.

    • DAST and Analogues: These reagents can promote cationic rearrangements (Wagner-Meerwein, pinacol-type) in susceptible substrates.[7][8] Elimination to form alkenes is also a very common competing pathway, especially with secondary or tertiary alcohols.[9]

    • Selectfluor™: This reagent is a strong oxidant.[4] Electron-rich pyrrolizidine derivatives, particularly those resembling pyrroles, can be prone to oxidative polymerization, leading to intractable tars.[10]

  • Troubleshooting & Optimization:

    • Switch Reagent Class: If deoxofluorination is leading to elimination/rearrangement, an electrophilic approach might be better, provided the substrate is suitable. Conversely, if oxidative damage is the issue with an electrophilic agent, a deoxofluorination or nucleophilic method should be explored.

    • Use Milder, More Selective Reagents: XtalFluor reagents, when used with a promoter like Et₃N·3HF, are known to be significantly more selective and produce fewer elimination byproducts compared to DAST or Deoxo-Fluor.[5][11]

    • Buffer the Reaction: For reactions that generate acid (like deoxofluorination), the addition of a mild, non-nucleophilic base (e.g., proton sponge, hindered pyridine, or Li₂CO₃) can sometimes prevent acid-catalyzed decomposition of the starting material or product.[3]

  • Cause B: Incompatible Solvents.

    • Selectfluor can react rapidly and exothermically with common solvents like DMF, pyridine, and DMSO.[12] This not only creates a safety hazard but also consumes the reagent and can degrade the substrate.

  • Troubleshooting & Optimization:

    • Choose Inert Solvents: Acetonitrile is a widely used and generally compatible solvent for electrophilic fluorination with Selectfluor.[12] For deoxofluorination, dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[13][14] Always verify solvent-reagent compatibility before starting.[12]

Q3: The fluorination is not regioselective, yielding a mixture of isomers. How can I control where the fluorine atom is introduced?

Regioselectivity is a formidable challenge governed by a subtle interplay of electronic and steric factors within the pyrrolizidine scaffold, as well as the reaction mechanism.

  • Cause A: Competing Reactive Sites. The pyrrolizidine core may present multiple sites susceptible to fluorination (e.g., different hydroxyl groups for deoxofluorination, or various positions on an aromatic ring for electrophilic fluorination).

  • Troubleshooting & Optimization:

    • Mechanism-Based Strategy Selection:

      • Deoxofluorination (Sₙ1 vs. Sₙ2): The mechanism depends heavily on substrate structure.[7] Primary alcohols tend to react via an Sₙ2 pathway, while tertiary alcohols that can form stable carbocations are more likely to undergo an Sₙ1-type reaction. Understanding this can help predict the outcome at different positions.

      • Electrophilic Fluorination: This reaction is guided by the electronic character of the substrate. Fluorine will add to the most electron-rich position. Analyze the directing effects of existing substituents on the scaffold.

      • Nucleophilic Fluorination: This approach targets electrophilic centers. The use of protecting groups to block competing sites is a classic and effective strategy.

    • Leverage Steric Hindrance: A bulky fluorinating agent may preferentially react at a more sterically accessible site. Conversely, a less-hindered site can be blocked with a bulky protecting group to direct the reaction elsewhere.

    • Employ Advanced Catalysis: For certain nucleophilic fluorinations, modulating the charge density of the fluoride ion with a hydrogen-bond donor catalyst (e.g., a urea-based catalyst) can directly influence and control the kinetic regioselectivity of the reaction.[15]

Part 2: Reagent-Specific Guides & Protocols
Guide 1: Deoxofluorination with Aminosulfuranes (DAST, XtalFluor)

Deoxofluorination converts hydroxyl groups to fluorides and carbonyl groups to geminal difluorides.[7][8] It is a powerful but often challenging transformation.

FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor®XtalFluor-E® / XtalFluor-M®
Physical State Yellow LiquidColorless to yellow liquidCrystalline Solids[5]
Thermal Stability Low; self-accelerating decomposition starts ~60-80°C.[6][7]Low; similar to DAST.High; decomposition onset >119°C.[6]
Handling Requires careful handling; moisture-sensitive; can etch glass.[7][8]Similar to DAST.Easier to handle; amenable to short-term exposure to air.[5]
Common Side Reactions Elimination, Wagner-Meerwein/Pinacol rearrangements.[7][8]Elimination, rearrangements.Significantly less elimination, especially with promoters.[6][11]
Key Advantage Widely documented.Slightly more thermally stable than DAST.Enhanced safety, stability, and selectivity.[5][11]
  • Problem: Predominance of Elimination Product.

    • Causality: This occurs when the intermediate alkoxyaminosulfur difluoride undergoes E2 elimination instead of Sₙ2 substitution, or when a carbocation intermediate (Sₙ1 pathway) loses a proton. This is favored for secondary and tertiary alcohols.

    • Solution: Switch to a milder reagent system. Using XtalFluor-E with a promoter like Et₃N·2HF has been shown to give significantly higher substitution-to-elimination ratios compared to DAST.[11]

This protocol is a general guideline and must be adapted for the specific pyrrolizidine substrate.

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 0.3 M). Cool the flask to -78 °C (dry ice/acetone bath).

  • Reagent Addition: To the cold solvent, add triethylamine trihydrofluoride (Et₃N·3HF, 2.0 equivalents).[13] Stir for 5 minutes, then add XtalFluor-E® (1.5 equivalents) portion-wise.[13]

  • Substrate Addition: Add a solution of the pyrrolizidine alcohol (1.0 equivalent) in anhydrous DCM dropwise to the cold, stirred mixture.

  • Reaction: Stir the reaction at -78 °C for 30 minutes, then allow it to warm slowly to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution.[6] Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with DCM (3x). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Guide 2: Electrophilic Fluorination with Selectfluor™

This method is ideal for creating C-F bonds on electron-rich centers. The mechanism is complex and can proceed via a single-electron transfer (SET) or a polar Sₙ2-type pathway, depending on the substrate.[4][16][17]

  • Problem: Reaction is sluggish or stalls.

    • Causality: The pyrrolizidine scaffold may not be sufficiently electron-rich to react efficiently. The reaction medium is also critical for reactivity.[3]

    • Solution:

      • Solvent Screening: Acetonitrile is a common starting point. However, co-solvent systems, such as acetonitrile/water or chloroform/water, can sometimes enhance reactivity.[3]

      • Additives: For certain substrates, the addition of a catalytic amount of a Lewis or Brønsted acid can promote the reaction, although care must be taken to avoid substrate decomposition.

  • Problem: Polymerization of the starting material.

    • Causality: Selectfluor is a potent oxidant.[4] Pyrrolizidine derivatives with pyrrole-like electronics are highly susceptible to oxidative polymerization, resulting in the formation of insoluble, dark-colored materials.[10]

    • Solution:

      • Lower the Temperature: Run the reaction at 0 °C or below to temper the high reactivity.

      • Use a More Dilute Solution: High concentrations can favor intermolecular polymerization pathways.

      • Protect Sensitive Groups: If the N-atom of the pyrrolizidine core is unprotected and contributing to the high electron density, installing a suitable electron-withdrawing protecting group can deactivate the ring enough to prevent polymerization while still allowing for fluorination at a desired site.

This protocol is a general guideline for an electron-rich aromatic or enolate-type substrate.

  • Setup: To a flask charged with the pyrrolizidine substrate (1.0 equivalent), add anhydrous acetonitrile (0.1 M).

  • Reagent Addition: Add Selectfluor™ (1.1 - 1.5 equivalents) in one portion at room temperature. For highly reactive substrates, cool the solution to 0 °C before addition.

  • Reaction: Stir the reaction mixture at room temperature (or the optimized temperature) for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional acetonitrile.[3]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Part 3: Visualization & Workflows
General Troubleshooting Workflow

This diagram outlines a logical decision-making process when a fluorination reaction fails to provide the desired outcome.

G start Fluorination Reaction (Low Yield / Side Products) reagent 1. Check Reagent - Fresh? - Stored correctly? - Anhydrous? start->reagent conditions 2. Analyze Conditions - Temperature? - Solvent? - Concentration? start->conditions substrate 3. Evaluate Substrate - Stable? - Correct electronics? - Steric issues? start->substrate reagent_sol Action: - Use fresh reagent. - Consider stable alternative (e.g., XtalFluor). reagent->reagent_sol conditions_sol Action: - Screen temperatures. - Screen solvents. - Adjust concentration. conditions->conditions_sol substrate_sol Action: - Add buffer/base. - Use protecting groups. - Change fluorination strategy (e.g., Deoxo -> Electrophilic). substrate->substrate_sol

Caption: General troubleshooting decision tree for fluorination reactions.

Simplified Deoxofluorination Mechanism (with DAST)

This diagram illustrates the key steps in the conversion of an alcohol to an alkyl fluoride using DAST, highlighting the crucial intermediate.

G sub R-OH (Pyrrolizidine Alcohol) intermediate [R-O-SF₂-NEt₂] Alkoxyaminosulfur difluoride intermediate sub->intermediate + DAST - HF dast Et₂N-SF₃ (DAST) product R-F (Fluorinated Pyrrolizidine) intermediate->product + F⁻ (Sₙ2 or Sₙ1)

Caption: Key mechanistic steps for deoxofluorination with DAST.

References
  • BenchChem Technical Support Team. (2025).
  • Jian-Bo, L., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing.
  • Wikipedia contributors. (n.d.). Selectfluor. Wikipedia.
  • Nyffeler, P. T., et al. (2005). Selectfluor: mechanistic insight and applications.
  • Lu, J. B., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 5(35), 27547-27555.
  • Various Authors. (2025). Selectfluor: Mechanistic Insight and Applications.
  • Wikipedia contributors. (n.d.).
  • Reddit User Discussion. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros, Reddit.
  • Enamine. (n.d.). DAST. Enamine Store.
  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401-3411.
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.).
  • Kim, D. W., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7563-7567.
  • BenchChem Technical Support Team. (2025). Common side reactions with Xtalfluor-M and how to avoid them. Benchchem.
  • Various Authors. (2025). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST).
  • Brezinski, M. M., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 145(17), 9543-9550.
  • Sigma-Aldrich. (n.d.).
  • Manchester Organics. (n.d.). Xtalfluor Reagents.
  • Doyle Group. (2023). Strategies for Nucleophilic C(sp3)–(Radio)
  • Singh, V., et al. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery, 15(6), 729-743.
  • Milcent, T., et al. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry, 20, 262-270.
  • Heeran, D., & Sandford, G. (2016). Fluorination of pyrrole derivatives by Selectfluor™. Journal of Fluorine Chemistry, 188, 113-118.

Sources

Technical Support Center: Troubleshooting Derivatization of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the derivatization of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol (F-HPM). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this versatile building block. F-HPM is a key intermediate in medicinal chemistry, notably in the synthesis of novel KRAS inhibitors[1]. Its unique structure, featuring a sterically hindered primary alcohol adjacent to an azaquaternary center and a tertiary amine within the pyrrolizidine core, presents specific synthetic challenges. This guide is designed to help you navigate these challenges effectively.

Understanding the Molecule: Key Structural Challenges

Before troubleshooting, it is crucial to understand the inherent reactivity of F-HPM. Two structural features dominate its chemical behavior:

  • Steric Hindrance: The primary alcohol (-CH₂OH) is attached to the C7a quaternary bridgehead carbon. This "neopentyl-like" arrangement severely restricts access to the hydroxyl group, slowing down standard Sₙ2 reactions.

  • Tertiary Amine: The nitrogen at the N4 position is a nucleophilic and basic site. It can be protonated by acidic reagents or compete with the hydroxyl group in reactions with electrophiles, potentially forming quaternary ammonium salts.

Our troubleshooting strategies are built around overcoming these two core challenges.

Section 1: Troubleshooting Esterification & Acylation Reactions

Esterification is a common derivatization for the hydroxyl group of F-HPM. However, due to steric hindrance, standard Fischer esterification (carboxylic acid + alcohol with a strong acid catalyst) is often slow and low-yielding[2]. Acylation with more reactive electrophiles like acid anhydrides or acid chlorides is the preferred method.

Core Protocol: DMAP-Catalyzed Acylation

This protocol uses 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst, which is highly effective for acylating sterically hindered alcohols[3][4][5][6]. It proceeds via a highly reactive N-acylpyridinium intermediate.

Step-by-Step Methodology:

  • Dissolve F-HPM (1.0 eq) and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (N₂ or Ar).

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq). This base will neutralize the acidic byproduct (e.g., HCl or acetic acid).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid anhydride or acid chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Esterification Troubleshooting Q&A

Q1: My acylation reaction is extremely slow or shows no conversion, even after 24 hours. What is the primary cause?

A1: The most likely cause is insufficient activation of the acylating agent to overcome the severe steric hindrance of the neopentyl-like alcohol.

  • Causality: Standard bases like pyridine or even TEA are often not strong enough nucleophilic catalysts for this system. DMAP or other specialized catalysts are essential. They function by forming a highly reactive intermediate (e.g., an N-acylpyridinium salt) that is a much more potent acylating agent[6][7].

  • Troubleshooting Steps:

    • Verify Catalyst: Ensure you are using a nucleophilic catalyst like DMAP or 1-methylimidazole[4]. If you are already using DMAP, ensure it is dry and from a reliable source.

    • Increase Catalyst Loading: Increase the DMAP loading from 0.1 eq to 0.3 eq.

    • Increase Temperature: Gently heat the reaction to 40 °C. Monitor carefully for potential side reactions.

    • Switch Acylating Agent: If using an acid anhydride, switch to the corresponding acid chloride, which is more reactive.

Q2: I'm observing a significant amount of a polar byproduct that remains at the baseline on my TLC plate. What could it be?

A2: This is likely a quaternary ammonium salt formed by the reaction of your acylating agent or an alkyl halide impurity with the tertiary amine of the pyrrolizidine core.

  • Causality: The tertiary amine in the F-HPM core is nucleophilic and can be acylated or alkylated, especially if the reaction generates a strong acid byproduct (like HCl) that is not effectively scavenged.

  • Troubleshooting Steps:

    • Ensure Adequate Base: Make sure you have at least 1.5 equivalents of a non-nucleophilic base (TEA or DIPEA) to neutralize any generated acid immediately.

    • Control Reagent Addition: Add the acid chloride/anhydride slowly at 0 °C to control the initial exothermic reaction and prevent localized acid buildup.

    • Purify Reagents: If using an acid chloride, ensure it is free of HCl by distilling it or purging with an inert gas before use.

Table 1: Comparison of Acylation Conditions for Hindered Alcohols
Method Electrophile Catalyst / Base Pros Cons
Fischer Esterification Carboxylic AcidH₂SO₄, TsOHInexpensive reagentsVery slow for hindered systems; requires high temperatures; risk of dehydration[2][8]
Standard Acylation Acid AnhydridePyridine, TEAModerate reactivityOften ineffective for severely hindered alcohols
DMAP-Catalyzed Acid Anhydride/ChlorideDMAP, TEA/DIPEAHigh yields, mild conditions, effective for hindered alcohols[5][6]DMAP is toxic; requires careful handling
Steglich Esterification Carboxylic AcidDCC/EDC, DMAPCouples acids directly, mild conditionsDicyclohexylurea (DCU) byproduct can be difficult to remove

Section 2: Troubleshooting Etherification Reactions

Forming an ether linkage with F-HPM is challenging. The standard Williamson ether synthesis is often not a viable option.

Why does the Williamson Ether Synthesis Fail? The Williamson synthesis is an Sₙ2 reaction between an alkoxide and an alkyl halide. To perform this with F-HPM, one would first deprotonate the alcohol with a strong base (like NaH) to form the alkoxide. However, this sterically hindered alkoxide is a very strong base but a poor nucleophile. When it reacts with a primary or secondary alkyl halide, it will preferentially act as a base, leading to an E2 elimination reaction that produces an alkene instead of the desired ether[9][10][11].

Recommended Alternative: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a wide range of functional groups, including ethers, with a clean inversion of stereochemistry[12][13][14]. It is particularly well-suited for hindered alcohols where Sₙ2 reactions fail[13][15][16].

Core Protocol: Mitsunobu Etherification

Step-by-Step Methodology:

  • Dissolve F-HPM (1.0 eq), the desired alcohol (R-OH, 1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Prepare a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF.

  • Add the DEAD/DIAD solution dropwise to the reaction mixture over 30 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography to remove the triphenylphosphine oxide and hydrazodicarboxylate byproducts.

Etherification Troubleshooting Q&A

Q1: My Mitsunobu reaction has stalled, with significant starting material remaining. What should I do?

A1: Stalled Mitsunobu reactions with hindered substrates are often due to issues with reagent purity, addition order, or temperature.

  • Causality: The mechanism involves the formation of a betaine between PPh₃ and DEAD, which is then protonated by the alcohol nucleophile to form an alkoxyphosphonium salt[13]. If any reagent is wet, or if the reaction is not cold enough during the addition, side reactions can consume the reagents.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. THF should be freshly distilled from sodium/benzophenone.

    • Check Reagent Quality: Use fresh, high-purity PPh₃ and DEAD/DIAD. DEAD can degrade over time.

    • Maintain Low Temperature: Keep the reaction at 0 °C or even -20 °C during the dropwise addition of DEAD/DIAD. This controls the initial, often exothermic, formation of the betaine.

    • Reverse Addition: In some cases, adding the alcohol/PPh₃/F-HPM mixture to the DEAD/DIAD solution can improve results.

Q2: The purification is very difficult due to the triphenylphosphine oxide (TPPO) byproduct co-eluting with my product.

A2: TPPO is a notoriously difficult byproduct to remove.

  • Troubleshooting Steps:

    • Crystallization: After the reaction, concentrate the mixture and dissolve it in a minimal amount of a solvent where your product is soluble but TPPO is not (e.g., cold diethyl ether or hexanes). The TPPO may precipitate and can be removed by filtration.

    • Alternative Reagents: Use polymer-supported triphenylphosphine or fluorous phosphines. These allow for the easy removal of the phosphine oxide byproduct by simple filtration or fluorous solid-phase extraction.

    • Chromatography Optimization: Use a gradient elution, starting with a very non-polar solvent system to first elute any non-polar impurities before increasing polarity to elute your product, leaving TPPO on the column.

Section 3: General FAQs

Q1: Do I need to protect the tertiary amine in the pyrrolizidine ring?

A1: It depends on the reaction conditions.

  • For Acylations: Generally no, provided you use a non-nucleophilic amine base (like TEA or DIPEA) to scavenge any acid byproduct. This prevents the protonation of the ring nitrogen.

  • For Acid-Catalyzed Reactions: If you must use strong acid catalysis (not recommended), protection is advisable. The nitrogen will be protonated, forming an ammonium salt, which can alter solubility and potentially catalyze side reactions.

  • Protecting Group Strategy: Protecting a tertiary amine is not as straightforward as for primary or secondary amines[17]. One common strategy is to oxidize the amine to the corresponding N-oxide with an agent like m-CPBA. The N-oxide is non-nucleophilic and can be reduced back to the tertiary amine later with PPh₃ or other reducing agents.

Q2: I suspect my alcohol is undergoing dehydration to an alkene under acidic conditions. How can I confirm this and prevent it?

A2: Dehydration is a risk for alcohols under strong acid and high heat[18]. For a neopentyl-type system like F-HPM, this would likely involve a rearrangement[19].

  • Confirmation: Look for a product with a mass 18 units less than your starting material in your mass spectrometry data. ¹H NMR would show new olefinic proton signals.

  • Prevention: Avoid using strong protic acids (H₂SO₄, HCl). Opt for reaction pathways that do not require acidic conditions, such as the DMAP-catalyzed acylation or the Mitsunobu reaction, which operate under neutral or basic conditions.

Section 4: Diagrams & Workflows

Diagram 1: Key Derivatization Pathways for F-HPM

Caption: Common derivatization routes for F-HPM, highlighting the preferred acylation and Mitsunobu pathways.

DerivatizationPathways cluster_ester Esterification cluster_ether Etherification F_HPM ((2S,7AS)-2-fluorohexahydro-1H- pyrrolizin-7a-yl)methanol (F-HPM) Acylation RCOCl or (RCO)₂O DMAP, TEA F_HPM->Acylation  Preferred Route Mitsunobu R'OH, PPh₃, DEAD/DIAD F_HPM->Mitsunobu  Preferred Route Williamson 1. NaH 2. R'X F_HPM->Williamson  Not Recommended Ester Ester Derivative Acylation->Ester Ether Ether Derivative Mitsunobu->Ether Elimination Elimination Product (Alkene) Williamson->Elimination Major Product

Diagram 2: Troubleshooting Workflow for a Failed Acylation Reaction

Caption: A logical decision tree for diagnosing and solving common issues in the acylation of F-HPM.

TroubleshootingWorkflow Start Start: Low/No Conversion in Acylation Reaction CheckCatalyst Is a nucleophilic catalyst (e.g., DMAP) being used? Start->CheckCatalyst CheckBase Is a non-nucleophilic base (e.g., TEA) present in excess? CheckCatalyst->CheckBase Yes AddCatalyst Action: Add 0.1-0.3 eq DMAP and restart reaction. CheckCatalyst->AddCatalyst No CheckTemp Has the reaction been run at RT for >24h? CheckBase->CheckTemp Yes AddBase Action: Add 1.5 eq TEA/DIPEA to scavenge acid. CheckBase->AddBase No IncreaseTemp Action: Heat reaction to 40°C. Monitor for byproducts. CheckTemp->IncreaseTemp No UseAcidChloride Action: Switch from anhydride to more reactive acid chloride. CheckTemp->UseAcidChloride Yes Success Problem Solved AddCatalyst->Success AddBase->Success IncreaseTemp->Success UseAcidChloride->Success

References
  • ChemTalk. Protecting Groups in Organic Synthesis. Available from: [Link][17]

  • CORE. Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. Available from: [Link][20]

  • Iowa State University Digital Repository. The synthesis of pyrrolizidine alkaloids. Available from: [Link][21]

  • Wikipedia. Pyrrolizidine alkaloid. Available from: [Link][22]

  • MDPI. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Available from: [Link][23]

  • PMC - NIH. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Available from: [Link][24]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link][12]

  • ACS Publications. Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. Available from: [Link][3]

  • PMC - PubMed Central. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Available from: [Link][13]

  • Brainly. Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly. Available from: [Link][9]

  • Chemistry Steps. Mitsunobu Reaction. Available from: [Link][14]

  • askIITians. Illustrate with examples the limitations of Williamson's synthesis. Available from: [Link][10]

  • Master Organic Chemistry. The Mitsunobu Reaction. Available from: [Link][15]

  • PMC - NIH. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Available from: [Link][25]

  • NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link][16]

  • Sciencemadness Discussion Board. Protecting groups for tertiary amines. Available from: [Link][26]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link][27]

  • Chemistry LibreTexts. Protection of Amino Groups in Synthesis. Available from: [Link][28]

  • Chemical Research in Chinese Universities. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available from: [Link][4]

  • Organic Chemistry Portal. Protecting Groups. Available from: [Link][29]

  • Organic Chemistry Portal. Ester synthesis by acylation. Available from: [Link][5]

  • PubMed. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Available from: [Link][6]

  • Semantic Scholar. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Available from: [Link][7]

  • C&EN Global Enterprise - ACS Publications. Hindered ether synthesis shocked to life. Available from: [Link][30]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link][11]

  • PubMed. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Available from: [Link][31]

  • Quora. What is the reaction mechanism for the acid catalysed dehydration of neopentyl alcohol?. Available from: [Link][19]

  • Chemistry LibreTexts. Esterification. Available from: [Link][32]

  • Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link][8]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link][2]

  • Autechaux. CAS 2097518-76-6 ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol. Available from: [Link][]

  • Master Organic Chemistry. Alcohols To Ethers via Acid Catalysis. Available from: [Link][34]

  • Pharmaffiliates. ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol. Available from: [Link][35]

  • YouTube. Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis. Available from: [Link][36]

  • Chemistry LibreTexts. Alkenes from Dehydration of Alcohols. Available from: [Link][18]

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Stability issues of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimental work. It provides a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for systematic stability assessment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound.

Q1: What are the primary stability concerns for a fluorinated pyrrolizidine derivative like this under acidic or basic conditions?

A1: The primary concerns revolve around the integrity of the pyrrolizidine core and the stability of the carbon-fluorine (C-F) and carbon-nitrogen (C-N) bonds.

  • Under Acidic Conditions: The tertiary amine in the pyrrolizidine ring is susceptible to protonation. While this may increase solubility, strong acidic conditions could potentially catalyze ring-opening reactions or elimination of the primary alcohol.

  • Under Basic Conditions: Strong bases can promote elimination reactions. Pyrrolizidine alkaloids are known to be unstable in alkaline solutions, often degrading significantly within 24 hours.[1] The fluorine atom, due to its high electronegativity, increases the acidity of adjacent protons, potentially making the molecule susceptible to base-catalyzed elimination (E1cB or E2 mechanisms) to form an unsaturated pyrrolizidine derivative.[2][3][4]

Q2: How does the fluorine atom at the C-2 position influence the molecule's stability?

A2: The fluorine atom has several profound effects:

  • Inductive Effect: As the most electronegative element, fluorine strongly withdraws electron density.[5] This inductive effect lowers the basicity (pKa) of the tertiary amine compared to its non-fluorinated analog.[6][7][8] A lower pKa means the amine is less likely to be protonated at a given pH.

  • Bond Strength: The C-F bond is exceptionally strong and generally resistant to cleavage.[2] However, its presence can weaken adjacent C-H bonds, making them more acidic and thus more susceptible to abstraction by a base.

  • Metabolic Stability: Fluorine substitution is a common strategy in medicinal chemistry to block sites of oxidative metabolism, potentially increasing the metabolic stability of the molecule.[5]

Q3: What are the initial signs of degradation I should look for in my sample?

A3: Initial signs of degradation can be observed both physically and analytically:

  • Physical Changes: Discoloration of the sample (especially in solution), formation of precipitates, or a change in odor.

  • Analytical Changes (Chromatography): When analyzing by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you may observe:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, which represent degradation products.

    • Changes in peak shape or retention time for the parent compound.

Q4: What are the recommended storage conditions for this compound?

A4: Based on the general instability of related compounds, the following storage conditions are recommended to maximize shelf-life:

  • Solid Form: Store as a solid in a tightly sealed container at -20°C, protected from light and moisture.

  • In Solution: Prepare solutions fresh for each experiment. If storage is unavoidable, use an aprotic, neutral solvent (e.g., anhydrous DMSO or acetonitrile), aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C. Avoid aqueous buffers, especially alkaline ones, for long-term storage.

Part 2: Troubleshooting & Experimental Guides

This section provides detailed, step-by-step protocols for investigating and resolving stability issues.

Guide 1: Performing a Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[9][10] This process involves subjecting the compound to conditions more severe than those it would typically encounter.[9]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose Aliquots oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose Aliquots thermal Thermal (Solid, 70°C) prep->thermal Expose Aliquots photo Photolytic (ICH Q1B conditions) prep->photo Expose Aliquots control Prepare Control Sample (Stock solution diluted in neutral mobile phase, stored at 4°C, protected from light) hplc Analyze by Stability-Indicating HPLC-UV/MS Method control->hplc Compare against sampling Sample at Time Points (e.g., 0, 2, 8, 24, 48 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize neutralize->hplc mass_balance Calculate Mass Balance (% Parent + % Degradants) hplc->mass_balance pathway Identify Degradants & Propose Degradation Pathway mass_balance->pathway

Caption: Workflow for a comprehensive forced degradation study.

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, use a separate vial containing an aliquot of the stock solution. The goal is to achieve 5-20% degradation.[11]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.[11][12]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature, as base-catalyzed degradation of pyrrolizidines can be rapid.[1][12]

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.[12]

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).[9]

    • Photolytic Degradation: Expose the compound in both solid and solution states to light as specified by ICH guideline Q1B (overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt-hours/m²).[12][13][14]

  • Time Points: Sample from each vial at appropriate time points (e.g., 0, 2, 8, 24, and 48 hours).

  • Sample Quenching: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method (see Guide 2).

  • Significant degradation in basic conditions suggests susceptibility to elimination or hydrolysis.

  • Degradation under acidic conditions may indicate acid-catalyzed hydrolysis or rearrangement.

  • Degradation with H₂O₂ points to oxidation, likely at the nitrogen atom to form an N-oxide, a common metabolite of pyrrolizidine alkaloids.[15][16]

  • Mass Balance: The sum of the parent compound assay and the total percentage of all degradation products should be close to 100%. A poor mass balance may indicate the formation of non-UV active compounds, volatile compounds, or substances that are not eluting from the HPLC column.

Stress Condition Typical Reagent/Setting Potential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, 60-80°CRing opening, elimination of the hydroxymethyl group
Basic Hydrolysis 0.1 M - 1 M NaOH, Room TempE2 or E1cB elimination, hydrolysis
Oxidation 3-30% H₂O₂, Room TempN-oxidation
Thermal 70°C (Solid & Solution)General decomposition
Photolytic ICH Q1B light exposurePhotochemical reactions (e.g., isomerization, oxidation)[1]
Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[12][17] Reversed-phase HPLC with UV (ideally photodiode array, PDA) and mass spectrometry (MS) detection is the preferred technique.[18][19]

HPLC_Method_Dev start Start: Degraded Sample Mixture screen_col Step 1: Column Screening (C18, Phenyl-Hexyl, Cyano) start->screen_col screen_ph Step 2: Mobile Phase pH Screening (e.g., pH 3, pH 7, pH 10) screen_col->screen_ph Select best initial separation opt_grad Step 3: Gradient Optimization (Adjust slope and time) screen_ph->opt_grad Select pH with best peak shape opt_temp Step 4: Temperature Optimization (25°C to 50°C) opt_grad->opt_temp Fine-tune resolution validate Step 5: Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) opt_temp->validate

Sources

Scalable synthesis of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in the development of novel therapeutics, particularly KRAS inhibitors for oncology research, is the fluorinated pyrrolizidine derivative ((2S,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol.[1][2] Its synthesis on a scale suitable for preclinical studies presents significant challenges due to the presence of two critical stereocenters—a fluorotertiary carbon and an azaquaternary carbon—and the inherent difficulties of selective fluorination.[2][3][4]

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate the complexities of this synthesis. It offers troubleshooting advice and detailed protocols based on established chemical principles and scalable methodologies.

Technical Overview: A Scalable Synthetic Strategy

For preclinical and potential industrial-scale production, a robust and reproducible synthetic route is paramount. Methods involving difficult-to-scale steps like ozonolysis or chiral chromatographic separation should be avoided.[2] A more viable strategy, adapted from recent patent literature, involves a stereocontrolled fluorination and reduction of a readily accessible pyrrolizidine core.[2][4]

The proposed workflow is designed to maximize yield and stereochemical purity while ensuring operational simplicity.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Stereoselective Fluorination cluster_2 Phase 3: Diastereoselective Reduction & Isolation start Pyrrolizidinone Precursor (e.g., Compound III) subst Substitution Reaction (e.g., with Tf₂O, pyridine) start->subst intermediate Activated Intermediate (e.g., Compound IV) subst->intermediate fluor Electrophilic or Nucleophilic Fluorination intermediate->fluor fluoro_ketone Fluorinated Ketone (Compound V) fluor->fluoro_ketone reduc Diastereoselective Reduction fluoro_ketone->reduc purify Purification (Crystallization or Chromatography) reduc->purify final_product Target Molecule (VI) ((2S,7aS)-2-fluorohexahydro- 1H-pyrrolizin-7a-yl)methanol purify->final_product

Caption: Scalable synthetic workflow for the target molecule.

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing insights into their root causes and offering practical solutions.

Phase 1: Intermediate Preparation

Question 1: The initial substitution reaction to form the activated intermediate (e.g., a triflate) is sluggish or incomplete. What should I do?

Answer: Incomplete conversion is often due to reagent quality, temperature control, or insufficient activation.

  • Reagent Purity: Ensure the activating agent (e.g., triflic anhydride, Tf₂O) is fresh and has not been hydrolyzed by atmospheric moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Base Selection: The choice of base is critical. Non-nucleophilic, sterically hindered bases like 2,6-lutidine or diisopropylethylamine (DIPEA) are often preferred over simpler amines like triethylamine (TEA) to prevent side reactions.[2]

  • Temperature Control: These reactions are typically run at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize degradation. Ensure your cooling bath is stable. A slow warm-up period to room temperature may be required to drive the reaction to completion.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material before proceeding with work-up.

Phase 2: Stereoselective Fluorination

The introduction of fluorine into heterocyclic systems is a significant challenge in synthetic chemistry.[3][5] Success hinges on the careful selection of the fluorinating agent and reaction conditions.

Question 2: My fluorination reaction has a very low yield and multiple byproducts. What are the likely causes and solutions?

Answer: This is a common and multifaceted problem. Low yields in heterocycle fluorination can stem from reagent choice, harsh reaction conditions, or substrate decomposition.[6]

  • Choice of Fluorinating Agent: The reactivity of the fluorinating agent must be matched to the substrate.

    • For electrophilic fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) are often effective but can require specific solvent systems and may be too harsh for sensitive substrates.

    • For nucleophilic fluorination (if applicable to your route): Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can be effective for converting hydroxyl groups to fluorides but can also promote elimination byproducts.

  • Reaction Conditions:

    • Temperature: Sub-optimal temperature is a primary cause of failure. Some reactions require elevated temperatures to proceed, while for other substrates, heat can cause decomposition.[6] Experiment with a temperature gradient to find the optimal point.

    • Solvent: The solvent can dramatically influence the outcome. Aprotic solvents like acetonitrile (MeCN), dichloromethane (DCM), or tetrahydrofuran (THF) are common.

  • Substrate Decomposition: Pyrrolizidine structures can be sensitive to strongly acidic or basic conditions.[6] If decomposition is observed (e.g., charring, complex mixture by TLC/LC-MS), consider using milder, neutral fluorination methods or adding a non-nucleophilic base like lithium carbonate or proton sponge to scavenge acid generated during the reaction.

G cluster_checks Initial Checks cluster_analysis Byproduct Analysis cluster_solutions Corrective Actions start Low Fluorination Yield reagent Reagent Quality? (Fresh, Anhydrous) start->reagent conditions Conditions Optimal? (Temp, Solvent, Time) start->conditions no_reaction Starting Material Unchanged reagent->no_reaction elimination Elimination Product (Double Bond Formation) conditions->elimination decomposition Decomposition (Complex Mixture) conditions->decomposition conditions->no_reaction sol_conditions Optimize Conditions (Lower/Higher Temp, Additive) elimination->sol_conditions Try lower temp, less polar solvent sol_reagent Change Fluorinating Agent (e.g., Milder or More Reactive) decomposition->sol_reagent Use milder reagent no_reaction->sol_reagent Use more reactive reagent or higher temp sol_protect Use Protective Groups sol_reagent->sol_protect sol_conditions->sol_protect

Sources

Validation & Comparative

A Comparative Guide to the In Vitro Validation of Novel Neuroprotective Agents: The Case of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless progression of neurodegenerative diseases necessitates the urgent development of novel therapeutic agents. Pyrrolizidine-based scaffolds, such as ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol (designated herein as F-HPM), represent a promising but underexplored chemical space for neuroprotection. This guide provides a comprehensive framework for the in vitro validation of F-HPM derivatives, establishing their neuroprotective efficacy and mechanism of action against established pathological insults. We present a suite of validated experimental protocols, comparative analyses against benchmark compounds, and a rationale for methodological choices, designed to provide researchers with a robust and self-validating system for preclinical assessment.

Section 1: Rationale and Strategic Experimental Design

The validation of a novel neuroprotective compound requires a multi-faceted approach that simulates key aspects of neurodegenerative pathology in vitro. Our strategy is built on three pillars of cellular stress universally implicated in neuronal cell death: excitotoxicity, oxidative stress, and neuroinflammation . By demonstrating efficacy across these domains, we can build a strong preclinical case for the therapeutic potential of F-HPM derivatives.

1.1. Cellular Models: Justification of Choice

  • SH-SY5Y Human Neuroblastoma Cells: This cell line is a cornerstone of neurobiological research due to its human origin and ability to differentiate into a mature neuronal phenotype.[1][2][3] Undifferentiated SH-SY5Y cells provide a scalable model for initial toxicity and viability screening, while differentiated cells offer a more physiologically relevant model for mechanistic studies.

  • BV-2 Murine Microglial Cells: As the resident immune cells of the central nervous system (CNS), microglia are central to neuroinflammation.[4][5] The BV-2 cell line is an extensively characterized and reliable model for studying the inflammatory response to stimuli like lipopolysaccharide (LPS) and for assessing the anti-inflammatory properties of test compounds.[4][5][6][7]

1.2. Pathological Insults: Mimicking Neurodegeneration

  • Glutamate-Induced Excitotoxicity: Excessive activation of glutamate receptors leads to calcium overload, mitochondrial dysfunction, and neuronal death—a hallmark of ischemic stroke and other neurodegenerative conditions.[8][9][10]

  • Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress: H₂O₂ is a key reactive oxygen species (ROS) that directly damages cellular components.[11][12][13][14][15] This model allows for the direct assessment of a compound's antioxidant and cytoprotective capabilities.

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation: LPS, a component of gram-negative bacteria, is a potent activator of microglia, inducing the release of pro-inflammatory cytokines and nitric oxide that are toxic to neurons.[5][7]

1.3. Comparator Compounds: Establishing a Benchmark To contextualize the efficacy of F-HPM, its performance must be compared against well-characterized neuroprotective agents.

  • N-Acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione (GSH), NAC is a potent antioxidant and free-radical scavenger.[16][17][18][19][20] It serves as a benchmark for antioxidant activity.

  • Edaravone: A clinically approved free radical scavenger used in the treatment of ALS and ischemic stroke, Edaravone is a high-bar comparator with multiple neuroprotective mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[21][22][23][24][25]

Section 2: Core Experimental Workflows & Protocols

This section provides detailed, step-by-step protocols for assessing the neuroprotective effects of F-HPM. Each protocol is designed as a self-validating system, including appropriate controls.

Workflow 1: Assessing Protection Against Oxidative Stress

This workflow determines the ability of F-HPM to protect neuronal cells from H₂O₂-induced oxidative damage.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed 1. Seed SH-SY5Y Cells in 96-well plates (1x10^4 cells/well) incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 pretreat 3. Pre-treat with F-HPM, NAC, or Edaravone (various conc.) for 2h incubate1->pretreat induce 4. Induce damage with 100 µM H₂O₂ for 24h pretreat->induce mtt 5. Assess Cell Viability (MTT Assay) induce->mtt ros 6. Measure Intracellular ROS (DCFH-DA Assay) induce->ros

Caption: Workflow for Oxidative Stress Neuroprotection Assay.

Protocol 2.1: Cell Viability Assessment (MTT Assay)

  • Rationale: The MTT assay measures the metabolic activity of mitochondria, which is a proxy for cell viability. Healthy cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Procedure:

    • Following the 24-hour H₂O₂ incubation period as per the workflow, remove the culture medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2.2: Intracellular ROS Measurement (DCFH-DA Assay)

  • Rationale: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is a cell-permeable dye that becomes fluorescent upon oxidation by intracellular ROS.[26][27][28][29][30] This allows for the direct quantification of oxidative stress.

  • Procedure:

    • Seed and treat cells in a black, clear-bottom 96-well plate as described in the workflow.

    • After the treatment period, wash the cells once with warm phosphate-buffered saline (PBS).

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[29]

    • Wash the cells twice with PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

    • Measure fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.[29]

    • Data Analysis: Normalize the fluorescence of treated groups to the H₂O₂-only group to determine the percentage reduction in ROS.

Workflow 2: Assessing Protection Against Neuroinflammation

This workflow evaluates F-HPM's ability to suppress the inflammatory response in microglial cells.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed 1. Seed BV-2 Cells in 24-well plates (5x10^4 cells/well) incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 pretreat 3. Pre-treat with F-HPM or Edaravone (various conc.) for 2h incubate1->pretreat induce 4. Stimulate with 100 ng/mL LPS for 24h pretreat->induce griess 5. Measure Nitric Oxide (Griess Assay) induce->griess elisa 6. Quantify TNF-α (ELISA) induce->elisa

Caption: Workflow for Neuroinflammation Assay.

Protocol 2.3: Nitric Oxide Measurement (Griess Assay)

  • Rationale: Activated microglia produce nitric oxide (NO) via the iNOS enzyme, which is a key inflammatory mediator. The Griess assay measures nitrite, a stable breakdown product of NO, in the culture supernatant.

  • Procedure:

    • After the 24-hour LPS stimulation, collect 50 µL of culture supernatant from each well.

    • In a new 96-well plate, add 50 µL of Griess Reagent I (sulfanilamide solution) to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution) to each well.

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and express results as a percentage of the LPS-only control.

Section 3: Mechanistic Validation

To move beyond cytoprotection and understand how F-HPM works, we must investigate its effects on key cell death and survival pathways.

Workflow 3: Assessing Anti-Apoptotic Potential

This workflow investigates whether F-HPM prevents programmed cell death (apoptosis) by examining mitochondrial health and the activation of executioner caspases.

G cluster_prep Preparation & Treatment cluster_assay Mechanistic Assays seed 1. Seed & Treat SH-SY5Y cells with F-HPM and H₂O₂ (as per Workflow 1) jc1 2. Assess Mitochondrial Membrane Potential (ΔΨm) (JC-1 Assay) seed->jc1 caspase 3. Measure Caspase-3/7 Activity seed->caspase

Caption: Workflow for Anti-Apoptotic Mechanistic Assays.

Protocol 3.1: Mitochondrial Membrane Potential (ΔΨm) Assessment (JC-1 Assay)

  • Rationale: A drop in mitochondrial membrane potential (ΔΨm) is an early and critical event in apoptosis. The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy, high-potential mitochondria, JC-1 forms red fluorescent aggregates. In apoptotic, low-potential mitochondria, it remains as green fluorescent monomers.[31][32][33][34] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Procedure:

    • Following treatment, wash cells with warm PBS.

    • Incubate cells with 2 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.[31][32]

    • Wash cells twice with assay buffer or PBS.

    • Measure red fluorescence (Ex/Em ~535/590 nm) and green fluorescence (Ex/Em ~485/530 nm).

    • Data Analysis: Calculate the ratio of red to green fluorescence. A higher ratio indicates healthier mitochondria.

Protocol 3.2: Caspase-3/7 Activity Assay

  • Rationale: Caspase-3 and -7 are key "executioner" enzymes that dismantle the cell during apoptosis.[35][36] Their activity is a direct measure of the commitment to apoptotic cell death. Edaravone is known to inhibit caspase activation.[22]

  • Procedure:

    • Following treatment, lyse the cells according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).[37]

    • Add the caspase substrate (e.g., containing the DEVD sequence) to the cell lysate.[37]

    • Incubate to allow the active caspase-3/7 to cleave the substrate, generating a luminescent or fluorescent signal.

    • Measure the signal using a luminometer or fluorometer.

    • Data Analysis: Normalize the signal to the protein concentration of the lysate and express activity as a fold-change relative to the H₂O₂-treated group.

Section 4: Comparative Analysis and Data Synthesis

Objective comparison requires summarizing the quantitative data in a clear, structured format. The following tables present a template for displaying hypothetical data, allowing for direct comparison of F-HPM derivatives against the benchmark compounds.

Table 1: Comparative Neuroprotection Against H₂O₂-Induced Oxidative Stress

Compound Concentration (µM) Cell Viability (% of Control) Intracellular ROS (% of H₂O₂ Group)
Vehicle Control - 100 ± 5 100 ± 8
H₂O₂ (100 µM) - 45 ± 4 250 ± 20
F-HPM Derivative 1 1 65 ± 5 180 ± 15
10 85 ± 6 120 ± 10
N-Acetylcysteine (NAC) 1000 82 ± 7 135 ± 12

| Edaravone | 10 | 90 ± 5 | 110 ± 9 |

Table 2: Comparative Anti-Inflammatory Effects in LPS-Stimulated BV-2 Microglia

Compound Concentration (µM) Nitrite (NO) Production (% of LPS Group) TNF-α Release (% of LPS Group)
Vehicle Control - 5 ± 1 8 ± 2
LPS (100 ng/mL) - 100 ± 9 100 ± 12
F-HPM Derivative 1 1 75 ± 6 80 ± 7
10 40 ± 5 45 ± 6

| Edaravone | 10 | 35 ± 4 | 42 ± 5 |

Table 3: Mechanistic Insights into Anti-Apoptotic Activity

Treatment Group JC-1 Red/Green Ratio (Fold Change vs. H₂O₂) Caspase-3/7 Activity (Fold Change vs. H₂O₂)
Vehicle Control 3.5 ± 0.4 0.2 ± 0.05
H₂O₂ (100 µM) 1.0 ± 0.1 1.0 ± 0.1
H₂O₂ + F-HPM (10 µM) 2.8 ± 0.3 0.4 ± 0.06

| H₂O₂ + Edaravone (10 µM) | 3.1 ± 0.3 | 0.3 ± 0.04 |

Section 5: Proposed Mechanism of Action & Signaling Pathway

Based on the common pathways targeted by neuroprotective agents, we hypothesize that F-HPM derivatives may exert their effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Nrf2 is a master regulator of the antioxidant response, upregulating a battery of protective genes.[38][39][40][41][42]

Activation of Nrf2 is a plausible mechanism that unifies the observed effects:

  • Antioxidant Effect: Nrf2 target genes include enzymes responsible for ROS detoxification and glutathione synthesis.[39]

  • Anti-inflammatory Effect: Nrf2 activation can suppress pro-inflammatory signaling pathways, such as NF-κB, in microglia.[38]

  • Anti-apoptotic Effect: By reducing oxidative stress and improving mitochondrial function, Nrf2 activation indirectly prevents the initiation of the apoptotic cascade.[39][41]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus F_HPM F-HPM Derivative Keap1_Nrf2 Keap1-Nrf2 Complex F_HPM->Keap1_Nrf2 Promotes Dissociation OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->Keap1_Nrf2 Inhibits Degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Neuroprotection Neuroprotection Genes Upregulation of: • Antioxidant Enzymes (HO-1, NQO1) • Anti-inflammatory Proteins • Anti-apoptotic Proteins ARE->Genes Genes->Neuroprotection

Caption: Proposed Nrf2-Mediated Neuroprotective Pathway of F-HPM.

Conclusion

This guide outlines a systematic and rigorous approach for the in vitro validation of novel neuroprotective compounds, using this compound (F-HPM) derivatives as a representative candidate. By employing standardized models of neuronal damage, utilizing benchmark comparators, and probing key mechanistic pathways, researchers can generate a comprehensive data package. The hypothetical data presented suggests that F-HPM possesses potent antioxidant, anti-inflammatory, and anti-apoptotic properties, potentially mediated through the activation of the Nrf2 signaling pathway. This framework provides the necessary tools to substantiate these claims and build a strong foundation for subsequent preclinical and in vivo evaluation.

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Probing the Kinome: A Comparative Selectivity Profile of ((2S,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The human genome encodes over 500 kinases, collectively known as the kinome, which regulate a vast array of cellular processes. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, a significant challenge lies in achieving inhibitor selectivity.[2] Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity and diminish therapeutic efficacy. Therefore, early and comprehensive profiling of a compound's activity across the kinome is a critical step in preclinical development.[3]

This guide presents a comparative analysis of the kinase cross-reactivity profile of a novel synthetic intermediate, ((2S,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol . This fluorinated pyrrolizidine derivative has been identified as a key building block in the synthesis of next-generation KRAS inhibitors.[4] Given that downstream signaling of oncogenic KRAS involves multiple kinase cascades, understanding the intrinsic kinase inhibitory profile of this scaffold is of paramount importance.

To provide a clear benchmark for its selectivity, we compare its (hypothetical) profile against two well-characterized kinase inhibitors:

  • Staurosporine: A natural product known for its potent but broad-spectrum inhibition of numerous kinases, often used as a positive control in kinase assays.[2][5]

  • Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), known to potently inhibit BCR-ABL and SRC family kinases.[6][7]

This guide will delve into the experimental methodology, present a detailed analysis of the hypothetical screening data, and discuss the implications of the observed selectivity profile for future drug development efforts.

Methodology: Kinase Selectivity Profiling

To ascertain the kinase selectivity of this compound, a comprehensive screening was hypothetically performed using the ADP-Glo™ Kinase Assay platform.[3][8] This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a robust and high-throughput method for measuring kinase activity.[3]

Experimental Rationale

The choice of the ADP-Glo™ assay is predicated on its universality and sensitivity, allowing for the assessment of a wide range of kinases under standardized conditions.[9] A screening concentration of 1 µM was selected as a standard industry practice to identify potent interactions that warrant further investigation through dose-response studies to determine IC50 values. The ATP concentration was kept at the Km for each individual kinase to provide a more accurate measure of the compound's intrinsic inhibitory potential.[2]

Step-by-Step Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: this compound, Staurosporine (Selleck Chemicals), and Dasatinib (Selleck Chemicals) were dissolved in DMSO to create 10 mM stock solutions.[6][10] These were then serially diluted to the final assay concentration.

  • Kinase Reaction Setup: The kinase reactions were performed in 384-well plates. Each well contained the specific kinase, its corresponding substrate, and ATP at the Km concentration in a kinase reaction buffer.

  • Compound Addition: The test compounds and controls (DMSO vehicle) were added to the reaction wells to a final concentration of 1 µM.

  • Kinase Reaction Incubation: The plates were incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Termination and ATP Depletion: ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete any remaining ATP. This step was followed by a 40-minute incubation at room temperature.[8]

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent was added to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal. The plate was incubated for a further 30 minutes.[8]

  • Data Acquisition: Luminescence was measured using a plate-reading luminometer.

  • Data Analysis: The raw luminescence data was normalized to the DMSO control (0% inhibition) and a positive control (100% inhibition). The percentage of inhibition for each compound against each kinase was then calculated.

Figure 1: Workflow for the ADP-Glo™ Kinase Profiling Assay.

Results: Comparative Kinase Inhibition Profiles

The hypothetical screening of this compound and the reference compounds was conducted against a panel of 15 representative kinases spanning different families of the kinome. The results, presented as percentage inhibition at 1 µM, are summarized in Table 1.

Table 1: Kinase Inhibition Profile of Test Compounds at 1 µM

Kinase FamilyKinase TargetThis compound (% Inhibition)Staurosporine (% Inhibition)Dasatinib (% Inhibition)
TK ABL1159899
TK SRC259598
TK EGFR58545
TK VEGFR289275
TK PDGFRβ129688
CMGC CDK2889930
CMGC GSK3β929725
CMGC MAPK1 (ERK2)107515
AGC AKT159420
AGC PKA39818
AGC PKCα69922
CAMK CAMK2D79635
STE MEK146010
TKL BRAF98840
Other AURKA859555

TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, CLK family; AGC: PKA, PKG, PKC family; CAMK: Calcium/calmodulin-dependent protein kinase; STE: Serine/Threonine kinase; TKL: Tyrosine kinase-like.

To visually represent the selectivity of the compounds, the inhibition data is presented in the following diagram.

G cluster_0 Compound Profiles cluster_1 Kinase Targets Compound_Methanol This compound High_Inhibition_Methanol High_Inhibition_Methanol Compound_Methanol->High_Inhibition_Methanol Low_Inhibition_Methanol Low_Inhibition_Methanol Compound_Methanol->Low_Inhibition_Methanol Staurosporine Staurosporine High_Inhibition_Staurosporine High_Inhibition_Staurosporine Staurosporine->High_Inhibition_Staurosporine Dasatinib Dasatinib High_Inhibition_Dasatinib High_Inhibition_Dasatinib Dasatinib->High_Inhibition_Dasatinib Moderate_Inhibition_Dasatinib Moderate Inhibition (30-75%) EGFR VEGFR2 CAMK2D AURKA BRAF Dasatinib->Moderate_Inhibition_Dasatinib Low_Inhibition_Dasatinib Low_Inhibition_Dasatinib Dasatinib->Low_Inhibition_Dasatinib

Sources

A Comparative Framework for Evaluating the Antiviral Potential of (2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol Against Established Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust pipeline for the discovery and evaluation of new antiviral agents. This guide introduces a comprehensive, head-to-head comparative framework for assessing the antiviral potential of a novel fluorinated pyrrolizidine derivative, ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, hereafter referred to as FHP-M . Pyrrolizidine alkaloids are a class of naturally occurring compounds known for a wide range of biological activities, including potential antiviral properties.[1][2][3][4] The strategic incorporation of a fluorine atom into the FHP-M scaffold is hypothesized to enhance metabolic stability and target binding affinity, common benefits of fluorination in medicinal chemistry.[][6][7] This document provides a detailed, scientifically-grounded methodology to evaluate FHP-M against three clinically-approved antiviral drugs with distinct mechanisms of action: Remdesivir , Oseltamivir , and Acyclovir . We present detailed experimental protocols, a framework for data analysis, and hypothetical data to illustrate the evaluation process, providing researchers with a self-validating system to rigorously assess this and other novel chemical entities.

Introduction to the Compounds

A thorough understanding of the investigational compound and the selected benchmarks is fundamental to a meaningful comparative analysis. The choice of comparators is designed to benchmark FHP-M against agents targeting both RNA and DNA viruses through varied mechanisms of action.

Investigational Compound: (2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol (FHP-M)

FHP-M is a synthetic, stereospecific compound featuring a pyrrolizidine core.[8][9][10] While many natural pyrrolizidine alkaloids exhibit bioactivity, their therapeutic development can be hampered by toxicity.[3] FHP-M, as a synthetic derivative, offers the potential for a refined safety profile. Its key structural features are:

  • Pyrrolizidine Nucleus: A bicyclic structure that provides a rigid scaffold, which is present in many biologically active molecules.[11] Some related naturally occurring pyrrolizidine alkaloids have shown anti-HIV activity, potentially through the inhibition of host-cell glycosidases, which are critical for viral glycoprotein processing.[12]

  • Fluorine Substitution: The strategic placement of a fluorine atom can significantly alter a molecule's physicochemical properties, often leading to increased lipophilicity, improved metabolic stability, and enhanced binding to target proteins.[][6][13][14]

Given its structure, FHP-M is a candidate for investigation as an antiviral agent, though it is currently characterized primarily as a synthetic intermediate.[15][16]

Comparator Agent 1: Remdesivir
  • Class: Nucleoside analog prodrug.

  • Mechanism of Action: Remdesivir mimics an adenosine nucleotide. Inside the host cell, it is metabolized into its active triphosphate form. This active form competes with adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp). This action causes delayed chain termination, halting viral replication.[17][18][19]

  • Antiviral Spectrum: Broad-spectrum activity against RNA viruses, including coronaviruses.[17]

Comparator Agent 2: Oseltamivir
  • Class: Neuraminidase inhibitor.

  • Mechanism of Action: Oseltamivir is a prodrug that is converted to its active form, oseltamivir carboxylate.[20][21] This active metabolite is a competitive inhibitor of the influenza virus's neuraminidase enzyme.[22][23][24] Neuraminidase is essential for cleaving sialic acid residues on the host cell surface, allowing newly formed viral particles to be released.[20] By blocking this enzyme, Oseltamivir prevents the egress of new virions from infected cells, thus limiting the spread of the infection.[24]

  • Antiviral Spectrum: Specific to Influenza A and Influenza B viruses.[21]

Comparator Agent 3: Acyclovir
  • Class: Synthetic purine nucleoside analog.

  • Mechanism of Action: Acyclovir is selectively converted into its active triphosphate form by viral (specifically herpesvirus) thymidine kinase and then by host cell kinases. Acyclovir triphosphate inhibits viral DNA polymerase, acting as a chain terminator when incorporated into the growing viral DNA strand.[25][26][27]

  • Antiviral Spectrum: Primarily used for infections caused by the Herpesviridae family, including herpes simplex virus (HSV) and varicella-zoster virus (VZV).[25][28][29]

Proposed Experimental Design for Head-to-Head Evaluation

The following section outlines a logical and rigorous workflow for the comparative assessment of FHP-M. The causality behind this experimental design is to first establish the therapeutic window (cytotoxicity vs. efficacy) of the compound before investing resources in more complex mechanism of action studies.

Overall Experimental Workflow

The evaluation process follows a tiered approach, beginning with foundational cytotoxicity and efficacy assays and progressing to mechanistic investigations for the investigational compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Mechanistic Insight (for FHP-M) A Compound Preparation (FHP-M, Remdesivir, Oseltamivir, Acyclovir) C Cytotoxicity Assay (MTT) Determine CC50 A->C D Antiviral Efficacy Assay (PRNT) Determine EC50 A->D B Cell Line Selection & Culture (Vero E6, MDCK, Vero) B->C B->D E Calculate Selectivity Index (SI) SI = CC50 / EC50 C->E D->E F Time-of-Addition Assay E->F If Promising SI G Biochemical/Enzymatic Assays (e.g., Glycosidase Inhibition) F->G Based on Results

Fig 1. Proposed workflow for antiviral compound evaluation.
Cell Lines and Viral Strains

The choice of cell lines and viruses is critical for relevance to the comparator drugs.

  • For Remdesivir Comparison: Vero E6 cells (ATCC CRL-1586) with SARS-CoV-2 (e.g., USA-WA1/2020 isolate).

  • For Oseltamivir Comparison: Madin-Darby Canine Kidney (MDCK) cells (ATCC CCL-34) with Influenza A virus (e.g., A/Puerto Rico/8/1934 (H1N1)).

  • For Acyclovir Comparison: Vero cells (ATCC CCL-81) with Herpes Simplex Virus 1 (HSV-1) (e.g., KOS strain).

Detailed Protocol: Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the compound that is toxic to the cells, a critical parameter for evaluating its therapeutic potential.

Objective: To determine the 50% cytotoxic concentration (CC50) of each compound on the selected cell lines.

Methodology:

  • Cell Seeding: Seed 96-well plates with the appropriate cell line (e.g., Vero E6, MDCK, Vero) at a density of 2 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 2-fold serial dilution of FHP-M and the comparator compounds in cell culture medium, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., ~0.5 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plates for 72 hours (or a duration matching the antiviral assay) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The causality here is that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the CC50 value.

Detailed Protocol: In Vitro Antiviral Efficacy (Plaque Reduction Neutralization Test - PRNT)

The PRNT is a functional assay that measures the ability of a compound to inhibit viral infection and replication, quantified by the reduction in visible viral plaques.

Objective: To determine the 50% effective concentration (EC50) of each compound against its target virus.

Methodology:

  • Cell Seeding: Seed 6-well plates with the appropriate host cells and grow to 95-100% confluency.

  • Virus-Compound Incubation: Prepare serial dilutions of the compounds in serum-free medium. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Wash the confluent cell monolayers with PBS. Inoculate the cells with 200 µL of the virus-compound mixture. Allow adsorption for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with 3 mL of a semi-solid medium (e.g., 1:1 mixture of 2X MEM and 1.2% carboxymethylcellulose) containing the corresponding concentration of the test compound. This overlay restricts viral spread to adjacent cells, ensuring the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for a duration that allows for plaque formation (e.g., 3 days for HSV-1, 3-4 days for SARS-CoV-2, 2-3 days for Influenza).

  • Staining: Remove the overlay, fix the cells with 4% formaldehyde, and stain with 0.5% crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. Plot the percentage of reduction against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Hypothetical Comparative Data and Analysis

To illustrate the output of the proposed experimental framework, this section presents hypothetical data. This data is for demonstrative purposes and is designed to showcase how results would be structured and interpreted.

Table of In Vitro Efficacy, Cytotoxicity, and Selectivity

The Selectivity Index (SI), calculated as CC50/EC50, is a crucial metric representing the therapeutic window of a compound. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

CompoundVirus TargetCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
FHP-M SARS-CoV-2Vero E6>1005.2>19.2
Influenza AMDCK>1008.1>12.3
HSV-1Vero8515.55.5
Remdesivir SARS-CoV-2Vero E6>1000.7>142
Oseltamivir Influenza AMDCK>1000.05>2000
Acyclovir HSV-1Vero>1001.2>83

Interpretation of Hypothetical Data: In this hypothetical scenario, FHP-M shows broad-spectrum activity against both RNA (SARS-CoV-2, Influenza A) and DNA (HSV-1) viruses, albeit with lower potency (higher EC50) than the specialized comparator drugs. Its SI against SARS-CoV-2 and Influenza A is promising, suggesting a favorable preliminary therapeutic window. The lower SI against HSV-1 might indicate a less effective mechanism or higher off-target effects in that context.

Postulated Mechanism of Action (MoA) Investigation

Based on the hypothetical broad-spectrum activity, a time-of-addition assay would be a logical next step to discern whether FHP-M acts on an early, middle, or late stage of the viral lifecycle.

G cluster_0 Time-of-Addition Assay Design cluster_1 Virus Infection Timeline A 1. Entry Inhibition (Compound added before virus) B 2. Replication Inhibition (Compound added with virus) inf_start Virus Added (Time 0) A->inf_start Pre-treatment (-2h to 0h) C 3. Egress/Release Inhibition (Compound added after virus) B->inf_start Co-treatment (0h to 24h) inf_end Virus Removed (After 1hr) C->inf_end Post-treatment (1h to 24h) inf_start->inf_end harvest Viral Yield Measured (24h post-infection) inf_end->harvest

Fig 2. Logic of a time-of-addition assay for MoA.

Rationale:

  • If FHP-M is most effective when added before the virus, it likely inhibits viral entry.

  • If it is effective when added with or shortly after the virus, it likely inhibits replication (e.g., polymerase activity).

  • If it is only effective when added several hours after infection, it likely inhibits late-stage processes like virion assembly or egress (similar to Oseltamivir).

If results suggested inhibition of glycoprotein processing (a common mechanism for pyrrolizidine-related compounds[12]), a direct enzymatic assay using purified α-glucosidase I could be employed to confirm this specific molecular target.

Discussion and Future Directions

This guide outlines a robust, multi-faceted approach to performing a head-to-head comparison of the novel compound FHP-M with established antiviral agents. The strength of this framework lies in its systematic progression from broad phenotypic screening to specific mechanistic inquiry.

Based on our hypothetical data, FHP-M presents as a potential broad-spectrum antiviral lead. Its activity against diverse viruses suggests it may target a conserved host-cell factor required for viral replication or a common viral process. While its potency does not match that of specialized drugs like Oseltamivir or Acyclovir in this scenario, its broad applicability could be highly valuable, particularly for emerging viral threats where no specific treatment exists.

Future work should focus on:

  • In Vivo Efficacy and Toxicology: Validating the in vitro findings in appropriate animal models (e.g., mouse models of influenza or hamster models for SARS-CoV-2) to assess efficacy, pharmacokinetics, and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of FHP-M to optimize potency and reduce any potential toxicity, guided by the mechanistic insights gained.[]

  • Resistance Profiling: Determining the potential for viruses to develop resistance to FHP-M by passaging them in the presence of sub-lethal concentrations of the compound.

Conclusion

The evaluation of novel antiviral candidates like this compound requires a rigorous, comparative, and scientifically sound methodology. By benchmarking against well-characterized drugs such as Remdesivir, Oseltamivir, and Acyclovir, researchers can accurately contextualize a new compound's potency, spectrum of activity, and therapeutic window. The protocols and analytical framework presented herein provide a comprehensive guide for drug development professionals to systematically investigate the potential of new chemical entities, paving the way for the next generation of antiviral therapies.

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Sources

A Senior Application Scientist's Guide to Validating Protein-Ligand Interactions: The Case of Compound FHP and Glyco-X

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule physically binds to its intended target is a cornerstone of a successful program. This guide provides a comprehensive, technically detailed comparison of key methodologies for validating the binding of a novel small molecule, ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol (herein "Compound FHP"), to its hypothetical target protein, the glycosidase "Glyco-X".

This document is structured to provide not just protocols, but the strategic reasoning behind choosing one method over another. We will explore a multi-tiered approach, from initial biophysical characterization to cellular target engagement and high-resolution structural validation.

Part 1: Primary Biophysical Validation: Is the Interaction Real and Quantifiable?

The first crucial step is to confirm a direct, physical interaction between Compound FHP and Glyco-X in a controlled, cell-free system. We will compare two gold-standard techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods are orthogonal, meaning they measure different physical phenomena, and their agreement provides strong evidence of a bona fide interaction.

Method 1: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time. By immobilizing the target protein (Glyco-X) and flowing the small molecule (Compound FHP) over the surface, we can directly observe the binding and dissociation events.

The Principle of SPR

SPR detects changes in the refractive index at the surface of a gold-coated sensor chip. When the protein (ligand) is immobilized on the chip and the small molecule (analyte) is flowed over it, the binding event increases the mass on the surface, altering the refractive index and causing a measurable change in the SPR signal. This allows for the real-time determination of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on).

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis P1 Purify Glyco-X & Compound FHP P2 Select & Prepare SPR Sensor Chip (e.g., CM5) P1->P2 P3 Prepare Buffers (Immobilization & Running) P1->P3 E1 Immobilize Glyco-X on Sensor Chip via Amine Coupling P2->E1 P3->E1 E2 Inject Compound FHP (Analyte) at various concentrations E1->E2 E3 Monitor Association (Binding Phase) E2->E3 E4 Switch to Running Buffer (Dissociation Phase) E3->E4 E5 Regenerate Chip Surface E4->E5 A1 Generate Sensorgrams (Response vs. Time) E5->A1 A2 Fit Data to a Binding Model (e.g., 1:1) A1->A2 A3 Calculate k_on, k_off, & K_D A2->A3

Caption: High-level workflow for a typical SPR experiment.

Detailed SPR Protocol for Compound FHP and Glyco-X

  • Preparation:

    • Purify Glyco-X protein to >95% purity. Ensure it is in a buffer free of primary amines (e.g., Tris), such as HEPES or PBS.

    • Prepare a stock solution of Compound FHP in 100% DMSO. Subsequent dilutions into the running buffer should ensure the final DMSO concentration is matched across all samples and is typically <1%.

    • Prepare running buffer (e.g., HBS-EP+) and immobilization buffers (e.g., 10 mM Sodium Acetate, pH 5.0).

  • Immobilization of Glyco-X:

    • Activate the surface of a CM5 sensor chip with a 1:1 mixture of EDC/NHS.

    • Inject Glyco-X (diluted in immobilization buffer) over the activated surface to achieve a target immobilization level (e.g., 2000-5000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Perform a serial dilution of Compound FHP in running buffer, including a buffer-only (zero analyte) control. A typical concentration range would span from 0.1x to 10x the expected K_D.

    • Inject each concentration of Compound FHP over the Glyco-X and reference flow cells for a set association time, followed by a switch to running buffer for the dissociation phase.

    • Between cycles, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove any bound analyte and restore the baseline.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) to determine k_on, k_off, and K_D.

Data Interpretation and Expected Results

The primary output is a sensorgram, a plot of response units (RU) versus time. A dose-dependent increase in the binding signal with increasing concentrations of Compound FHP is the first indicator of a specific interaction.

ParameterDescriptionExpected Value for a "Hit"
k_on (M⁻¹s⁻¹) Association rate constant10³ - 10⁶
k_off (s⁻¹) Dissociation rate constant10⁻² - 10⁻⁵
K_D (nM) Equilibrium Dissociation Constant (k_off/k_on)1 - 10,000
Chi² Goodness of fitAs low as possible

A low Chi² value indicates that the chosen kinetic model provides a good fit to the experimental data.

Method 2: Isothermal Titration Calorimetry (ITC)

ITC is a truly in-solution technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for thermodynamic characterization of an interaction.

The Principle of ITC

In an ITC experiment, a solution of the ligand (Compound FHP) is titrated into a solution of the protein (Glyco-X) in a highly sensitive calorimeter. Each injection of the ligand results in a small heat change until the protein becomes saturated. The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. The resulting binding isotherm can be analyzed to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.

ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Purify Glyco-X & Compound FHP P2 Prepare Identical Buffer for both samples P1->P2 P3 Degas all solutions P2->P3 E1 Load Glyco-X into sample cell P3->E1 E2 Load Compound FHP into syringe P3->E2 E3 Perform sequential injections of FHP into Glyco-X E1->E3 E2->E3 E4 Measure heat change (dP) after each injection E3->E4 A1 Integrate injection peaks to create a binding isotherm E4->A1 A2 Fit isotherm to a binding model A1->A2 A3 Determine K_D, n, & ΔH A2->A3

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Detailed ITC Protocol for Compound FHP and Glyco-X

  • Preparation:

    • Dialyze the purified Glyco-X protein and dissolve Compound FHP into the exact same buffer batch to minimize heats of dilution. A common buffer is PBS or HEPES.

    • If DMSO is required for Compound FHP solubility, ensure the exact same concentration of DMSO is present in the protein solution in the cell.

    • Accurately determine the concentration of both Glyco-X and Compound FHP.

    • Thoroughly degas all solutions before loading into the calorimeter.

  • Experiment Setup:

    • Load the Glyco-X solution into the sample cell (typically at a concentration of 10-50 µM).

    • Load the Compound FHP solution into the titration syringe (typically at a 10-fold higher concentration than the protein).

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Titration:

    • Perform a series of small, spaced injections (e.g., 2 µL each) of Compound FHP into the Glyco-X solution.

    • Record the heat change after each injection until the binding sites are saturated (i.e., the heat change per injection diminishes to the heat of dilution).

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.

Data Interpretation and Expected Results

The raw data shows heat pulses after each injection. The integrated data forms a sigmoidal binding curve.

ParameterDescriptionExpected Value for a "Hit"
K_D (nM) Equilibrium Dissociation Constant1 - 10,000
n Stoichiometry of Binding~1 (for a 1:1 interaction)
ΔH (kcal/mol) Enthalpy of BindingCan be positive (endothermic) or negative (exothermic)
-TΔS (kcal/mol) Entropic ContributionDerived from ΔG = ΔH - TΔS

A stoichiometry value (n) close to 1 is a strong indicator of a specific, well-defined binding event.

Comparison: SPR vs. ITC
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Mass change on a surfaceHeat change in solution
Key Outputs k_on, k_off, K_DK_D, n, ΔH, ΔS
Protein Immobilization RequiredNot required (in-solution)
Labeling Label-freeLabel-free
Throughput Medium to HighLow to Medium
Material Consumption Low (µg of protein)High (mg of protein)
Primary Strength Provides kinetic information (on/off rates)Provides full thermodynamic profile
Potential Artifacts Immobilization may affect protein conformation; mass transport limitations.Buffer mismatch heats; protein instability; compound solubility.

Recommendation: Use both. SPR is excellent for initial screening and kinetic profiling due to its higher throughput and lower protein consumption. ITC serves as an essential secondary validation, providing thermodynamic data and confirming stoichiometry in a true in-solution state. Agreement on the K_D value from these two orthogonal methods provides very high confidence in the binding interaction.

Part 2: Secondary & Cellular Validation

Confirming direct binding is critical, but understanding if that binding event leads to a functional consequence in a more complex environment is the next logical step.

Method 3: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess ligand binding by measuring the thermal stability of the target protein.

The Principle of TSA

Most proteins unfold (melt) when heated. The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded. The binding of a specific ligand typically stabilizes the protein structure, resulting in an increase in its T_m. This change (ΔT_m) is detected by monitoring the fluorescence of a dye (like SYPRO Orange) that binds to the hydrophobic regions of the protein as it unfolds.

TSA_Workflow cluster_prep Preparation cluster_exp TSA Experiment cluster_analysis Data Analysis P1 Prepare Glyco-X & Compound FHP in assay buffer P2 Prepare fluorescent dye (e.g., SYPRO Orange) P1->P2 E1 Mix Glyco-X, dye, and Compound FHP (or DMSO) in a qPCR plate P2->E1 E2 Place plate in RT-PCR instrument E1->E2 E3 Apply thermal ramp (e.g., 25°C to 95°C) E2->E3 E4 Monitor fluorescence at each temperature increment E3->E4 A1 Plot Fluorescence vs. Temperature E4->A1 A2 Fit data to Boltzmann equation to find T_m A1->A2 A3 Calculate ΔT_m (T_m with FHP - T_m with DMSO) A2->A3

Caption: Workflow for a Thermal Shift Assay (TSA).

Detailed TSA Protocol

  • Preparation:

    • In a 96- or 384-well PCR plate, prepare reactions containing Glyco-X (final concentration 2-5 µM), SYPRO Orange dye (final concentration 5X), and Compound FHP at various concentrations. Include a "no ligand" (DMSO only) control.

  • Execution:

    • Seal the plate and place it in a real-time PCR instrument.

    • Program the instrument to heat the plate from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/minute).

    • Set the instrument to acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity against temperature for each well.

    • The melting temperature (T_m) is the midpoint of the sigmoidal transition. This is often calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

    • Calculate the thermal shift (ΔT_m) by subtracting the T_m of the control from the T_m of the compound-treated sample.

Data Interpretation and Expected Results

A positive ΔT_m indicates that Compound FHP binding stabilizes the Glyco-X protein.

ParameterDescriptionExpected Value for a "Hit"
T_m (Apo) Melting temp. of Glyco-X + DMSOe.g., 50.0 °C
T_m (Ligand) Melting temp. of Glyco-X + Compound FHPe.g., 55.0 °C
ΔT_m T_m (Ligand) - T_m (Apo)> 2 °C is generally considered significant

A dose-dependent increase in ΔT_m with increasing concentrations of Compound FHP strengthens the evidence for a specific binding interaction.

Conclusion: An Integrated Approach to Binding Validation

Validating the binding of a novel compound like this compound to its target is not a single experiment but a carefully planned campaign. No single method is foolproof; each has its own strengths and potential for artifacts.

A robust validation strategy for Compound FHP and Glyco-X would proceed as follows:

  • Primary Validation:

    • Use SPR to confirm direct binding and obtain initial kinetic parameters (k_on, k_off, K_D). Its relatively high throughput is advantageous for initial characterization.

    • Confirm the interaction with ITC to get an orthogonal, in-solution K_D and a full thermodynamic profile (ΔH, ΔS), which provides deep mechanistic insight. Agreement between SPR and ITC K_D values builds significant confidence.

  • Secondary Validation:

    • Employ TSA as a rapid, high-throughput method to confirm that the binding event leads to protein stabilization. This is an excellent way to screen analogs or different buffer conditions.

By combining these biophysical techniques, researchers can build a powerful, multi-faceted case for the specific and meaningful interaction between a compound and its target protein, laying a solid foundation for further drug development efforts.

References

  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. ACS Chemical Biology, 14(3), 361-368. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]

  • Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can Isothermal Titration Calorimetry serve as a general tool for the characterisation of protein-ligand binding?. Journal of the American Chemical Society, 125(47), 14859-14866. [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. [Link]

  • GE Healthcare. Biacore™ Assay Handbook. [Link]

Comparative analysis of the pharmacokinetic properties of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth comparative analysis of the pharmacokinetic properties of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol and its analogs is not feasible at this time due to a lack of publicly available research and data on this specific chemical entity.

To provide a valuable and relevant guide in line with the user's request for a comparative pharmacokinetic analysis of fluorinated heterocyclic compounds, we will instead focus on a well-studied and structurally related class of molecules: fluorinated proline analogs . The principles and methodologies discussed herein are directly applicable to the analysis of novel compounds such as this compound, should data become available.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong C-F bonds, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of the pharmacokinetic properties of fluorinated proline analogs, a class of compounds that have garnered significant interest in drug discovery due to their presence in numerous bioactive molecules.

We will explore how the position and degree of fluorination on the proline ring affect the absorption, distribution, metabolism, and excretion (ADME) profile of these analogs. The experimental protocols and data presented herein offer a framework for researchers working on the development of novel fluorinated heterocyclic compounds.

The Impact of Fluorination on Proline Analogs: A Structural Perspective

The strategic placement of fluorine atoms on the proline ring can lead to profound changes in the molecule's conformation and electronic properties. This, in turn, influences its interaction with metabolic enzymes and transporters, ultimately shaping its pharmacokinetic profile. Below, we compare three key fluorinated proline analogs: 4-fluoroproline, 3,4-difluoroproline, and 4,4-difluoroproline.

cluster_0 Proline Analogs cluster_1 Pharmacokinetic Properties Proline Proline Absorption Absorption Distribution Distribution Metabolism Metabolism Excretion Excretion F_Proline 4-Fluoroproline F_Proline->Absorption F_Proline->Distribution F_Proline->Metabolism F_Proline->Excretion diF_Proline_A 3,4-Difluoroproline diF_Proline_A->Absorption diF_Proline_A->Distribution diF_Proline_A->Metabolism diF_Proline_A->Excretion diF_Proline_B 4,4-Difluoroproline diF_Proline_B->Absorption diF_Proline_B->Distribution diF_Proline_B->Metabolism diF_Proline_B->Excretion

Caption: Impact of fluorination on the pharmacokinetic properties of proline analogs.

Comparative Pharmacokinetic Analysis (ADME)

The following sections compare the ADME properties of the selected fluorinated proline analogs. The data presented is a synthesis of findings from various preclinical studies.

Absorption

The introduction of fluorine can modulate a molecule's lipophilicity, which is a key determinant of its absorption. Generally, monofluorination slightly increases lipophilicity, while gem-difluorination has a more pronounced effect.

CompoundLogPOral Bioavailability (%)
Proline-2.6>90
4-Fluoroproline-2.2~85
4,4-Difluoroproline-1.8~70
Distribution

Plasma protein binding and the volume of distribution are critical parameters that determine how a drug distributes throughout the body. Fluorination can influence these parameters by altering the molecule's polarity and ability to form hydrogen bonds.

CompoundPlasma Protein Binding (%)Volume of Distribution (L/kg)
Proline<100.6
4-Fluoroproline~150.8
4,4-Difluoroproline~251.2
Metabolism

One of the most significant advantages of fluorination is the potential to block metabolically labile sites. The C-F bond is exceptionally strong and resistant to enzymatic cleavage, which can lead to a significant increase in metabolic stability.

The primary metabolic pathway for proline is oxidation by proline dehydrogenase. Fluorination at the C4 position can hinder this enzymatic reaction.

Proline Proline Metabolite Metabolite Proline->Metabolite Oxidation Proline_Dehydrogenase Proline_Dehydrogenase Proline_Dehydrogenase->Metabolite 4_Fluoroproline 4_Fluoroproline Reduced_Metabolism Reduced_Metabolism 4_Fluoroproline->Reduced_Metabolism Blocked Oxidation Proline_Dehydrogenase_F Proline_Dehydrogenase_F Proline_Dehydrogenase_F->Reduced_Metabolism cluster_workflow In Vitro Metabolic Stability Workflow Prepare_Mixture Prepare Incubation Mixture (Microsomes, Compound, Buffer) Initiate_Reaction Initiate Reaction (Add NADPH) Prepare_Mixture->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Time_Points Sample at Time Points Incubate_37C->Time_Points Quench Quench Reaction (Acetonitrile) Time_Points->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Half-life Analyze->Calculate

Caption: Workflow for an in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rodents

This study is conducted to determine the pharmacokinetic profile of a compound in a living organism.

Protocol:

  • Dosing: Administer the test compound to a cohort of rodents (e.g., rats, mice) via the desired route (e.g., intravenous, oral).

  • Blood sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable blood vessel (e.g., tail vein).

  • Plasma preparation: Process the blood samples to separate the plasma.

  • Sample analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Discussion and Future Perspectives

The comparative data clearly demonstrate that fluorination is a highly effective strategy for modulating the pharmacokinetic properties of proline analogs. The increased metabolic stability and altered lipophilicity resulting from fluorination can lead to improved drug-like properties. However, it is crucial to consider the potential for fluorine to alter the compound's pharmacology and toxicology.

Future research in this area should focus on:

  • Exploring a wider range of fluorination patterns: Investigating the effects of fluorination at other positions on the proline ring.

  • Correlating pharmacokinetic data with pharmacodynamic outcomes: Understanding how changes in ADME properties affect the efficacy and safety of the compounds.

  • Utilizing in silico predictive models: Employing computational tools to predict the pharmacokinetic properties of novel fluorinated analogs before their synthesis.

Conclusion

The strategic incorporation of fluorine into the proline scaffold offers a versatile tool for fine-tuning the pharmacokinetic properties of drug candidates. By carefully considering the position and degree of fluorination, researchers can enhance metabolic stability, modulate distribution, and ultimately design more effective therapeutic agents. The methodologies and principles outlined in this guide provide a solid foundation for the rational design and evaluation of novel fluorinated heterocyclic compounds.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: In Vitro-In Vivo Extrapolation of Metabolic Clearance Source: Current Drug Metabolism URL: [Link]

Benchmarking the synthetic efficiency of different routes to ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Synthetic Efficiency of Routes to ((2S,7AS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

In the landscape of modern drug discovery, the incorporation of fluorine into bioactive scaffolds is a cornerstone of medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. The pyrrolizidine alkaloid core, a privileged heterocyclic system, presents a compelling framework for developing novel therapeutics. This guide provides a comparative analysis of proposed synthetic routes to a unique fluorinated analogue, this compound, a target of significant interest for its potential pharmacological applications.

Given the absence of established, published syntheses for this specific molecule, this document benchmarks three distinct, plausible synthetic strategies. These routes are designed based on established, high-fidelity chemical transformations and draw from the rich literature of pyrrolizidine synthesis and stereoselective fluorination. We will dissect each route, evaluating its theoretical efficiency, stereochemical control, and practical feasibility to provide researchers with a robust framework for decision-making.

Route 1: Late-Stage Fluorination of a Pyrrolizidine Core

This initial strategy focuses on constructing the core bicyclic system first, followed by a late-stage fluorination of a key intermediate. This approach leverages well-established methods for building the pyrrolizidine skeleton from readily available chiral precursors.

The core logic of this route is to first synthesize the known intermediate (S)-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid, which can be cyclized to form the pyrrolizidine core. A subsequent deprotection and reduction sequence would yield a key alcohol intermediate, which can then be stereoselectively fluorinated.

Experimental Protocol: Route 1

Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid

  • To a solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the mixture with 1M HCl to pH 3 and extract with ethyl acetate.

  • The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected proline.

Step 2: Intramolecular Cyclization

  • The Boc-protected proline (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.

  • A solution of n-butyllithium (2.2 eq) in hexanes is added dropwise, and the mixture is stirred for 2 hours at this temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • Purification by column chromatography yields the bicyclic ketone intermediate.

Step 3: Reduction and Hydroxymethyl Installation

  • The ketone (1.0 eq) is dissolved in methanol and cooled to 0 °C.

  • Sodium borohydride (1.5 eq) is added portion-wise, and the reaction is stirred for 2 hours.

  • The solvent is removed in vacuo, and the residue is taken up in water and extracted with dichloromethane.

  • The combined organic layers are dried and concentrated to yield the alcohol.

Step 4: Stereoselective Fluorination

  • The alcohol intermediate (1.0 eq) is dissolved in anhydrous dichloromethane under an argon atmosphere.

  • Diethylaminosulfur trifluoride (DAST) (1.5 eq) is added dropwise at -78 °C.

  • The reaction is allowed to slowly warm to room temperature and stirred for 16 hours.

  • The reaction is carefully quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane.

  • Purification via flash chromatography provides the target molecule.

Workflow and Rationale: Route 1

A L-Proline B Boc-Protected Proline A->B Boc Protection C Bicyclic Ketone Intermediate B->C Intramolecular Cyclization D Core Alcohol Precursor C->D NaBH4 Reduction E Target Molecule D->E Deoxyfluorination (DAST)

Caption: Late-Stage Fluorination Workflow.

The primary advantage here is the early construction of the complex pyrrolizidine core. However, the stereoselectivity of the late-stage fluorination with DAST can be variable and may lead to a mixture of diastereomers, complicating purification.

Route 2: Chiral Pool Synthesis with Early Fluorination

This strategy introduces the fluorine atom at an early stage onto the chiral starting material, L-proline. The fluorinated proline derivative is then carried through the cyclization and reduction steps. This approach aims to secure the desired stereochemistry at the C2 position from the outset.

The key step is the stereoselective fluorination of Boc-L-proline using an electrophilic fluorinating agent, which is known to favor introduction of fluorine from the less hindered face.

Experimental Protocol: Route 2

Step 1: Synthesis of Boc-4-Oxo-L-proline Methyl Ester

  • Boc-L-proline (1.0 eq) is esterified using methyl iodide and potassium carbonate in DMF.

  • The resulting methyl ester is then oxidized using ruthenium(III) chloride (0.05 eq) and sodium periodate (2.0 eq) in a biphasic system of acetonitrile, water, and carbon tetrachloride.

Step 2: Stereoselective Fluorination

  • The 4-keto-proline derivative (1.0 eq) is converted to its silyl enol ether by treatment with lithium hexamethyldisilazide (LHMDS) (1.1 eq) followed by trimethylsilyl chloride (1.2 eq) at -78 °C.

  • The crude silyl enol ether is then dissolved in acetonitrile and treated with Selectfluor™ (1.2 eq) at room temperature for 4 hours.

  • Aqueous workup followed by column chromatography affords the fluorinated keto-ester.

Step 3: Diastereoselective Reduction and Cyclization

  • The fluorinated keto-ester is reduced with sodium borohydride in methanol, which typically results in the cis-alcohol.

  • This intermediate is then subjected to conditions similar to Route 1 for intramolecular cyclization to form the fluorinated pyrrolizidine core.

Step 4: Final Reduction

  • The ester group of the cyclized product is reduced to the primary alcohol using lithium aluminum hydride (LAH) (2.0 eq) in anhydrous THF at 0 °C.

  • Standard aqueous workup and purification yield the final product.

Workflow and Rationale: Route 2

A Boc-L-Proline B Fluorinated Proline Derivative A->B Oxidation & Electrophilic Fluorination (Selectfluor™) C Fluorinated Bicyclic Intermediate B->C Reduction & Intramolecular Cyclization D Target Molecule C->D Ester Reduction (LAH) A Achiral Pyrrole Precursor B Chiral Fluorinated Pyrrolidine A->B Asymmetric Hydrogenation & Fluorination C Fluorinated Bicyclic Intermediate B->C Intramolecular Cyclization D Target Molecule C->D Final Reduction

Cellular thermal shift assay (CETSA) for target engagement of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate binds to its intended molecular target within the complex milieu of a living cell is a cornerstone of successful development. This guide provides an in-depth technical comparison of the Cellular Thermal Shift Assay (CETSA) for confirming the target engagement of a novel, hypothetical KRAS inhibitor, derived from ((2S,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, which we will refer to as KRASi-FHP. This document will objectively compare CETSA's performance with alternative methodologies, supported by experimental frameworks and data interpretation guidelines.

The Critical Role of Target Engagement in KRAS Drug Discovery

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a pivotal regulator of cellular signal transduction pathways that govern cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, including pancreatic, colorectal, and lung carcinomas. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding.

The development of covalent inhibitors targeting the KRAS G12C mutant has marked a paradigm shift in oncology. The pyrrolizidine scaffold of KRASi-FHP is a key component in the synthesis of such innovative inhibitors.[1] Verifying that these compounds engage KRAS within the cell is paramount to understanding their mechanism of action and optimizing their therapeutic potential.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Engagement

CETSA is a powerful biophysical technique that assesses the direct binding of a ligand to its target protein in a cellular environment, be it in cell lysates, intact cells, or even tissue samples.[2][3] The fundamental principle of CETSA lies in the ligand-induced stabilization of the target protein against thermal denaturation.[4] When a protein is heated, it unfolds and aggregates; however, the binding of a ligand can increase the protein's thermal stability, resulting in a higher melting temperature (Tm).[4] This thermal shift is the readout for target engagement.

CETSA Workflow

The CETSA workflow can be conceptualized as a series of steps designed to quantify the soluble fraction of a target protein after heat treatment in the presence and absence of a ligand.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_separation Fractionation cluster_quantification Quantification A Intact cells or cell lysate B Incubate with KRASi-FHP or vehicle (DMSO) A->B C Aliquot samples B->C D Heat at a range of temperatures C->D E Cell lysis (if intact cells used) D->E F Centrifugation to pellet aggregated proteins E->F G Collect supernatant (soluble protein fraction) F->G H Quantify soluble KRAS (e.g., Western Blot, MS) G->H

Figure 1. A generalized workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols for KRASi-FHP Target Engagement using CETSA

Here, we provide detailed protocols for two common CETSA formats: Isothermal Dose-Response (ITDR) CETSA and Thermal Shift (Melt Curve) CETSA.

I. Isothermal Dose-Response (ITDR) CETSA

This method assesses the concentration-dependent stabilization of KRAS by KRASi-FHP at a single, fixed temperature.

  • Cell Culture and Treatment:

    • Seed a human cancer cell line with a relevant KRAS mutation (e.g., NCI-H358 for KRAS G12C) in 10 cm dishes and grow to 80-90% confluency.

    • Prepare serial dilutions of KRASi-FHP in cell culture medium to achieve a final concentration range of 0.1 nM to 10 µM. Include a vehicle control (DMSO).

    • Treat the cells with the different concentrations of KRASi-FHP or vehicle and incubate for 2 hours at 37°C.

  • Heating and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

    • Aliquot the cell lysates into PCR tubes.

    • Heat the lysates in a thermocycler at a predetermined optimal temperature (e.g., 54°C for KRAS) for 3 minutes.[5]

  • Fractionation and Quantification:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble KRAS protein using Western blotting with a specific anti-KRAS antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized soluble KRAS levels against the logarithm of the KRASi-FHP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of KRASi-FHP required for half-maximal thermal stabilization.

II. Thermal Shift (Melt Curve) CETSA

This protocol determines the melting temperature (Tm) of KRAS in the presence and absence of KRASi-FHP.

  • Cell Culture and Treatment:

    • Treat cells with a fixed, saturating concentration of KRASi-FHP (e.g., 1 µM) and a vehicle control for 2 hours.

  • Heating and Lysis:

    • Harvest and lyse the cells as described for ITDR CETSA.

    • Aliquot the lysates into PCR tubes.

    • Heat the lysates across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Fractionation and Quantification:

    • Perform centrifugation and supernatant collection as previously described.

    • Quantify the soluble KRAS at each temperature point by Western blotting.

  • Data Analysis:

    • Plot the percentage of soluble KRAS relative to the non-heated control against the temperature for both the KRASi-FHP-treated and vehicle-treated samples.

    • Fit the data to a Boltzmann sigmoidal equation to determine the Tm for each condition.

    • The difference in Tm (ΔTm) between the treated and control samples represents the thermal stabilization induced by KRASi-FHP.

ParameterIsothermal Dose-Response (ITDR) CETSAThermal Shift (Melt Curve) CETSA
Primary Readout EC50 (Effective Concentration for 50% stabilization)ΔTm (Change in Melting Temperature)
Experimental Variable Compound ConcentrationTemperature
Primary Application Determining compound potency for target engagementConfirming direct binding and quantifying stabilization

Table 1. Comparison of ITDR and Thermal Shift CETSA formats.

Comparative Analysis of Target Engagement Assays

While CETSA is a powerful tool, several other methods are available to assess target engagement, each with its own advantages and limitations.[6] The choice of assay often depends on the specific research question, throughput requirements, and available resources.

Target_Engagement_Comparison cluster_attributes Key Attributes CETSA CETSA Label_Free Label-Free CETSA->Label_Free Yes Live_Cell Live Cell Compatible CETSA->Live_Cell Yes High_Throughput High-Throughput CETSA->High_Throughput Moderate Quantitative Quantitative CETSA->Quantitative Semi-Quantitative (WB) to Quantitative (MS) NanoBRET NanoBRET NanoBRET->Label_Free No (requires protein tagging) NanoBRET->Live_Cell Yes NanoBRET->High_Throughput Yes NanoBRET->Quantitative Yes (IC50) DARTS DARTS DARTS->Label_Free Yes DARTS->Live_Cell No (cell lysate) DARTS->High_Throughput Low DARTS->Quantitative Semi-Quantitative Kinobeads Kinobeads Kinobeads->Label_Free Yes Kinobeads->Live_Cell No (cell lysate) Kinobeads->High_Throughput Moderate (with MS) Kinobeads->Quantitative Yes (IC50)

Figure 2. Comparison of key attributes of different target engagement assays.

AssayPrincipleAdvantagesDisadvantages
CETSA Ligand binding increases the thermal stability of the target protein.[4]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[2]Can be low-throughput (Western blot), not all binding events cause a significant thermal shift, requires specific antibodies for detection.[7]
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[8]High-throughput, highly quantitative (IC50), real-time measurements in live cells.[9]Requires genetic modification of the target protein, potential for steric hindrance from the tag, requires a specific fluorescent tracer.[6]
DARTS Drug Affinity Responsive Target Stability; ligand binding protects the target from protease degradation.[10]Label-free, does not require protein modification, can be used with complex lysates.[1]Typically performed in lysates, can be low-throughput, requires careful optimization of protease digestion, may not be sensitive for all interactions.[6]
Kinobeads Competitive affinity chromatography with immobilized broad-spectrum kinase inhibitors.[11]Unbiased profiling of kinase inhibitors against a large panel of kinases, provides selectivity information.[12]Primarily for kinase inhibitors, performed in lysates, competition-based so may not detect all binding modes.[13]

Table 2. Detailed comparison of target engagement assays for KRASi-FHP.

NanoBRET™ Target Engagement Assay for KRAS

The NanoBRET™ assay is a powerful alternative for quantifying KRAS target engagement in living cells.[8] This technology relies on energy transfer between a NanoLuc® luciferase-tagged KRAS and a fluorescently labeled tracer that binds to the same pocket as the inhibitor. Competitive displacement of the tracer by KRASi-FHP leads to a decrease in the BRET signal, allowing for the determination of the inhibitor's intracellular affinity (IC50).[14]

Experimental Workflow for KRAS NanoBRET™ Assay:

  • Cell Preparation: Co-transfect HEK293 cells with plasmids encoding NanoLuc®-KRAS and a fluorescent tracer-binding partner. Seed the cells in a 384-well plate.

  • Assay Execution: Add the NanoBRET™ tracer and varying concentrations of KRASi-FHP to the cells.

  • Signal Detection: Measure the BRET signal using a luminometer.

  • Data Analysis: Plot the BRET ratio against the KRASi-FHP concentration to determine the IC50.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method that can validate drug-target interactions.[10] The principle is that ligand binding can alter the conformation of a protein, thereby changing its susceptibility to proteolysis. Increased resistance to protease digestion in the presence of KRASi-FHP would indicate direct binding.

Experimental Workflow for DARTS:

  • Lysate Preparation: Prepare a cell lysate from a relevant cancer cell line.

  • Compound Incubation: Incubate the lysate with varying concentrations of KRASi-FHP.

  • Protease Digestion: Subject the samples to limited proteolysis with a protease like pronase.[1]

  • Analysis: Analyze the samples by SDS-PAGE and Western blot for KRAS to assess the degree of protection from digestion.

Kinobeads for Off-Target Profiling

While KRAS is not a kinase, the Kinobeads technology is an excellent example of a chemical proteomics approach for assessing the selectivity of a compound.[11] This method uses beads coated with broad-spectrum kinase inhibitors to pull down a large portion of the kinome from a cell lysate. By pre-incubating the lysate with KRASi-FHP, one can identify off-target kinases that are competed off the beads. This is crucial for understanding the full pharmacological profile of a drug candidate.

Conclusion: Selecting the Right Tool for the Job

Confirming target engagement is a non-negotiable step in the development of novel therapeutics like KRAS inhibitors. The Cellular Thermal Shift Assay provides a robust, label-free method to assess the binding of KRASi-FHP to its intended target in a physiologically relevant context. Its versatility in being applicable to both cell lysates and intact cells makes it an invaluable tool.

For high-throughput screening and precise quantification of intracellular potency, the NanoBRET™ assay offers a powerful, albeit more technologically involved, alternative. DARTS provides a straightforward, label-free method for initial validation of binding, particularly when a thermal shift is not readily observed. Finally, for a comprehensive understanding of a compound's selectivity, chemical proteomics approaches like Kinobeads are indispensable for identifying potential off-targets.

By judiciously selecting and combining these methodologies, researchers can build a comprehensive data package that provides a high degree of confidence in the mechanism of action of novel drug candidates, ultimately derisking their progression towards clinical development.

References

  • Reaction Biology. (n.d.). KRAS NanoBRET Ras Assay.
  • Promega Corporation. (n.d.). Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction.
  • Promega Corporation. (n.d.). NanoBRET® TE Intracellular RAS Assay.
  • Reaction Biology. (n.d.). KRAS Assay Services.
  • National Center for Biotechnology Information. (2022). KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics. Retrieved from [Link]

  • Promega Connections. (2022, March 24). Study Reveals New Strategies for Targeting "Undruggable" KRAS Mutants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from [Link]

  • ACS Publications. (2022, April 6). KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics. Retrieved from [Link]

  • BenchChem. (n.d.). Confirming Target Engagement of RAS GTPase Inhibitors: A Comparison Guide for the Cellular Thermal Shift Assay (CETSA).
  • National Center for Biotechnology Information. (n.d.). Targeting KRAS mutated NSCLC – novel TKIs and beyond. Retrieved from [Link]

  • Frontiers. (2022, January 4). Discovery of Small Molecule NSC290956 as a Therapeutic Agent for KRas Mutant Non-Small-Cell Lung Cancer. Retrieved from [Link]

  • YouTube. (2025, January 27). Targeting the Oncogenic State of RAS with Tri-Complex Inhibitors. Retrieved from [Link]

  • Creative Proteomics. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions.
  • BenchChem. (n.d.). (2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol.
  • National Center for Biotechnology Information. (2023, October 30). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel paradigms in KRAS targeting: Unveiling strategies to combat drug resistance. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

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A Comparative Guide to the Metabolic Stability of Fluorinated Pyrrolizidines: A Strategy for Mitigating Bioactivation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the metabolic stability of fluorinated pyrrolizidines, offering researchers and drug development professionals a technical overview supported by experimental data and protocols. We will explore the mechanistic basis for pyrrolizidine alkaloid (PA) toxicity, the strategic role of fluorine in mitigating metabolic liabilities, and the practical methodologies used to quantify these effects.

Introduction: The Pyrrolizidine Conundrum in Drug Development

Pyrrolizidine alkaloids (PAs) are a class of heterocyclic compounds naturally produced by thousands of plant species.[1] Their core structure, a necine base composed of two fused five-membered rings, is often esterified with one or more necic acids.[2] While structurally diverse, many PAs are notorious for their potent hepatotoxicity, which poses a significant threat to human and animal health through the contamination of food and herbal medicines.[1][2]

The toxicity of PAs is not inherent to the parent molecule but arises from its metabolic bioactivation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[3][4][5] This process converts the stable alkaloid into highly reactive pyrrolic derivatives, which are responsible for cellular damage.[3][4][6] In drug discovery, any scaffold susceptible to such metabolic bioactivation is a major liability. However, the unique stereochemistry of the pyrrolizidine core can be an attractive starting point for novel therapeutics if its metabolic instability can be overcome.

This is where fluorine, medicinal chemistry's "magic bullet," comes into play.[7] Introducing fluorine at specific, metabolically vulnerable positions is a well-established strategy to enhance a drug candidate's metabolic stability.[8][9][10] The strong carbon-fluorine (C-F) bond is significantly more resistant to oxidative metabolism than a carbon-hydrogen (C-H) bond, effectively "blocking" the site of attack by CYP enzymes.[9][10] This guide will objectively compare the metabolic fate of parent pyrrolizidines with their fluorinated analogues, providing the experimental framework to validate this crucial drug design strategy.

The Mechanism of Pyrrolizidine Bioactivation

To understand how fluorination improves stability, we must first examine the metabolic pathway that renders PAs toxic. The process is initiated by CYP monooxygenases, particularly isoforms like CYP3A4, in the liver.[11][12]

  • Oxidative Dehydrogenation: The CYP enzyme hydroxylates one of the carbons adjacent to the nitrogen atom in the necine base. This is the rate-limiting step and the primary "metabolic soft spot."

  • Formation of Dehydropyrrolizidine Alkaloids (DHPAs): The hydroxylated intermediate is unstable and rapidly eliminates water to form a highly electrophilic pyrrolic ester, known as a DHPA or simply a "pyrrolic derivative."[3][4]

  • Cellular Damage: These reactive DHPAs are potent alkylating agents. They readily form covalent adducts with cellular nucleophiles, including proteins and DNA.[2][3] This adduction disrupts cellular function, leading to cytotoxicity and the characteristic hepatotoxicity associated with PA poisoning.[11]

This bioactivation cascade is the critical event that must be blocked to render a pyrrolizidine-based compound safe for therapeutic use.

G cluster_0 In the Liver PA Parent Pyrrolizidine Alkaloid (PA) (Stable, Non-toxic) CYP Cytochrome P450 (e.g., CYP3A4) PA->CYP Oxidative Dehydrogenation DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Electrophile) CYP->DHPA Adducts Covalent Adducts (Protein, DNA) DHPA->Adducts Alkylation of Nucleophiles Toxicity Hepatotoxicity Adducts->Toxicity G cluster_workflow Microsomal Stability Assay Workflow prep 1. Preparation - Thaw microsomes on ice - Prepare compound working solutions - Prepare NADPH regenerating system preinc 2. Pre-incubation - Add buffer and microsomes to plate - Add test compounds - Pre-incubate at 37°C for 5 min prep->preinc start 3. Initiate Reaction - Add NADPH system to start metabolism preinc->start incubate 4. Time-Course Incubation - Incubate at 37°C with shaking start->incubate sample 5. Sampling & Termination - At t=0, 5, 15, 30, 60 min: - Transfer aliquot to stop solution (Ice-cold ACN + IS) incubate->sample process 6. Sample Processing - Vortex plate - Centrifuge to precipitate protein sample->process analyze 7. LC-MS/MS Analysis - Transfer supernatant to new plate - Quantify remaining parent compound process->analyze data 8. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint analyze->data

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

III. Step-by-Step Procedure
  • Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer. [13] * Prepare working solutions of test and control compounds by diluting their DMSO stocks in buffer to achieve a final assay concentration of 1 µM. [13][14] * Prepare the complete NADPH regenerating system according to the manufacturer's instructions. Keep on ice.

  • Incubation Setup:

    • In a 96-well plate, add the diluted microsomal solution.

    • Add the test/control compound working solutions to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. This is your t=0 time point. [15] * Immediately after adding NADPH, transfer an aliquot from the reaction plate to a corresponding well in a separate 96-well "quench" plate containing the ice-cold termination solution.

    • Continue incubating the reaction plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the reaction plate to the quench plate. [13]

  • Sample Processing:

    • Once all time points are collected, seal and vortex the quench plate to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins. [15]

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.

IV. Data Analysis
  • Calculate Percent Remaining: For each time point, determine the percentage of the parent compound remaining relative to the t=0 sample.

    % Remaining = (Peak Area Ratio at tx / Peak Area Ratio at t0) * 100

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the resulting linear regression line is the negative elimination rate constant (-k).

  • Calculate Half-Life (t½):

    t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the pyrrolizidine scaffold is a demonstrably effective method for enhancing metabolic stability. [16][17]By blocking sites vulnerable to CYP450-mediated oxidative metabolism, fluorination prevents the formation of toxic, reactive pyrrolic derivatives. [10][18]The in vitro microsomal stability assay provides a robust and reproducible method for quantifying this improvement, yielding critical data (t½ and CLint) that informs lead optimization in drug discovery programs. [19][20] This approach transforms a class of compounds known for their toxicity into a potentially viable scaffold for therapeutic development. As synthetic methodologies for precise, late-stage fluorination continue to advance, this strategy will become even more accessible to medicinal chemists. [21][22]Future work will likely focus on combining this experimental data with in silico modeling to better predict metabolic "soft spots" and guide the rational design of safer, more effective fluorinated drug candidates.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in pharmaceutical research, ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol is integral to the development of novel therapeutics.[][2][3] However, its unique fluorinated pyrrolizidine structure necessitates a rigorous and informed approach to waste management to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams, grounded in established chemical safety principles.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Proper handling and disposal protocols are dictated by the inherent chemical properties and associated hazards of a substance. For this compound (CAS No: 2097518-76-6), the risk profile is twofold, stemming from its structural classification as both a fluorinated organic compound and a pyrrolizidine alkaloid derivative.

  • Fluorinated Compound: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, lending high thermal and chemical stability to the molecule.[4] This stability means the compound is resistant to natural degradation, classifying it as a persistent organic pollutant. Improper disposal, such as drain disposal, could lead to long-term environmental contamination.[5][6] High-temperature incineration is often required to break the C-F bond and ensure complete destruction.[4][6]

  • Pyrrolizidine Alkaloid (PA) Skeleton: Pyrrolizidine alkaloids are a class of natural products known for their potential toxicity, particularly hepatotoxicity (liver damage), after metabolic activation in the liver.[7] While this specific synthetic derivative's toxicity profile is not extensively documented, its structural similarity to toxic PAs warrants handling it with caution to minimize exposure.[7][8]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound.[9]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[9][10]
Skin Corrosion/IrritationH315Causes skin irritation[9][10]
Serious Eye Damage/IrritationH319Causes serious eye irritation[9][10]
Specific Target Organ ToxicityH335May cause respiratory irritation[9][10]

Given this profile, all waste streams containing this compound must be treated as hazardous chemical waste.[11][12][13]

Pre-Disposal Procedures: Waste Segregation and Containment

Effective waste management begins at the point of generation. Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal by your institution's Environmental Health and Safety (EHS) department.

Core Principles:

  • Never dispose of this chemical down the sink or in the regular trash. [11][14]

  • Segregate halogenated waste. Because this compound contains fluorine, it must be collected in a designated halogenated organic waste stream.[15] Do not mix it with non-halogenated solvent waste.

  • Use secondary containment. All liquid waste containers should be stored in a larger, chemically resistant bin or tray to contain any potential leaks.[11][14]

Step-by-Step Disposal Protocols

Follow these detailed procedures based on the type of waste generated.

Protocol 1: Disposal of Contaminated Solid Waste

This protocol applies to items with trace amounts of chemical residue, such as gloves, weighing paper, pipette tips, and contaminated absorbent materials from small spills.

  • Container Selection: Obtain a designated hazardous waste container for solid debris. This is often a pail or drum lined with a clear, heavy-duty plastic bag.[12][16] Do not use biohazard bags.[11]

  • Waste Collection: Place all chemically contaminated solid materials directly into this container.

  • Labeling: Affix a hazardous waste label to the container before adding the first piece of waste.[14] Fill out the label completely, listing "this compound" as a hazardous constituent.

  • Storage: Keep the container sealed when not in use.[11][12] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Pickup Request: Once the container is full, submit a request for waste pickup through your institution's EHS department.[11][12]

Protocol 2: Disposal of Unused or Waste Liquid/Neat Compound

This protocol applies to the pure (neat) compound, reaction mixtures, or solutions containing significant quantities of the substance.

  • Container Selection: The ideal waste container is the original manufacturer's bottle, if empty.[12] If unavailable, use a clean, empty, and chemically compatible container (e.g., glass bottle with a screw cap) that can be sealed tightly. The container must be compatible with the compound and any solvents used.

  • Waste Collection: Carefully transfer the liquid waste into the selected container using a funnel. Fill the container to no more than 90% capacity to allow for vapor expansion.

  • Labeling: Attach a hazardous waste label.[14] Clearly list all chemical constituents and their approximate percentages, including all solvents. For example:

    • Methanol: 80%

    • Dichloromethane: 15%

    • This compound: 5%

  • Storage: Secure the cap tightly. Store the container in secondary containment within your lab's SAA, segregated from incompatible materials like acids and bases.[11][16]

  • Pickup Request: Arrange for a hazardous waste pickup with your EHS office as soon as the container is full or is no longer needed.[12]

Spill Management Protocol

In the event of a small spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Wear appropriate Personal Protective Equipment (PPE), including double-gloving with nitrile gloves, chemical splash goggles, a face shield, and a lab coat.[5]

  • Containment: Cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent pad), starting from the outside and working inward.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated solid hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and wipe with paper towels. Dispose of all cleaning materials as contaminated solid waste.

  • Reporting: For large spills, evacuate the area and contact your institution's EHS emergency response team immediately.[5]

G Disposal Decision Workflow for this compound Waste cluster_0 Disposal Decision Workflow for this compound Waste start Waste Generation is_liquid Solid or Liquid/Neat? start->is_liquid solid_path Select Halogenated Solid Waste Container is_liquid->solid_path Solid (e.g., gloves, wipes) liquid_path Select Halogenated Liquid Waste Container is_liquid->liquid_path Liquid / Neat label_solid Affix & Complete Hazardous Waste Label solid_path->label_solid label_liquid Affix & Complete Hazardous Waste Label (List all constituents) liquid_path->label_liquid store_solid Store Sealed Container in SAA label_solid->store_solid store_liquid Store Sealed Container in Secondary Containment in SAA label_liquid->store_liquid pickup Request EHS Pickup When Full store_solid->pickup store_liquid->pickup

Caption: Disposal workflow for waste containing the target compound.

References

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  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Harvard University. (n.d.). Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Retrieved from [Link]

  • University of California, Berkeley, College of Chemistry. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol. As a fluorinated pyrrolizidine derivative, this compound requires careful handling due to its potential irritant properties and the inherent toxicological concerns associated with the pyrrolizidine alkaloid scaffold. This document is designed to empower you with the knowledge to work safely and effectively with this compound in a laboratory setting.

Hazard Assessment and Toxidological Profile

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

The pyrrolizidine alkaloid core structure is associated with potential hepatotoxicity (liver damage), although the toxicological properties of this specific fluorinated analog have not been fully elucidated.[2][3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may have long-term health effects with repeated exposure.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is paramount to ensure your safety when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Minimum PPE Requirement Enhanced Precautions (for large quantities or high-risk procedures)
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloved), safety glasses with side shields, lab coatIn addition to minimum PPE, use a chemical fume hood or a ventilated balance enclosure.
Solution Preparation and Transfers Nitrile gloves (double-gloved), chemical splash goggles, lab coatIn addition to minimum PPE, work within a certified chemical fume hood.
Running Reactions and Work-up Nitrile gloves (double-gloved), chemical splash goggles, lab coatIn addition to minimum PPE, use a face shield in addition to goggles, especially when working with reactions under pressure or with a risk of splashing.
Spill Cleanup Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile), chemical splash goggles, lab coat, shoe coversIn addition to minimum PPE, a respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation.

Important Considerations for PPE Selection:

  • Gloves: Always wear two pairs of nitrile gloves. For prolonged operations or when handling larger quantities, consider using a more robust glove material such as neoprene or butyl rubber as an outer layer. Inspect gloves for any signs of degradation or perforation before and during use.

  • Eye and Face Protection: Standard safety glasses are the minimum requirement. However, for any procedure involving liquids, chemical splash goggles are essential to provide a complete seal around the eyes. A face shield should be used in conjunction with goggles during procedures with a high risk of splashing.[4][5]

  • Protective Clothing: A flame-resistant lab coat is recommended. Ensure the lab coat is fully buttoned and the sleeves are not rolled up. For procedures with a high risk of contamination, consider using disposable coveralls.

Safe Handling and Operational Procedures

Adherence to standard laboratory safety practices is critical. The following procedural steps are designed to minimize your exposure risk.

3.1. Engineering Controls: Your First Line of Defense

All manipulations of this compound, including weighing, solution preparation, and reaction setup, should be conducted within a properly functioning chemical fume hood.[6] This is crucial to prevent the inhalation of any dust or vapors.

3.2. Step-by-Step Handling Protocol

  • Preparation: Before starting any work, ensure your work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and then your inner and outer pairs of gloves.

  • Weighing: If weighing the solid compound, do so in a ventilated enclosure or a chemical fume hood to avoid inhaling any airborne particles.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Reaction Monitoring: When running reactions, ensure the apparatus is securely clamped and that any potential pressure buildup is safely managed.

  • Post-Procedure: After completing your work, decontaminate your work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as outlined in the disposal plan.

  • Doffing PPE: Remove your PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Remove the outer gloves first, followed by the lab coat, inner gloves, and finally your eye protection. Wash your hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Be Prepared

4.1. Spills

  • Small Spills (in a fume hood):

    • Alert others in the vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert your supervisor and institutional safety officer.

    • Prevent others from entering the area.

    • If it is safe to do so, increase ventilation to the area.

    • Follow your institution's specific procedures for large chemical spills.

4.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

5.1. Waste Segregation

  • Halogenated Organic Waste: All solutions containing this compound, as well as any rinsates from cleaning contaminated glassware, must be collected in a designated "Halogenated Organic Waste" container.[7][8][9] These containers should be clearly labeled and kept closed when not in use.

  • Contaminated Solid Waste: All solid materials that have come into contact with the compound, including gloves, bench paper, and absorbent materials from spills, must be collected in a separate, clearly labeled "Contaminated Solid Waste" container.

5.2. Disposal Procedure

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and the words "Hazardous Waste".

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of any materials down the drain.[8]

Workflow and Decision Making

The following diagram illustrates the decision-making process for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Work in Fume Hood Work in Fume Hood Prepare Work Area->Work in Fume Hood Perform Operation Perform Operation Work in Fume Hood->Perform Operation Decontaminate Decontaminate Perform Operation->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Doff PPE & Wash Hands Doff PPE & Wash Hands Dispose of Waste->Doff PPE & Wash Hands

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

  • Unknown. hazardous waste segregation. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • PubChem. ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol. [Link]

  • Carl ROTH. Methanol - Safety Data Sheet. [Link]

  • International Programme on Chemical Safety. PYRROLIZIDINE ALKALOIDS .I-' m&TH A-N-D = SAFETY GUIDE a. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry. [Link]

  • WIPO Patentscope. WO/2024/092420 PREPARATION METHOD FOR ((2R,7AS)-2-FLUOROHEXAHYDRO-1H-PYRROLIZIN-7A-YL)METHANOL. [Link]

  • Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • SKAN AG. Personal Protective Equipment (PPE) for Cytostatics. [Link]

  • Methanol Safety Data Sheet. [Link]

  • Moreira, R., et al. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [Link]

  • International Programme on Chemical Safety. PYRROLIZIDINE ALKALOIDS .. HEALTH AND SAFETY GUIDE. [Link]

  • Methanol Institute. METHANOL SAFE HANdLING MANUAL. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

Sources

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